molecular formula C58H65F6N4O2P B13894255 Cyanine7 DBCO

Cyanine7 DBCO

Numéro de catalogue: B13894255
Poids moléculaire: 995.1 g/mol
Clé InChI: BCPAGJWDXBIMJR-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cyanine7 DBCO is a useful research compound. Its molecular formula is C58H65F6N4O2P and its molecular weight is 995.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C58H65F6N4O2P

Poids moléculaire

995.1 g/mol

Nom IUPAC

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide hexafluorophosphate

InChI

InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1

Clé InChI

BCPAGJWDXBIMJR-UHFFFAOYSA-O

SMILES canonique

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cyanine7 DBCO in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This combination makes it a powerful tool in biological research, particularly for applications requiring high sensitivity and deep tissue penetration. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in living systems without the need for a toxic copper catalyst. This technical guide provides a comprehensive overview of Cyanine7 DBCO, including its properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound exhibits photophysical properties that are highly advantageous for biological imaging. Its excitation and emission maxima in the near-infrared spectrum (typically around 750 nm and 775 nm, respectively) minimize autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1] The dye is characterized by a high molar extinction coefficient and good quantum yield, contributing to its brightness and sensitivity.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound from various suppliers are summarized in the table below.

PropertyValueSource
Excitation Maximum (λex) ~750 nm[1][2][3]
Emission Maximum (λem) ~773 - 785 nm[2]
Molar Extinction Coefficient (ε) 199,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.3
Molecular Weight ~845.57 - 995.13 g/mol
Purity ≥95% (HPLC)
Solubility Good in DMSO, DMF, and water

Key Applications in Research

The unique properties of this compound make it suitable for a wide range of applications in life sciences research, including:

  • In Vivo Imaging: The NIR fluorescence of this compound allows for deep tissue imaging in small animal models, making it ideal for cancer research, drug delivery studies, and tracking cellular therapies. Heptamethine cyanine dyes, like Cy7, have shown preferential uptake and retention in tumor cells, making them promising agents for cancer imaging.

  • Metabolic Glycoengineering: This technique involves the metabolic incorporation of azide-modified sugars into cellular glycans. These azide groups can then be specifically labeled with this compound for visualization and tracking of glycans in living cells and organisms. This approach is valuable for studying glycosylation in development, disease, and for targeted drug delivery.

  • Antibody Conjugation: this compound can be conjugated to antibodies to create highly specific and sensitive probes for immunoassays, flow cytometry, and targeted imaging. This is particularly relevant in the development of antibody-drug conjugates (ADCs) for cancer therapy.

  • Cell Tracking: Cells can be labeled with this compound to monitor their migration, proliferation, and fate in vivo. This is a critical tool in immunology, stem cell research, and regenerative medicine.

Experimental Protocols

Antibody Conjugation with this compound-NHS Ester

This protocol describes the labeling of an antibody with a this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3.

    • Slowly add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.

Live Cell Labeling and Imaging

This protocol outlines the labeling of azide-modified cells with this compound for fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes

  • Azide-modified substrate (e.g., Ac4ManNAz for metabolic labeling)

  • This compound

  • Live-cell imaging medium (phenol red-free)

  • Wash buffer (e.g., PBS)

  • Fluorescence microscope with NIR imaging capabilities

Procedure:

  • Metabolic Labeling (if applicable): Culture cells with an appropriate concentration of the azide-modified substrate for 24-48 hours to allow for metabolic incorporation.

  • This compound Labeling:

    • Wash the cells once with wash buffer.

    • Dilute this compound to the desired concentration (typically 5-20 µM) in live-cell imaging medium.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Acquire images using appropriate filter sets for Cy7 (Excitation: ~750 nm; Emission: ~775 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for in vivo imaging of this compound-labeled cells or antibodies in mice.

Materials:

  • Anesthetized mouse

  • This compound-labeled cells or antibody conjugate

  • Sterile PBS

  • In vivo imaging system with NIR fluorescence capabilities

Procedure:

  • Preparation of Injectate: Resuspend the this compound-labeled cells or dilute the antibody conjugate in sterile PBS to the desired concentration. A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

  • Injection: Administer the injectate to the anesthetized mouse, typically via intravenous (tail vein) injection. The injection volume is usually 100-200 µL.

  • Imaging:

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and targeting of the labeled entity.

    • Use appropriate excitation and emission filters for Cy7.

Visualizations

Experimental Workflow for Metabolic Glycoengineering and In Vivo Cell Tracking

G cluster_0 In Vitro Cell Labeling cluster_1 In Vivo Tracking A 1. Culture Cells B 2. Add Azide-Modified Sugar (e.g., Ac4ManNAz) A->B C 3. Metabolic Incorporation of Azide into Glycans B->C D 4. Wash Cells C->D E 5. Incubate with This compound D->E F 6. Copper-Free Click Reaction E->F G 7. Wash to Remove Unbound Dye F->G H Labeled Cells G->H I 8. Inject Labeled Cells into Mouse Model H->I J 9. NIR Fluorescence Imaging I->J K 10. Data Analysis (Biodistribution, Targeting) J->K

Workflow for metabolic labeling and in vivo tracking.
Logical Relationship of Copper-Free Click Chemistry

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Azide-Modified Biomolecule C Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A->C B This compound B->C D Fluorescently Labeled Biomolecule C->D Stable Triazole Linkage

Copper-free click chemistry with this compound.

Conclusion

This compound is a versatile and powerful tool for modern biological research. Its near-infrared fluorescence and capacity for bioorthogonal, copper-free click chemistry enable sensitive and specific labeling of biomolecules in complex biological environments, including living animals. The applications of this compound in in vivo imaging, metabolic glycoengineering, and targeted therapies are continually expanding, promising new insights into biology and advancements in medicine. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in a variety of research settings.

References

Cyanine7 DBCO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in modern bioconjugation, enabling the precise labeling of azide-modified biomolecules through copper-free click chemistry.

Core Chemical and Physical Properties

Cyanine7 DBCO is a valuable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Its NIR fluorescence profile minimizes autofluorescence from biological samples, leading to enhanced signal-to-noise ratios.[1][2] The DBCO moiety facilitates a highly selective and bioorthogonal reaction with azides, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]

The chemical and spectral properties of this compound are summarized in the tables below. It is important to note that variations in molecular weight and formula can occur between suppliers, often due to the presence of different counter-ions or salt forms of the dye. The data presented here represents a compilation from various commercial sources to provide a comprehensive overview.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Appearance Dark green solid
Molecular Formula C₅₈H₆₅N₄ClO₂
C₅₈H₆₅F₆N₄O₂P
Molecular Weight 885.62 g/mol
995.13 g/mol
1259.53 g/mol (protonated)
Solubility Good in DMSO, DMF, and DCM
Water-soluble
Storage Conditions -20°C, in the dark, desiccated
Table 2: Spectral Properties of this compound
PropertyValueSource(s)
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.3
pH Stability Stable over a pH range of 4-10

Chemical Structure and Reaction Mechanism

The structure of this compound consists of two key components: the Cyanine7 fluorophore and the DBCO moiety. The Cyanine7 core is a polymethine dye that provides the near-infrared fluorescence, while the DBCO group is a strained alkyne that enables the copper-free click reaction.

cluster_Cy7 Cyanine7 Fluorophore cluster_DBCO DBCO Moiety cluster_Linker Linker Cy7_structure Cy7_structure Linker_structure ---[Linker]--- Cy7_structure->Linker_structure Cy7_label Heptamethine Chain (Source of NIR Fluorescence) DBCO_structure DBCO_structure DBCO_label Dibenzocyclooctyne (Strained Alkyne for SPAAC) Linker_structure->DBCO_structure reactant1 Cyanine7-DBCO Strained Alkyne product Cyanine7-Triazole-Biomolecule Stable Conjugate reactant1->product SPAAC (Copper-Free) reactant2 Biomolecule-N₃ Azide reactant2->product start Start: Azide-Modified Antibody prep_dye Prepare 10 mM Cy7-DBCO in DMSO reaction Incubate Antibody with Cy7-DBCO (1-4h RT or O/N 4°C) start->reaction prep_dye->reaction purification Purify by Size-Exclusion Chromatography (SEC) reaction->purification characterization Characterize Conjugate: - Determine DOL (UV-Vis) - Assess Functionality purification->characterization end End: Purified Cy7-Labeled Antibody characterization->end

References

A Technical Deep Dive into Cyanine7 DBCO Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, applications, and practical implementation of Cyanine7 (Cy7) DBCO copper-free click chemistry. This powerful bioconjugation technique, a cornerstone of bioorthogonal chemistry, facilitates the covalent labeling of biomolecules in complex biological systems with high specificity and efficiency. Its utility is particularly pronounced in drug development, diagnostics, and advanced imaging applications where preserving the integrity of biological samples is paramount.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of Cy7 DBCO chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that forms a stable triazole linkage between a cyclooctyne (DBCO) and an azide (N₃)[1][2]. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst[1][3]. The driving force for this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group[1]. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition, enabling the reaction to proceed efficiently at physiological temperatures and pH.

The key components of this reaction are:

  • Cyanine7 (Cy7): A near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively. Its fluorescence in the NIR window minimizes autofluorescence from biological samples, making it ideal for deep-tissue in vivo imaging. Cy7 is typically functionalized with an azide group (Cy7-N₃) for participation in the click reaction.

  • Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that reacts specifically and rapidly with azides. The DBCO moiety is typically attached to a biomolecule of interest (e.g., an antibody, a small molecule drug) via a stable linker.

The bioorthogonal nature of the SPAAC reaction is a significant advantage; neither the azide nor the DBCO group is naturally present in biological systems, and they do not cross-react with other functional groups found in proteins, nucleic acids, or lipids. This ensures that the labeling is highly specific to the intended target.

Quantitative Data for Cy7-DBCO Reactions

The efficiency and kinetics of the Cy7-DBCO reaction are critical parameters for experimental design. While specific rate constants can vary depending on the exact molecular context and reaction conditions, the following table summarizes key quantitative data to guide researchers.

ParameterTypical Value/RangeNotesReferences
Second-Order Rate Constant (k) 0.03 - 0.3 M⁻¹s⁻¹For the reaction between DBCO and benzyl azide. The rate can be influenced by the steric and electronic properties of the azide and the DBCO derivative.
Reaction Time 1 - 4 hours at room temperature; overnight at 4°CTo ensure completion, especially with dilute reactants.
Molar Ratio (DBCO-biomolecule : Azide-Cy7) 1 : 2 to 1 : 4A slight excess of the Cy7-azide is often used to ensure complete labeling of the DBCO-functionalized biomolecule.
Cy7 Extinction Coefficient ~255,000 cm⁻¹M⁻¹At ~750 nm. This value is crucial for determining the degree of labeling (DOL).
DBCO UV Absorbance ~310 nmThe disappearance of this peak can be used to monitor the progress of the reaction.
pH Range 4 - 10The reaction is largely insensitive to pH within this range.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of Cy7-DBCO click chemistry. The following protocols provide a step-by-step guide for a typical two-step bioconjugation procedure: first, the activation of a biomolecule (e.g., an antibody) with DBCO, followed by the click reaction with Cy7-azide.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the labeling of an antibody with DBCO groups by reacting primary amines (e.g., lysine residues) with a DBCO-NHS ester.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Spin desalting column (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column or dialysis.

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for an additional 15 minutes at room temperature.

  • Purification: Remove unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV absorbance of the DBCO-labeled antibody at 280 nm (for the protein) and ~310 nm (for DBCO). The purified DBCO-activated antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.

Protocol 2: Copper-Free Click Reaction with Cy7-Azide

This protocol details the conjugation of the DBCO-activated antibody to Cy7-azide.

Materials:

  • DBCO-activated antibody (from Protocol 1)

  • Cy7-azide

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of Cy7-azide in the reaction buffer.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated Cy7-azide using a suitable method such as size exclusion chromatography (SEC) or a spin desalting column appropriate for the size of the final conjugate.

  • Validation and Characterization:

    • Validate the formation of the conjugate using SDS-PAGE, where the Cy7-labeled antibody will show a higher molecular weight band and will be fluorescent.

    • Determine the final concentration and DOL by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for Cy7).

Visualizing the Process: Diagrams

To further elucidate the mechanism and workflow, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product Cy7_Azide Cyanine7-Azide (Cy7-N₃) Transition_State [3+2] Cycloaddition Transition State Cy7_Azide->Transition_State Bioorthogonal Copper-Free DBCO_Biomolecule DBCO-Biomolecule DBCO_Biomolecule->Transition_State High Ring Strain Triazole_Conjugate Stable Triazole Linkage (Cy7-Biomolecule Conjugate) Transition_State->Triazole_Conjugate Stable Covalent Bond

Caption: Core mechanism of Cy7-DBCO copper-free click chemistry.

G cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule DBCO-Activated Biomolecule Biomolecule->Activated_Biomolecule Reaction with DBCO-NHS DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activated_Biomolecule Purification1 Purification (e.g., Desalting Column) Activated_Biomolecule->Purification1 Click_Reaction SPAAC Reaction (Room Temperature) Purification1->Click_Reaction Cy7_Azide Cyanine7-Azide Cy7_Azide->Click_Reaction Final_Conjugate Cy7-Biomolecule Conjugate Click_Reaction->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Analysis Characterization (SDS-PAGE, Spectroscopy) Purification2->Analysis

Caption: General experimental workflow for Cy7-DBCO bioconjugation.

Applications in Drug Development and Research

The versatility and bioorthogonality of Cy7-DBCO click chemistry have led to its widespread adoption in numerous research and development areas:

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.

  • In Vivo Imaging: The use of the NIR dye Cy7 allows for deep-tissue imaging with high signal-to-noise ratios, enabling the tracking of labeled cells, proteins, and drugs in living organisms.

  • Proteomics and Glycomics: This technique facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

  • Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes, Cy7-DBCO chemistry can be used to create highly specific drug delivery systems.

  • Fluorescence Microscopy: The bright and photostable nature of Cy7 makes it an excellent choice for various fluorescence microscopy applications, including super-resolution imaging.

References

A Technical Guide to Cyanine7 DBCO: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the near-infrared (NIR) fluorophore Cyanine7 (Cy7) DBCO offers a powerful tool for biological imaging and tracking. Its exceptional brightness, photostability, and utility in copper-free click chemistry make it a versatile probe for a wide range of applications, from in vitro assays to in vivo imaging. This technical guide provides an in-depth overview of the spectral properties of Cy7 DBCO, detailed experimental protocols, and logical workflows for its application.

Core Spectral and Physical Properties

Cyanine7 DBCO is characterized by its absorption and emission in the near-infrared spectrum, a region that benefits from reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies.[1][2] The key spectral and physical properties are summarized below. It is important to note that slight variations in these values may be observed between different suppliers. A sulfonated version, sulfo-Cyanine7 DBCO, is also available, offering increased water solubility.[3][4]

Table 1: Spectral Properties of this compound and sulfo-Cyanine7 DBCO

PropertyThis compoundsulfo-Cyanine7 DBCOReference
Excitation Maximum (λex) ~750 - 753 nm750 nm[5]
Emission Maximum (λem) ~773 - 775 nm773 nm
Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹240,600 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.30.24
Spectrally Similar Dyes Alexa Fluor® 750, DyLight® 750, IRDye® 750, CF® 750 DyeN/A

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Dark green solid
Molecular Weight ~885.62 - 1259.53 g/mol (protonated)
Solubility Good in DMSO, DMF, and water
Purity ≥95% (typically by HPLC)
Storage Conditions -20°C, desiccated, and protected from light
pH Stability Stable fluorescence from pH 4 to 10

Experimental Protocols

The primary application of this compound is its conjugation to azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and biocompatible, making it ideal for labeling sensitive biological samples.

General Protocol for Bioconjugation using Cy7 DBCO

This protocol provides a general guideline for the conjugation of an azide-modified protein with Cy7 DBCO. Optimization may be required for specific applications.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of Cy7 DBCO in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

    • Dissolve the azide-modified biomolecule in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 2-4 molar excess of the Cy7 DBCO stock solution to the azide-modified biomolecule solution.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture. Incubation times can vary from 4 hours at 25°C to overnight at 4°C, with gentle agitation. Reaction kinetics are typically slow, so longer incubation times can improve conjugation efficiency.

  • Purification of the Conjugate:

    • Remove unreacted Cy7 DBCO from the conjugate using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule, which will typically be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

    • The final conjugate can be validated using techniques such as SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the conjugate should be visible.

Experimental Workflows and Signaling Pathways

While Cy7 DBCO is not inherently part of a biological signaling pathway, it is a tool used to visualize and track molecules that are. The following diagrams illustrate the logical workflow for a typical bioconjugation experiment and a conceptual representation of how the resulting fluorescently labeled molecule can be used in a cellular imaging context.

Bioconjugation_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Conjugation Reaction cluster_Purification 3. Purification cluster_Analysis 4. Analysis cluster_FinalProduct 5. Final Product Azide_Molecule Azide-Modified Biomolecule Mixing Mixing & Incubation (4-24h, 4-25°C) Azide_Molecule->Mixing Cy7_DBCO This compound Solvent DMSO/DMF Cy7_DBCO->Solvent Solvent->Mixing Purification Size-Exclusion Chromatography Mixing->Purification Analysis Spectroscopy (DOL) SDS-PAGE Purification->Analysis Final_Conjugate Cy7-Labeled Biomolecule Analysis->Final_Conjugate

Figure 1: Bioconjugation workflow for labeling an azide-modified biomolecule with this compound.

Cellular_Imaging_Workflow cluster_Labeling A. Labeling cluster_CellularInteraction B. Cellular Interaction cluster_Imaging C. Imaging cluster_Visualization D. Visualization Labeled_Ligand Cy7-Labeled Ligand Incubation Incubation Labeled_Ligand->Incubation Cells Live Cells with Surface Receptors Cells->Incubation Microscopy Fluorescence Microscopy (Ex: ~750 nm, Em: ~775 nm) Incubation->Microscopy Visualization Visualization of Receptor-Ligand Binding Microscopy->Visualization

Figure 2: Conceptual workflow for using a Cy7-labeled ligand in cellular imaging.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • In Vivo Imaging: The NIR fluorescence of Cy7 DBCO allows for deep tissue imaging in small animal models, making it suitable for tracking labeled cells, antibodies, or drug delivery vehicles in vivo.

  • Flow Cytometry: The bright fluorescence of Cy7 DBCO is well-suited for identifying and sorting labeled cells using flow cytometry with appropriate laser lines (e.g., 633 or 635 nm).

  • Fluorescence Microscopy: Labeled biomolecules can be visualized with high sensitivity and resolution in various fluorescence microscopy applications.

  • Theranostics: The ability to attach Cy7 DBCO to targeting moieties, such as RGD peptides for integrin αvβ3 targeting in tumors, opens up possibilities for developing agents that can both visualize and treat diseases.

  • FRET-Based Assays: As demonstrated in some studies, Cy7 can act as a quencher for other fluorophores like Cy5 in Förster Resonance Energy Transfer (FRET) applications, which can be used to develop activatable probes or to reduce background fluorescence.

It is important to note that while highly effective for labeling extracellular and cell surface targets, Cy7 DBCO may not be suitable for staining intracellular components in fixed and permeabilized cells due to the potential for high background fluorescence.

References

Cyanine7 DBCO excitation and emission wavelength

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cyanine7 DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This technical guide provides a comprehensive overview of its spectral properties, applications, and detailed protocols for its use in bioorthogonal chemistry. The DBCO moiety allows for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in environments where copper catalysts would be cytotoxic, such as in living cells.[2][3][4] Its fluorescence in the NIR window (~700-900 nm) is ideal for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, which results in a high signal-to-background ratio.[1]

Core Properties and Specifications

This compound is characterized by its strong absorption and emission in the near-infrared spectrum, high extinction coefficient, and good quantum yield. It is a water-soluble and hydrophilic dye, which minimizes non-specific binding in biological assays. The fluorescence of Cy7 DBCO is stable across a wide pH range, typically from pH 4 to 10.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Excitation Maximum (λex) ~750 nm
753 nm
Emission Maximum (λem) ~773 nm
~775 nm
Molar Extinction Coefficient (ε) 199,000 M⁻¹cm⁻¹
255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.3
Molecular Weight 885.62 g/mol
1259.53 g/mol (protonated)
Appearance Dark green solid
Solubility Good in Water, DMSO, DMF

Note: Specific values may vary slightly between suppliers.

Reaction Mechanism: Copper-Free Click Chemistry

Cy7 DBCO reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific, proceeding rapidly at room temperature without the need for a cytotoxic copper catalyst. The high ring strain of the DBCO group drives the reaction with the azide, forming a stable triazole linkage.

SPAAC_Reaction Cy7_DBCO Cyanine7-DBCO Triazole_Product Stable Cy7-Triazole-Biomolecule Conjugate Cy7_DBCO->Triazole_Product + Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Triazole_Product SPAAC Reaction (Copper-Free, Room Temp)

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Antibody Labeling via DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule of interest.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).

  • DBCO-NHS ester.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 100 mM Tris or Glycine).

  • Spin desalting columns or similar purification system.

  • Azide-functionalized molecule for conjugation.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like sodium azide. If necessary, perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Activation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20% to avoid antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add a small volume of quenching buffer (e.g., 10 µL of 100 mM Tris) to the reaction to neutralize any unreacted DBCO-NHS ester.

    • Incubate for an additional 15 minutes.

  • Purification of DBCO-Antibody:

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column or a similar gel filtration method to purify the DBCO-functionalized antibody.

  • Copper-Free Click Reaction:

    • Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.

    • Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature to form the stable conjugate.

  • Final Purification:

    • Purify the final antibody conjugate to remove any unreacted azide-molecule using an appropriate liquid chromatography method (e.g., HPLC) or centrifugal filter unit.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Conjugation A 1. Antibody Buffer Exchange (to amine-free buffer, e.g., PBS) C 3. Mix Antibody with 20-30x molar excess DBCO-NHS A->C B 2. Prepare 10 mM DBCO-NHS Ester in DMSO B->C D 4. Incubate 60 min at Room Temperature C->D E 5. Quench with Tris/Glycine D->E F 6. Purify DBCO-Antibody (Spin Desalting Column) E->F G 7. React with Azide-Molecule (Overnight at 4°C) F->G H 8. Final Purification of Conjugate G->H

Workflow for antibody conjugation using Cy7 DBCO.
Protocol for In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for using a Cy7 DBCO-labeled agent for near-infrared fluorescence imaging in small animals.

Materials:

  • Cy7 DBCO-labeled imaging agent (e.g., antibody, peptide).

  • Sterile, biocompatible solvent (e.g., PBS).

  • Small animal model (e.g., BALB/c nude mice).

  • Anesthetic agent (e.g., isoflurane, sodium pentobarbital).

  • In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters.

Procedure:

  • Animal and Reagent Preparation:

    • House animals according to institutional guidelines.

    • Reconstitute the Cy7 DBCO-labeled agent in a sterile, biocompatible solvent like PBS. If DMSO is used for initial dissolution, ensure the final concentration in the injected volume is minimal (<5%) to avoid toxicity.

  • Administration of Imaging Agent:

    • Anesthetize the mouse using an appropriate protocol.

    • Administer the imaging agent, typically via intravenous (IV) tail vein injection.

    • A typical dosage is in the range of 0.5-5 mg/kg body weight, though the optimal dose should be determined empirically. The injection volume is generally 100-200 µL.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to analyze the biodistribution and target accumulation of the agent.

    • Use an excitation filter appropriate for Cy7 (e.g., 700-770 nm bandpass) and an emission filter that captures its fluorescence (e.g., >790 nm long-pass).

  • Data Analysis:

    • Analyze the fluorescence intensity in regions of interest (ROIs) to quantify the agent's accumulation in different tissues or organs over time.

    • For terminal studies, organs can be dissected after the final imaging session for ex vivo imaging to confirm in vivo findings.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and molecular imaging. Its near-infrared properties and capacity for copper-free click chemistry enable robust and specific labeling of biomolecules for a wide range of applications, most notably for sensitive in vivo imaging. The protocols and data provided in this guide serve as a foundational resource for the successful implementation of Cy7 DBCO in the laboratory.

References

understanding Cyanine7 DBCO azide reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reaction Kinetics of Cyanine7 DBCO and Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between Cyanine7 dibenzocyclooctyne (Cy7 DBCO) and azide-functionalized molecules. It covers the core reaction mechanism, factors influencing reaction speed, quantitative kinetic data from related compounds, and detailed experimental protocols for kinetic analysis and bioconjugation.

Introduction to this compound and SPAAC

The reaction between a dibenzocyclooctyne (DBCO) group and an azide (N₃) is a cornerstone of bioorthogonal chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is classified as "click chemistry" due to its high efficiency, specificity, and biocompatibility.[1] Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, including live-cell imaging and in vivo studies.[2][3]

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that, when conjugated to DBCO, creates a powerful tool for biomolecular labeling.[4] The resulting Cy7 DBCO probe allows for the sensitive and specific tracking of azide-modified proteins, peptides, nucleic acids, or small molecules in complex biological environments with minimal background interference.[4] Understanding the kinetics of this reaction is critical for designing experiments, optimizing conjugation protocols, and interpreting results in fields ranging from basic research to drug development.

Reaction Mechanism

The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO ring and the 1,3-dipole of the azide. The inherent ring strain of the cyclooctyne ring significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst. The reaction is highly specific and forms a stable, covalent triazole linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Cy7_DBCO Cyanine7-DBCO (Strained Alkyne) Triazole Cyanine7-Triazole-R (Stable Conjugate) Cy7_DBCO->Triazole + R-N₃ Azide R-N₃ (Azide-modified Molecule) Mechanism_Node [3+2] Cycloaddition (Strain-Promoted)

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Kinetics

The SPAAC reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the DBCO and azide reactants. The rate law is expressed as:

Rate = k₂[DBCO][Azide]

Here, k₂ is the second-order rate constant, a measure of the intrinsic reactivity of the specific DBCO and azide pair.

Quantitative Kinetic Data
DBCO DerivativeAzide Reactantk₂ (M⁻¹s⁻¹)Conditions (Solvent, Temp)
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES buffer (pH 7), 25/37°C
sulfo DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7), 25/37°C
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.27 - 0.37PBS/HEPES buffers, 25/37°C
DBCOBenzyl Azide0.24CH₃CN:H₂O (3:1), RT
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1), RT
DBCO-PEG4-acidAlexa Fluor 647 Azide~0.0064PBS (pH 7.4), 37°C

This table summarizes data from multiple sources to provide a comparative overview.

Factors Influencing Reaction Kinetics

Several factors can be modulated to optimize the SPAAC reaction rate:

  • Azide Structure: The electronic properties of the azide are important. Azides attached to electron-donating groups generally react faster than those with electron-withdrawing groups. For example, sugar-based azides often react more quickly than amino acid-based azides.

  • DBCO Structure: The strain and accessibility of the alkyne are critical. While DBCO is highly reactive, modifications to its structure can further tune the kinetics.

  • PEG Linkers: The inclusion of polyethylene glycol (PEG) linkers on the DBCO molecule can enhance hydrophilicity and increase reaction rates, likely by improving solubility and reducing steric hindrance between large biomolecules.

  • Solvent and pH: SPAAC reactions are efficient in aqueous buffers. Higher pH values (from 5 to 10) generally increase reaction rates, although the effect can be buffer-dependent.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Experimental Protocols

Protocol for Determining Reaction Kinetics by UV-Vis Spectrophotometry

This protocol allows for the determination of the second-order rate constant (k₂) by monitoring the reaction under pseudo-first-order conditions. This is achieved by using a large excess of the azide reactant, making the reaction rate dependent only on the concentration of the DBCO reactant. The consumption of DBCO is monitored by the decrease in its characteristic UV absorbance at approximately 309 nm.

Materials:

  • Cy7 DBCO

  • Azide-containing molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Methodology:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of Cy7 DBCO in a compatible organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in the chosen reaction buffer.

  • Determine Molar Extinction Coefficient (ε) of Cy7 DBCO:

    • Prepare a dilution series of Cy7 DBCO in the reaction buffer.

    • Measure the absorbance at ~309 nm for each concentration.

    • Plot absorbance vs. concentration. The slope of the line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

  • Set Up the Kinetic Run:

    • Set the spectrophotometer to monitor absorbance at ~309 nm at regular time intervals (e.g., every 60 seconds). Equilibrate the instrument and a cuvette containing the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

    • In the cuvette, add the azide solution to achieve a final concentration that is at least 10-fold higher than the final Cy7 DBCO concentration (e.g., 1 mM Azide).

    • To initiate the reaction, add a small volume of the Cy7 DBCO stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM Cy7 DBCO) and mix immediately.

    • Start the time-course measurement immediately. Continue until the absorbance at 309 nm plateaus, indicating the reaction is complete.

  • Data Analysis:

    • Convert the absorbance (A) at each time point (t) to the concentration of Cy7 DBCO using the Beer-Lambert law: [DBCO]t = A / (ε * l), where l is the cuvette path length (typically 1 cm).

    • Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time (t).

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the azide (which was in excess and is considered constant): k₂ = k_obs / [Azide] .

General Protocol for Bioconjugation

This protocol describes a general workflow for labeling an azide-modified protein with Cy7 DBCO.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • Cy7 DBCO dissolved in DMSO.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

  • Reaction Setup:

    • To the azide-modified protein solution, add the Cy7 DBCO solution. A 2 to 4-fold molar excess of Cy7 DBCO over the azide is typically recommended.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2 to 4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants and concentrations.

  • Purification:

    • Remove the unreacted Cy7 DBCO from the labeled protein conjugate using a suitable method such as SEC, dialysis, or spin filtration.

  • Characterization:

    • Confirm successful conjugation. This can be done by SDS-PAGE (observing a shift in the molecular weight of the protein) and UV-Vis spectroscopy (detecting the characteristic absorbance peaks of both the protein at ~280 nm and the Cy7 dye at ~750 nm).

Visualization of Workflows

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps for determining the reaction kinetics of Cy7 DBCO with an azide.

Kinetic_Workflow prep 1. Prepare Stock Solutions (Cy7 DBCO in DMSO, Azide in Buffer) setup 2. Set Up Spectrophotometer (Monitor A₃₀₉ nm, Set Temperature) prep->setup mix 3. Mix Reactants in Cuvette ([Azide] >> [DBCO]) setup->mix run 4. Initiate Kinetic Run (Record A₃₀₉ nm vs. Time) mix->run convert 5. Convert Absorbance to Concentration [DBCO]t = A / εl run->convert plot 6. Plot ln[DBCO] vs. Time convert->plot calculate 7. Calculate Rate Constants k_obs = -slope k₂ = k_obs / [Azide] plot->calculate

Caption: Experimental workflow for determining SPAAC kinetics using UV-Vis spectroscopy.

Application Workflow: Antibody-Drug Conjugate (ADC) Preparation

A primary application for this chemistry is in the development of ADCs, where a cytotoxic drug (payload) is attached to a targeting antibody.

ADC_Workflow cluster_antibody Antibody Modification cluster_payload Payload Modification cluster_conjugation SPAAC Conjugation cluster_final Final Product Ab Targeting Antibody (e.g., Trastuzumab) Ab_Azide Introduce Azide Group (e.g., via NHS-Azide linker) Ab->Ab_Azide React Mix Antibody-N₃ and Payload-DBCO Ab_Azide->React Payload Cytotoxic Drug (e.g., MMAE) Payload_DBCO Functionalize with Cy7-DBCO Payload->Payload_DBCO Payload_DBCO->React Purify Purification (e.g., SEC) React->Purify ADC Purified ADC with NIR Imaging Tag Purify->ADC

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective use of fluorescent probes is paramount. Cyanine7 DBCO (Cy7 DBCO), a near-infrared (NIR) dye conjugated with a dibenzocyclooctyne (DBCO) moiety, is a powerful tool for copper-free click chemistry applications. However, its performance is intrinsically linked to its behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering critical data and protocols to ensure the success of your experiments.

Executive Summary

This compound is generally characterized as a water-soluble and highly stable NIR fluorescent dye, making it well-suited for a variety of biological applications. Its fluorescence is largely insensitive to pH in the range of 4 to 10. While specific quantitative solubility in aqueous buffers is not extensively documented, its solubility in dimethyl sulfoxide (DMSO) is well-defined. The stability of the DBCO group, crucial for click chemistry, is influenced by pH and temperature, with greater stability observed at neutral to slightly basic pH and lower temperatures. This guide summarizes the available quantitative data, presents detailed experimental protocols for in-house validation, and provides visual workflows to aid in experimental design.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data regarding the solubility and stability of this compound and its related structures.

Solvent Solubility Molar Concentration Notes
DMSO4.98 mg/mL[1][2]5.00 mM[1][2]May require ultrasonic and warming for complete dissolution. Use of hygroscopic DMSO can impact solubility.[1]
DMSO10 mM
Water, DMFWater-solubleSpecific quantitative data in these solvents is not readily available. The term "water-soluble" suggests good solubility for most biological applications.

Table 1: Solubility of this compound in Various Solvents

Parameter Condition Observation Source Compound
pH Range4 - 10Stable fluorescenceThis compound
Long-term Storage (Solid)-20°C in the darkStable for at least 12 monthsThis compound
TransportationRoom temperatureUp to 3 weeksThis compound
Reactivity Loss4°C or -20°C over 4 weeks3-5% loss of reactivity towards azidesDBCO-modified goat IgG
Stability in PBS (pH 7.4)4°C for 48 hours>95% intactDBCO-NHCO-PEG4-acid
Stability in PBS (pH 7.4)25°C for 24 hours90-95% intactDBCO-NHCO-PEG4-acid
Stability in PBS (pH 7.4)37°C for 24 hours80-85% intactDBCO-NHCO-PEG4-acid
Stability at pH 5.025°C for 24 hours85-90% intactDBCO-NHCO-PEG4-acid
Stability at pH 8.525°C for 24 hours90-95% intactDBCO-NHCO-PEG4-acid

Table 2: Stability Profile of this compound and Related DBCO Conjugates

Experimental Protocols

To empower researchers to validate and optimize the use of this compound in their specific experimental settings, the following detailed protocols are provided.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), filtered

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader capable of measuring absorbance at ~750 nm

  • Calibrated balance

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Serial Dilution in Aqueous Buffer:

    • Prepare a series of dilutions of the DMSO stock solution in the desired aqueous buffer in microcentrifuge tubes.

    • Start with a high concentration and perform serial dilutions to cover a broad range. For example, prepare solutions with final concentrations ranging from 1 mM to 1 µM.

    • Crucially, add the DMSO stock solution dropwise to the buffer while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (ideally ≤1%) to minimize its effect on solubility.

  • Equilibration and Observation:

    • Incubate the prepared solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow for equilibration.

    • After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Quantification of Soluble Dye:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Cyanine7 (~750 nm).

    • Use a pre-established calibration curve of this compound in the same buffer (at concentrations known to be fully soluble) to determine the concentration of the dye in the supernatant.

    • The highest concentration that results in a clear solution with no pellet after centrifugation is considered the solubility limit under those conditions.

Protocol 2: Assessment of Stability in Aqueous Buffer

Objective: To evaluate the stability of this compound in an aqueous buffer over time at different temperatures.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Thermostated incubator or water bath

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV-Vis or fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Working Solution:

    • Prepare a working solution of this compound in the chosen aqueous buffer at a concentration well below its solubility limit (e.g., 100 µM).

  • Incubation at Different Temperatures:

    • Aliquot the working solution into several tubes.

    • Place the tubes in incubators set at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each temperature condition for HPLC analysis.

    • The t=0 sample serves as the baseline.

  • HPLC Analysis:

    • Inject the collected aliquots onto the RP-HPLC system.

    • Use a suitable gradient to separate the intact this compound from any potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at the absorbance maximum of the DBCO group (~309 nm) and the Cyanine7 dye (~750 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram of the t=0 sample.

    • Integrate the area of this peak for each time point and temperature.

    • Calculate the percentage of intact this compound remaining at each time point relative to the t=0 peak area.

    • Plot the percentage of intact dye versus time for each temperature to determine the degradation kinetics and estimate the half-life.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the factors influencing the stability of this compound, the following diagrams are provided.

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_analysis Analysis A Prepare Concentrated Stock in DMSO B Serial Dilution in Aqueous Buffer A->B C Equilibrate and Visually Inspect B->C D Centrifuge to Pellet Precipitate C->D E Measure Absorbance of Supernatant D->E F Determine Solubility Limit E->F G Workflow for Assessing Aqueous Stability cluster_prep Preparation & Incubation cluster_analysis Analysis A Prepare Working Solution in Aqueous Buffer B Incubate at Different Temperatures A->B C Collect Aliquots at Time Points B->C D Analyze by RP-HPLC C->D E Integrate Peak Area of Intact Dye D->E F Calculate Degradation and Half-life E->F G Factors Affecting this compound Stability center This compound Stability pH pH pH->center Optimal: 4-10 Temp Temperature Temp->center Lower Temp = Higher Stability Light Light Exposure Light->center Protect from Light Buffer Buffer Composition (e.g., presence of azides) Buffer->center Avoid Azides

References

Cyanine7 DBCO: A Technical Guide to Photostability and Quantum Yield for Advanced Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye integral to cutting-edge research in bioconjugation, live-cell imaging, and in vivo studies. This document consolidates key data on its quantum yield and photostability, presents detailed experimental protocols, and illustrates relevant workflows for its application in complex biological systems.

Core Photophysical Properties

Cyanine7 DBCO is a heptamethine cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature enables its covalent attachment to azide-modified biomolecules via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of modern bioorthogonal chemistry.[1][2][3] Its fluorescence in the NIR spectrum (typically excitation ~750 nm, emission ~773 nm) is advantageous for deep tissue imaging due to reduced light scattering and minimal autofluorescence from endogenous biomolecules.[4][5]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound and its sulfonated, water-soluble variant. It is important to note that while the dye is widely cited as "photostable," quantitative data on its photobleaching quantum yield and half-life are not always readily available in commercial datasheets and can be highly dependent on the experimental environment.

PropertyValueNotes
Excitation Maximum (λex) 750 - 756 nm
Emission Maximum (λem) 773 - 779 nm
Molar Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹Varies by supplier and formulation.
Fluorescence Quantum Yield (Φ) 0.3In organic solvents like DMF, DMSO.
Solubility Good in DMF, DMSO, DCMWater-soluble versions (sulfo-Cy7) are available.

Table 1: Photophysical Properties of this compound.

PropertyValueNotes
Excitation Maximum (λex) 750 nm
Emission Maximum (λem) 773 nm
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.24
Solubility Water, DMSO, DMF

Table 2: Photophysical Properties of sulfo-Cyanine7 DBCO.

Photostability Characteristics

While often described as photostable, the photobleaching of cyanine dyes is a critical consideration, particularly in experiments requiring prolonged or high-intensity light exposure, such as single-molecule studies and super-resolution microscopy. The photostability of Cy7 can be influenced by its environment, including the solvent and the presence of oxidizing or reducing agents.

One study comparing a novel NIR dye to Cy7 demonstrated that under continuous irradiation, the fluorescence intensity of Cy7 in a PBS buffer decreased more rapidly than the more stable novel dye, indicating a tangible level of photobleaching under common experimental conditions. Another study on a photosensitizer-cyanine dye conjugate also quantified the photobleaching of the cyanine dye portion both in vitro and in vivo, highlighting that the extent of photobleaching can be significant and is dependent on the light dose delivered.

Interestingly, the fluorescence quantum yield and photostability of cyanine dyes, including Cy7, can be significantly enhanced by using heavy water (D₂O) as the solvent. For Cy7, a 2.6-fold increase in quantum yield has been reported in D₂O compared to H₂O, which can lead to improved performance in single-molecule imaging applications.

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a comparative method with a well-characterized standard.

Materials:

  • This compound

  • Reference standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., DMSO, DMF)

  • Precision cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

  • Integrate the area under the emission spectra for both the this compound and the reference standard solutions.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Assessment of Photostability (Photobleaching)

This protocol provides a general method for quantifying the photostability of this compound.

Materials:

  • This compound solution of known concentration

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other relevant buffer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer and mount it on a microscope slide.

  • Microscopy Setup:

    • Focus on the sample.

    • Set the excitation light source to the desired wavelength (e.g., 750 nm laser).

    • Adjust the light source power to a level relevant to the intended application.

    • Set the detector to acquire images at regular intervals (e.g., every 10 seconds).

  • Image Acquisition: Begin continuous illumination and acquire a time-lapse series of images.

  • Data Analysis:

    • Select a region of interest (ROI) in the images.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The data can be fitted to an exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂ = ln(2)/k).

Application Workflows

Copper-Free Click Chemistry Bioconjugation

The DBCO moiety of this compound allows for straightforward and efficient labeling of azide-containing biomolecules.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Azide_Biomolecule Azide-modified Biomolecule (e.g., protein, oligo) Mixing Mix Azide-Biomolecule and Cy7 DBCO Azide_Biomolecule->Mixing Cy7_DBCO This compound (in DMSO or DMF) Cy7_DBCO->Mixing Incubation Incubate (e.g., 4°C overnight or room temp for 1-2 hours) Mixing->Incubation SPAAC Reaction Purification Purify Conjugate (e.g., size-exclusion chromatography, dialysis) Incubation->Purification Final_Product Cy7-labeled Biomolecule Purification->Final_Product

Workflow for this compound Bioconjugation.
In Vivo Imaging Workflow

This diagram outlines the typical steps involved in performing in vivo imaging using a Cy7-labeled probe.

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Prepare Animal Model (e.g., tumor xenograft) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Probe_Injection Inject Cy7-labeled Probe (e.g., intravenous) Anesthesia->Probe_Injection Imaging_System Place Animal in In Vivo Imaging System Probe_Injection->Imaging_System Image_Acquisition Acquire Images at Multiple Time Points Imaging_System->Image_Acquisition Ex: 750 nm, Em: 775 nm ROI_Analysis Region of Interest (ROI) Analysis Image_Acquisition->ROI_Analysis Quantification Quantify Signal Intensity (Biodistribution, Tumor Targeting) ROI_Analysis->Quantification

General Workflow for In Vivo Imaging.

Conclusion

This compound is a powerful near-infrared fluorophore that is indispensable for modern biological research. Its high quantum yield in organic solvents and amenability to copper-free click chemistry make it a versatile tool for labeling a wide range of biomolecules. While its photostability is generally considered good for many applications, researchers should be mindful of potential photobleaching in experiments requiring long-term or high-intensity illumination. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in demanding imaging and tracking studies. Future work in this area will likely focus on the development of even more photostable cyanine derivatives and the further quantification of their photophysical properties in diverse biological environments.

References

safety and handling of Cyanine7 DBCO in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Cyanine7 DBCO in the Laboratory

Introduction

This compound (Cy7 DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is integral to modern bioconjugation techniques, enabling the precise labeling of azide-modified biomolecules through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Its applications are prominent in deep-tissue imaging and targeted therapeutic strategies due to its favorable spectral properties in the NIR window, which minimizes autofluorescence from biological samples.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for this compound in a laboratory setting.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not universally available, safety guidelines can be synthesized from data on cyanine dyes and DBCO reagents. It is crucial to distinguish "cyanine" dyes from highly toxic "cyanide" compounds; cyanine dyes are not typically classified as hazardous substances.[4] However, standard laboratory chemical handling precautions should always be observed.

2.1. Hazard Identification and Precautionary Measures

Based on available information for similar chemical compounds, the following table summarizes the potential hazards and recommended precautions.

Hazard CategoryPictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Not ClassifiedNoneNoneP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/IrritationNot ClassifiedNoneMay cause mild skin irritation upon prolonged contact.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/IrritationNot ClassifiedNoneMay cause eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

2.2. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Physicochemical and Spectral Properties

The utility of this compound is defined by its distinct physicochemical and spectral characteristics.

PropertyValueReference
Molecular Weight ~1259.53 g/mol (protonated)
Appearance Dark green solid
Solubility Water, DMSO, DMF
Excitation Maximum (λex) ~753 nm
Emission Maximum (λem) ~775 nm
Molar Extinction Coefficient ~255,000 M⁻¹cm⁻¹
Quantum Yield (QY) ~0.3
Purity >95% (as determined by HPLC)

Handling and Storage

Proper handling and storage are critical to maintaining the stability and reactivity of this compound.

4.1. Receiving and Initial Storage

  • This compound is typically shipped at ambient temperature.

  • Upon receipt, the vial should be stored at -20°C in a desiccated environment and protected from light.

4.2. Preparation of Stock Solutions

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can compromise the compound's stability.

  • Dissolve the solid this compound in a suitable solvent such as DMSO or DMF to a desired stock concentration (e.g., 1-10 mM).

  • For applications requiring aqueous buffers, a water-soluble formulation like sulfo-Cyanine7 DBCO may be more appropriate.

4.3. Storage of Stock Solutions

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • For long-term storage, keep the aliquots at -80°C for up to 6 months.

  • For short-term storage, -20°C for up to 1 month is recommended.

  • Always protect stock solutions from light.

  • To maintain an inert atmosphere, especially for the unused solid product, consider backfilling the vial with a dry, inert gas like nitrogen or argon before sealing and storing.

G Diagram 1: General Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Stock Solution Preparation cluster_storage_solution Stock Solution Storage cluster_use Experimental Use receive Receive Shipment (Ambient Temperature) store Store at -20°C (Desiccated, Dark) receive->store equilibrate Equilibrate Vial to Room Temperature store->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_solution Store Aliquots (-20°C or -80°C, Dark) aliquot->store_solution use Use in SPAAC Labeling Reaction store_solution->use disposal Dispose of Waste (Follow Institutional Guidelines) use->disposal

Caption: Diagram 1: General Handling Workflow for this compound.

Experimental Protocols

This compound is primarily used for labeling azide-modified molecules via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and bioorthogonal, making it suitable for labeling in complex biological systems, including live cells.

G Diagram 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cy7_DBCO This compound (Cyclooctyne) Reaction_Complex Strain-Promoted Cycloaddition Cy7_DBCO->Reaction_Complex Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Reaction_Complex Labeled_Product Stable Triazole Linkage (Cy7-Labeled Biomolecule) Reaction_Complex->Labeled_Product Copper-Free (4-37°C)

Caption: Diagram 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

5.1. General Protocol for Labeling Proteins in Solution

This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimal reaction conditions may vary depending on the specific protein and should be determined empirically.

  • Prepare the Azide-Containing Sample: Dissolve the azide-modified protein in a reaction buffer (e.g., PBS, pH 7.4).

    • Note: Avoid buffers that contain azides, as they will compete for reaction with the DBCO group.

  • Prepare this compound: Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction:

    • Add the this compound stock solution to the azide-containing protein solution. A 10- to 20-fold molar excess of the dye is a common starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.

    • Incubate the reaction at room temperature or 37°C for 4-12 hours, protected from light. Higher concentrations and temperatures can improve reaction efficiency.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~753 nm (for Cy7).

5.2. General Protocol for Live Cell Surface Labeling

This protocol is for labeling azide-modified glycans on the surface of live cells.

  • Metabolic Labeling: Culture cells with an azide-functionalized metabolic precursor (e.g., Ac4ManNAz) for 2-3 days to introduce azide groups onto cell surface glycoproteins.

  • Cell Preparation:

    • Harvest the cells and wash them twice with a serum-free medium or PBS containing 1% FBS to remove any un-incorporated azide precursor.

    • Resuspend the cells in a suitable buffer.

  • Labeling:

    • Prepare a fresh solution of this compound in the same buffer. A final concentration of 5-30 µM is a typical starting point.

    • Add the this compound solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three to four times with buffer to remove any unbound dye.

  • Analysis:

    • The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Disposal

All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Collect all solutions and contaminated materials in a designated, properly labeled waste container.

Conclusion

This compound is a powerful tool for bioorthogonal labeling. By adhering to the safety and handling protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The provided experimental frameworks offer a starting point for developing robust and reproducible labeling procedures tailored to specific research needs.

References

A Technical Guide to Cyanine7 DBCO: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in modern bioconjugation and imaging, enabling the precise labeling and visualization of biomolecules through copper-free click chemistry. This guide will delve into the core molecular properties of this compound, present detailed experimental protocols for its use, and illustrate a typical experimental workflow.

Core Molecular Data

The molecular weight and formula of this compound can vary depending on the specific salt form and any modifications, such as sulfonation for increased water solubility. It is crucial for researchers to be aware of the specific variant they are using. The table below summarizes the properties of common forms of this compound.

PropertyThis compoundThis compound (Hexafluorophosphate Salt)sulfo-Cyanine7 DBCO
Molecular Weight 885.62 g/mol 995.13 g/mol [1][2]1047.37 g/mol [3]
Molecular Formula C₅₈H₆₅N₄ClO₂[4]C₅₈H₆₅F₆N₄O₂P[1]C₅₈H₆₃KN₄O₈S₂
CAS Number 2692677-77-12692677-77-1Not specified
Solubility Good in DMF, DMSO, DCMSoluble in DMSOWater-soluble
Excitation Maximum ~750 nm~750 nmSimilar to Cyanine7
Emission Maximum ~773 nm~775 nmSimilar to Cyanine7
Appearance Dark green solidNot specifiedNot specified
Storage -20°C in the dark, desiccated-20°C, protect from light, stored under nitrogen-20°C in the dark

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. Below is a generalized protocol for labeling an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines like Tris.

  • This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mM.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification of the labeled antibody.

  • Reaction tubes and standard laboratory equipment.

Procedure:

  • Preparation of the Antibody:

    • Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, exchange the buffer using a spin filtration column.

  • Reaction Setup:

    • Determine the desired molar ratio of this compound to the antibody. A common starting point is a 5- to 20-fold molar excess of the dye.

    • Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 10% to maintain protein stability.

    • Gently mix the reaction solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cyanine7 dye.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound by size-exclusion chromatography.

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cyanine7).

    • The formula for calculating DOL is: DOL = (A_max * ε_protein) / ( (A_280 - A_max * CF) * ε_dye ) Where:

      • A_max is the absorbance at the excitation maximum of Cyanine7 (~750 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Cyanine7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).

      • CF is a correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent use in in-vivo imaging.

experimental_workflow cluster_labeling Antibody Labeling cluster_imaging In-Vivo Imaging azide_ab Azide-Modified Antibody reaction SPAAC Reaction (Copper-Free Click Chemistry) azide_ab->reaction cy7_dbco This compound cy7_dbco->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification labeled_ab Cyanine7-Labeled Antibody injection Injection into Animal Model labeled_ab->injection purification->labeled_ab imaging Near-Infrared Fluorescence Imaging injection->imaging analysis Data Analysis and Visualization imaging->analysis

Caption: Workflow for antibody labeling with this compound and in-vivo imaging.

This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, further optimization of protocols is recommended. Always refer to the manufacturer's specific product information for the most accurate data.

References

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a pivotal tool in chemical biology, bioconjugation, and drug development.[1] This bioorthogonal reaction, a cornerstone of "click chemistry," enables the specific and efficient covalent ligation of molecules within complex biological systems without the need for cytotoxic catalysts.[2][] Its ability to proceed under physiological conditions with high selectivity has revolutionized the study of biological processes in their native environments.[1][4] This in-depth technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage. The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes. This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperature and pH.

A key advantage of SPAAC over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the elimination of the need for a copper catalyst, which can be toxic to living cells. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the ligation occurs exclusively between the intended partners. This high degree of selectivity is paramount for precise molecular labeling and engineering in living organisms.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter, particularly for applications in living systems where rapid labeling is often required. The reaction follows second-order kinetics, and the rate is significantly influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. A variety of cyclooctynes have been developed, each with different reactivity and stability profiles.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyne (BCN)~0.002 - 0.1Good balance of reactivity and stability; widely used.
Dibenzocyclooctyne (DBCO/ADIBO)~0.1 - 1.0Higher reactivity due to increased ring strain.
DIBAC~0.3Aza-dibenzocyclooctyne with enhanced reactivity.
Biarylazacyclooctynone (BARAC)~0.9High reactivity, suitable for fast labeling.
Monofluorinated cyclooctyne (MOFO)~0.4Fluorine substitution enhances reactivity.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature. Generally, SPAAC reactions are faster in aqueous solutions compared to organic solvents, which is a distinct advantage for biological applications. Higher pH values also tend to increase reaction rates, although this can be buffer-dependent.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for common SPAAC applications.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol outlines the labeling of a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester stock solution (10 mM in DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Prepare a fresh dilution of the DBCO-NHS ester in the reaction buffer.

  • Reaction: Add a 10-20 fold molar excess of the DBCO-reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Confirm labeling and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.

Protocol 2: Live Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans using metabolic incorporation of an azide-containing sugar followed by a SPAAC reaction with a cyclooctyne-fluorophore.

Materials:

  • Mammalian cells in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DBCO-fluorophore stock solution (in DMSO)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with medium supplemented with Ac₄ManNAz (e.g., 25-50 µM).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Analyze the labeled cells using fluorescence microscopy or flow cytometry.

Metabolic_Labeling_Workflow cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Analysis Ac4ManNAz Add Ac4ManNAz to Cell Culture Incubate1 Incubate 24-48h Ac4ManNAz->Incubate1 AzidoGlycans Azido-sugars on Cell Surface Incubate1->AzidoGlycans Wash1 Wash with PBS AzidoGlycans->Wash1 AddDBCO Add DBCO-Fluorophore Wash1->AddDBCO Incubate2 Incubate 15-30 min AddDBCO->Incubate2 LabeledCells Fluorescently Labeled Cells Incubate2->LabeledCells Wash2 Wash with PBS LabeledCells->Wash2 Analyze Fluorescence Microscopy / Flow Cytometry Wash2->Analyze

Caption: Workflow for cell surface labeling using metabolic glycoengineering and SPAAC.

Applications in Drug Development and Research

The versatility and bioorthogonal nature of SPAAC have led to its widespread adoption across various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.

  • Proteomics and Glycomics: This reaction enables the enrichment and identification of specific classes of proteins and glycans from complex biological samples.

  • Molecular Imaging: SPAAC facilitates the development of novel imaging probes for tracking biomolecules in real-time within living organisms.

  • Targeted Drug Delivery: By functionalizing drug carriers with cyclooctynes, researchers can achieve targeted delivery to cells that have been metabolically labeled with azides.

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

SPAAC_Applications cluster_pharma Pharmaceuticals & Drug Development cluster_research Biological Research cluster_materials Materials Science SPAAC SPAAC ADCs Antibody-Drug Conjugates SPAAC->ADCs TargetedDelivery Targeted Drug Delivery SPAAC->TargetedDelivery Radiopharma Radiopharmaceutical Synthesis SPAAC->Radiopharma Proteomics Proteomics & Glycomics SPAAC->Proteomics Imaging Molecular Imaging SPAAC->Imaging Bioconjugation Bioconjugation SPAAC->Bioconjugation Biomaterials Biomaterials & Hydrogels SPAAC->Biomaterials Surfaces Surface Functionalization SPAAC->Surfaces

Caption: Key application areas of Strain-Promoted Alkyne-Azide Cycloaddition.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable technique in the toolkit of chemists and biologists. Its biocompatibility, high selectivity, and catalyst-free nature have opened up new avenues for research and development that were previously inaccessible. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the impact of SPAAC on science and medicine is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for Cyanine7 DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the covalent labeling of antibodies with Cyanine7 (Cy7) DBCO (Dibenzocyclooctyne) using copper-free click chemistry. This method is ideal for producing fluorescently labeled antibodies for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, where deep tissue penetration and minimal autofluorescence are required.[1]

The protocol involves a two-step process. First, the antibody is modified to introduce an azide functional group. Second, the azide-modified antibody is conjugated to Cyanine7 DBCO through a strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the antibody's integrity and function.[2][][4]

Key Features of this compound Labeling:

  • Near-Infrared (NIR) Fluorescence: Cyanine7 is a NIR dye with an excitation maximum around 750 nm and an emission maximum around 773 nm, allowing for deep tissue imaging with low background autofluorescence.[]

  • Copper-Free Click Chemistry: The SPAAC reaction between the DBCO group on the dye and the azide group on the antibody is bioorthogonal and does not require a toxic copper catalyst, making it suitable for live-cell and in vivo applications.

  • High Stability: The resulting triazole linkage between the antibody and the dye is stable over a wide range of pH (pH 4-10).

  • High Specificity and Efficiency: The reaction is highly selective for azides and alkynes, resulting in minimal off-target labeling and high conjugation yields.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the antibody labeling protocol.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient~199,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield~0.3
Recommended Storage-20°C, protected from light, desiccated
SolubilitySoluble in DMSO, DMF

Table 2: Recommended Parameters for Antibody Labeling

ParameterRecommended ValueReference(s)
Antibody Concentration (Azide Mod.)1-10 mg/mL
Azide-NHS Ester Molar Excess10-20 fold
This compound Molar Excess2-4 fold over azide-modified antibody
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4
Reaction Time (Azide Modification)1-2 hours at Room Temperature
Reaction Time (Click Reaction)2-4 hours at Room Temperature or Overnight at 4°C

Experimental Protocols

This section provides a detailed, two-stage protocol for labeling an antibody with this compound.

Stage 1: Antibody Modification with Azide Groups

This initial stage introduces azide functional groups onto the antibody, which are required for the subsequent click reaction with DBCO. This protocol utilizes an NHS-ester functionalized azide reagent to react with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Azide-PEG4-NHS Ester (or similar amine-reactive azide compound)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, azide-free

  • Desalting spin columns or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.2-7.4 using a desalting spin column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • Prepare Azide-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.

  • Azide Modification Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM Azide-NHS Ester solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature with gentle rotation.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted Azide-NHS Ester using a desalting spin column or by dialysis against PBS, pH 7.2-7.4.

    • The purified azide-modified antibody is now ready for conjugation with this compound. It can be stored at 4°C for short-term use or at -20°C for longer-term storage.

Stage 2: Labeling of Azide-Modified Antibody with this compound

In this stage, the azide-modified antibody is reacted with this compound via a copper-free click reaction.

Materials:

  • Azide-modified antibody from Stage 1

  • This compound

  • Dimethylsulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, azide-free

  • Desalting spin columns or appropriate chromatography system (e.g., size-exclusion chromatography) for purification.

Procedure:

  • Prepare this compound Solution:

    • Immediately before use, prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.

  • Click Chemistry Reaction:

    • Add a 2- to 4-fold molar excess of the this compound stock solution to the azide-modified antibody solution.

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle rotation. The longer incubation at 4°C can improve conjugation efficiency.

  • Purification of Labeled Antibody:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting spin column or by using size-exclusion chromatography.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be visibly colored.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody at 280 nm and ~750 nm.

    • Store the purified Cyanine7-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots.

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_stage1 Stage 1: Antibody Azide Modification cluster_stage2 Stage 2: this compound Labeling Ab Antibody in PBS Reaction1 Incubate RT, 1-2h Ab->Reaction1 Azide_NHS Azide-PEG4-NHS Ester in DMSO Azide_NHS->Reaction1 Purification1 Purify (Desalting Column) Reaction1->Purification1 Azide_Ab Azide-Modified Antibody Purification1->Azide_Ab Reaction2 Incubate RT (2-4h) or 4°C (O/N) Azide_Ab->Reaction2 Cy7_DBCO This compound in DMSO Cy7_DBCO->Reaction2 Purification2 Purify (SEC/Desalting) Reaction2->Purification2 Labeled_Ab Cyanine7-Labeled Antibody Purification2->Labeled_Ab

Caption: Workflow for this compound antibody labeling.

Signaling Pathway Investigation

Signaling_Pathway_Investigation cluster_cell Cell Receptor Cell Surface Receptor (e.g., EGFR) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Labeled_Ab Cy7-Labeled Antibody Labeled_Ab->Receptor Binding Detection Fluorescence Detection (Microscopy/Flow Cytometry) Labeled_Ab->Detection Visualization

Caption: Use of a Cy7-labeled antibody to study a signaling pathway.

References

Application Notes and Protocols for Labeling Live Cells with Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track specific biomolecules in living cells is a cornerstone of modern biological research and drug development. Cyanine7 (Cy7) DBCO is a near-infrared (NIR), water-soluble fluorescent dye that offers a powerful tool for this purpose.[1] Its fluorescence in the NIR spectrum (~750 nm excitation, ~775 nm emission) provides significant advantages for live-cell imaging, including deeper tissue penetration and reduced background autofluorescence, leading to a high signal-to-noise ratio.[2]

This document provides detailed application notes and protocols for labeling live cells using Cyanine7 DBCO. The method is based on a two-step process: first, the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, followed by the specific and covalent labeling of these azide groups with this compound via a copper-free click chemistry reaction. This bioorthogonal labeling strategy is highly efficient and biocompatible, making it ideal for studying dynamic cellular processes without inducing cytotoxicity.[1]

Principle of the Method

The labeling strategy leverages the power of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The process can be broken down into two key stages:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes deacetylate the sugar, and it is then incorporated into the glycan biosynthesis pathways, resulting in the presentation of azide groups on cell surface glycoconjugates.[3]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically and efficiently with the azide groups to form a stable triazole linkage.[4] This reaction is termed "copper-free" because it does not require the cytotoxic copper (I) catalyst typically used in traditional click chemistry, making it highly suitable for live-cell applications.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the associated labeling methodology.

Table 1: Photophysical Properties of this compound

PropertyValue
Maximum Excitation (λex)~750 nm
Maximum Emission (λem)~775 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.24 - 0.3

Table 2: Recommended Reagent Concentrations for Live Cell Labeling

ReagentCell LineRecommended ConcentrationIncubation Time
Ac4ManNAzA549, HeLa, Jurkat25-50 µM24-48 hours
This compoundVarious5-30 µM30-60 minutes

Table 3: Cytotoxicity Data

ReagentCell LineAssayIC50 (µM)Notes
This compoundA549Not SpecifiedData not availableGeneral cyanine dyes have been assessed for cytotoxicity. It is recommended to perform a dose-response curve for your specific cell line.
This compoundHeLaNot SpecifiedData not available
This compoundJurkatNot SpecifiedData not available
Ac4ManNAzA549Cell Viability Assay>100 µMLow cytotoxicity observed at various concentrations.
DBCO-Cy5A549MTT Assay>100 µMNo significant increase in cytotoxicity at high concentrations over time.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into the cell surface glycans of live mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells in a suitable tissue culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azido sugar.

Protocol 2: Labeling of Azide-Modified Live Cells with this compound

This protocol describes the labeling of azide-modified cells with this compound for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS containing 1% FBS to remove any unincorporated azido sugar.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-30 µM. The optimal concentration should be determined empirically.

  • Labeling Reaction: Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells three to four times with pre-warmed live-cell imaging medium to remove unbound this compound.

  • Imaging: The cells are now ready for imaging. Acquire images using a fluorescence microscope with the appropriate filter sets for Cyanine7. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 3: Assessment of Cytotoxicity

This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available live/dead cytotoxicity assay kit.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound

  • Live/Dead Cytotoxicity Assay Kit (e.g., from Abcam or other suppliers)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the experiment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Add the different concentrations to the wells and include untreated control wells.

  • Incubation: Incubate the cells for a period relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).

  • Staining: Follow the manufacturer's protocol for the chosen live/dead cytotoxicity assay kit. This typically involves adding a mixture of two fluorescent dyes that differentially stain live and dead cells.

  • Measurement: Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths for the dyes in the kit.

  • Data Analysis: Calculate the percentage of live and dead cells for each concentration of this compound and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Reaction cluster_2 Imaging and Analysis ac4manaz Ac4ManNAz cell_culture Live Cells in Culture ac4manaz->cell_culture Incubate 24-48h azide_cell Azide-Labeled Cells cell_culture->azide_cell Metabolic Incorporation labeled_cell Fluorescently Labeled Cells azide_cell->labeled_cell SPAAC Reaction cy7_dbco This compound cy7_dbco->azide_cell Incubate 30-60 min microscopy Fluorescence Microscopy labeled_cell->microscopy data_analysis Data Analysis microscopy->data_analysis

Caption: Experimental workflow for labeling live cells with this compound.

G cluster_gpcr GPCR Internalization Pathway ligand Ligand gpcr GPCR (Azide-Labeled) ligand->gpcr Activation arrestin β-Arrestin gpcr->arrestin Recruitment clathrin Clathrin arrestin->clathrin Recruitment endosome Endosome clathrin->endosome Internalization observe Track Internalization endosome->observe cy7 This compound cy7->gpcr Click Reaction

Caption: Tracking GPCR internalization using this compound labeling.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Fluorescent Signal - Inefficient metabolic labeling with azido sugar.- Low concentration of this compound.- Short incubation time for the click reaction.- Photobleaching of the fluorophore.- Ensure cells are healthy and actively dividing during metabolic labeling. - Increase the concentration of Ac4ManNAz or the incubation time.- Increase the concentration of this compound (perform a titration).- Increase the incubation time for the click reaction.- Use minimal laser power and exposure time during imaging.
High Background Fluorescence - Incomplete removal of unbound this compound.- Non-specific binding of this compound to cells or plate.- Autofluorescence of the cell culture medium.- Increase the number and duration of washing steps after labeling. - Include a mild detergent like Tween-20 (0.05%) in the wash buffer for the final washes.- Use phenol red-free imaging medium. - Image cells in an optically clear buffered saline solution.
Cell Death or Altered Morphology - Cytotoxicity of Ac4ManNAz or this compound at the concentrations used.- Phototoxicity from excessive light exposure during imaging.- Perform a dose-response curve to determine the optimal, non-toxic concentration of both reagents for your specific cell line. - Reduce the incubation time with the labeling reagents.- Use the lowest possible laser power and exposure time during imaging. - Use an anti-fade reagent compatible with live-cell imaging.

References

Application Notes and Protocols: Cyanine7 DBCO for In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a powerful tool for in vivo imaging in mouse models, primarily utilized in bioorthogonal chemistry applications. The Cy7 fluorophore offers excellent tissue penetration due to its emission in the NIR window (750-800 nm), minimizing autofluorescence from biological tissues. The DBCO moiety allows for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in vivo with high specificity and biocompatibility.[1][2][3]

This document provides detailed application notes, experimental protocols, and representative data for the use of Cyanine7 DBCO in preclinical mouse imaging studies.

Key Applications

  • Pre-targeted Imaging: Labeling of azide-modified antibodies, nanoparticles, or other targeting vectors in vivo to visualize specific tissues or cell populations, such as tumors.

  • Biodistribution Studies: Tracking the whole-body distribution and clearance of azide-containing molecules.

  • Drug Development: Assessing the delivery and target engagement of novel therapeutics functionalized with an azide group.

Physicochemical and Spectral Properties

PropertyValueReference Compound
Molecular FormulaC₅₈H₆₅N₄ClO₂This compound
Excitation Maximum (λex)~750 nmThis compound[4]
Emission Maximum (λem)~773 nmThis compound[4]
Molar Extinction Coefficient (ε)~199,000 cm⁻¹M⁻¹This compound
Fluorescence Quantum Yield (Φ)0.3This compound
SolubilityGood in DMSO, DMFThis compound

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of NIR Cyanine Dyes in Rodents
CompoundAnimal ModelHalf-life (t½)Primary Clearance RouteReference
Indocyanine Green (ICG)Rat25 ± 17 minHepatic
SIDAG (hydrophilic indotricarbocyanine)Rat89 ± 15 minRenal
Panaxynol (for general reference)Mouse (IV)1.5 hrN/A
Table 2: Representative Biodistribution of Free Cy7 and a Pre-targeted System in Tumor-Bearing Mice (%ID/g)
OrganFree Cy7 (24h post-injection)Pre-targeted ¹¹¹In-DOTA-Tz (24h post-injection)
BloodLow1.40 - 1.79
HeartLowLow
LungsLowLow
LiverModerate~1.0
SpleenLowLow
KidneysHigh 1.40 - 1.79
TumorNot significant~2.0
MuscleLowLow

Data for Free Cy7 is qualitative based on radiance efficiency from a study by Al-Jamal et al. (2016) and indicates primary renal clearance. Data for the pre-targeted system is from a study using a TCO-modified antibody and a radiolabeled tetrazine, which is analogous to a DBCO-azide reaction.

Experimental Protocols

I. In Vivo Imaging with a Pre-Conjugated Azide-Biomolecule and this compound (Pre-targeting Strategy)

This protocol describes a two-step pre-targeting approach where an azide-modified biomolecule (e.g., an antibody) is first administered, followed by the injection of this compound for in vivo ligation and imaging.

Materials:

  • Azide-modified biomolecule of interest

  • This compound

  • Sterile, pyrogen-free PBS or other suitable vehicle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system with appropriate filters for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm)

Animal Model:

  • Nude mice (e.g., BALB/c nude or NCR nude, 6-8 weeks old, 18-22 g) are commonly used to minimize light attenuation by fur. If using haired mice, the imaging area should be shaved.

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • For tumor imaging, establish xenografts until they reach a suitable size for imaging.

    • To reduce autofluorescence from food, animals may be fasted for 4-6 hours prior to imaging, with continued access to water.

  • Administration of Azide-Modified Biomolecule:

    • Reconstitute the azide-modified biomolecule in a sterile vehicle.

    • Administer the biomolecule to the mice, typically via intravenous (IV) tail vein injection. The dosage will depend on the specific biomolecule and should be optimized.

    • Allow a sufficient incubation period for the biomolecule to accumulate at the target site and for unbound molecules to clear from circulation. This can range from 24 to 72 hours, depending on the pharmacokinetics of the biomolecule.

  • Administration of this compound:

    • Prepare a stock solution of this compound in DMSO and dilute it in sterile PBS for injection. Ensure the final DMSO concentration is non-toxic.

    • A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight. The optimal dose should be determined empirically.

    • Administer the this compound solution via IV tail vein injection. Injection volumes should be kept minimal, typically 100-200 µL for a mouse.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mouse using isoflurane or an injectable anesthetic.

    • Acquire a pre-injection (baseline) fluorescence image to determine background autofluorescence.

    • Place the anesthetized mouse in the imaging system.

    • Acquire images at various time points post-injection of this compound (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the signal in each tissue.

II. Stability of this compound in Mouse Plasma (In Vitro)

This protocol provides a method to assess the stability of this compound in mouse plasma.

Materials:

  • This compound

  • Freshly collected mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into mouse plasma to a final concentration (e.g., 10 µM).

    • Prepare a control sample by diluting the stock solution to the same final concentration in PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis by HPLC:

    • For the plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

    • Analyze the supernatant (for plasma samples) and the PBS samples by reverse-phase HPLC.

    • Monitor the peak corresponding to intact this compound using a fluorescence detector set to the appropriate excitation and emission wavelengths.

    • The percentage of intact this compound at each time point is calculated relative to the T=0 time point.

Visualizations

G cluster_pre Pre-targeting Phase cluster_imaging Imaging Phase Azide-Biomolecule Azide-modified Biomolecule Injection1 IV Injection Azide-Biomolecule->Injection1 Accumulation Target Accumulation & Clearance (24-72h) Injection1->Accumulation Click_Reaction In Vivo Click Reaction (SPAAC) Accumulation->Click_Reaction Cy7_DBCO This compound Injection2 IV Injection Cy7_DBCO->Injection2 Injection2->Click_Reaction Imaging NIR Fluorescence Imaging (1-48h) Click_Reaction->Imaging

Experimental workflow for pre-targeted in vivo imaging.

G cluster_product Product Azide Azide-modified Biomolecule (e.g., Antibody) Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) DBCO This compound DBCO->Triazole SPAAC (Copper-Free)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G Injection IV Injection of This compound Conjugate Distribution Systemic Distribution (Blood Circulation) Injection->Distribution Accumulation Accumulation in Organs (Liver, Kidneys, Tumor) Distribution->Accumulation Clearance Elimination Accumulation->Clearance Renal Renal Clearance (Hydrophilic Conjugates) Clearance->Renal Hepatic Hepatic Clearance (Lipophilic Conjugates) Clearance->Hepatic

Conceptual biodistribution and clearance pathways.

References

Application Notes and Protocols for Cyanine7 DBCO in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine7 dibenzocyclooctyne (Cyanine7 DBCO), a near-infrared (NIR) fluorescent dye, for various fluorescence microscopy applications. This document details the dye's properties, provides detailed experimental protocols for its use in live-cell imaging and immunofluorescence, and offers insights into its application in studying cellular pathways.

Introduction to this compound

This compound is a bright and photostable NIR dye that is ideally suited for fluorescence microscopy, particularly for in vivo and deep-tissue imaging.[1] Its fluorescence emission in the near-infrared spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. The dibenzocyclooctyne (DBCO) group enables covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it an excellent tool for labeling live cells without inducing cytotoxicity.[3]

Data Presentation

Photophysical Properties of this compound
PropertyValueReference
Maximum Excitation (λex)~750 nm[1]
Maximum Emission (λem)~773 nm[1]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.3
Molecular Weight~900 g/mol
Comparison with Other NIR Dyes
FeatureCyanine7Alexa Fluor 750IRDye 800CW
Relative Photostability GoodHigherHigh
Brightness BrightVery BrightVery Bright
pH Sensitivity Insensitive (pH 4-10)InsensitiveInsensitive
Tendency for Aggregation HigherLowerLower

Note: The exact spectral characteristics and performance can vary depending on the conjugation partner and the solvent environment. Alexa Fluor and IRDye series are generally recognized for their enhanced photostability compared to traditional cyanine dyes.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar and subsequent fluorescent labeling with this compound for live-cell imaging.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pre-warmed

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Metabolic Labeling:

    • Prepare a 10 mM stock solution of Ac4ManNAz in anhydrous DMSO.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

    • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.

  • This compound Labeling:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 2-10 µM.

    • Add the this compound labeling solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • Gently wash the cells three to five times with pre-warmed live-cell imaging medium to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cyanine7 (Excitation: ~750 nm; Emission: ~773 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 2: Immunofluorescence Staining of Cell Surface Receptors

This protocol outlines the use of an azide-modified primary antibody and this compound for the immunofluorescent labeling of cell surface receptors on fixed cells.

Materials:

  • Cells cultured on coverslips

  • Azide-modified primary antibody specific to the receptor of interest

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate NIR and DAPI filter sets

Procedure:

  • Cell Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunolabeling:

    • Block the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

    • Dilute the azide-modified primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Chemistry Reaction:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in PBS to a final concentration of 5-20 µM.

    • Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow_live_cell start Culture cells on glass-bottom dish metabolic_labeling Metabolically label with Ac4ManNAz (1-3 days) start->metabolic_labeling wash1 Wash with PBS metabolic_labeling->wash1 dbco_labeling Incubate with This compound (30-60 min) wash1->dbco_labeling wash2 Wash with imaging medium dbco_labeling->wash2 imaging Live-cell imaging (Ex: ~750 nm, Em: ~773 nm) wash2->imaging

Experimental workflow for live-cell imaging.

experimental_workflow_if start Culture and fix cells blocking Block with 5% BSA start->blocking primary_ab Incubate with azide-modified primary antibody blocking->primary_ab wash1 Wash with PBS primary_ab->wash1 dbco_labeling Incubate with This compound wash1->dbco_labeling wash2 Wash with PBS dbco_labeling->wash2 mount Mount with DAPI wash2->mount imaging Fluorescence imaging mount->imaging

Experimental workflow for immunofluorescence.

egfr_signaling_pathway ligand EGF Ligand receptor EGFR (azide-labeled) ligand->receptor Binding dimerization Dimerization & Autophosphorylation receptor->dimerization cy7_dbco This compound receptor->cy7_dbco Click Reaction downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream internalization Receptor Internalization dimerization->internalization

EGFR signaling and labeling strategy.

References

Cyanine7 DBCO Applications in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for the specific labeling of biomolecules in living cells for flow cytometry analysis. This technology leverages the principles of bioorthogonal chemistry, specifically the copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group on the Cy7 molecule reacts specifically and efficiently with azide groups, which can be metabolically incorporated into cellular components like cell surface glycans.[1][2]

The near-infrared emission of Cyanine7 at approximately 775 nm offers a significant advantage in flow cytometry by minimizing interference from cellular autofluorescence, which is typically observed at shorter wavelengths.[3] This results in an improved signal-to-noise ratio and enhanced sensitivity for detecting labeled cells.[4][5] This document provides detailed application notes and protocols for the use of Cyanine7 DBCO in flow cytometry, targeting researchers, scientists, and drug development professionals.

Principle of the Technology

The core of this cell labeling strategy is a two-step process involving metabolic glycoengineering followed by a bioorthogonal click chemistry reaction.

  • Metabolic Glycoengineering: Cells are cultured in the presence of an unnatural sugar modified with an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery processes this sugar and incorporates it into sialoglycans on the cell surface. This results in the presentation of azide groups on cell surface glycoproteins.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The DBCO group, a cyclooctyne, reacts specifically with the azide groups on the cell surface via a copper-free click reaction to form a stable triazole linkage. This covalent bond attaches the Cyanine7 fluorophore to the cells, allowing for their detection by flow cytometry.

cluster_0 Metabolic Glycoengineering cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido_Sugar Azido Sugar (e.g., Ac4ManNAz) Cell Live Cell Azido_Sugar->Cell Incubation Labeled_Cell Cell with Azide Groups on Surface Glycans Cell->Labeled_Cell Metabolic Incorporation Labeled_Cell_2 Azide-Labeled Cell Cy7_DBCO This compound Cy7_DBCO->Labeled_Cell_2 Click Reaction Fluorescent_Cell Fluorescently Labeled Cell Labeled_Cell_2->Fluorescent_Cell Covalent Bond Formation

Caption: Principle of the two-step cell labeling process.

Applications in Flow Cytometry

The specificity and biocompatibility of the this compound labeling method make it suitable for a variety of flow cytometry applications:

  • Cell Surface Glycan Labeling: This is the primary application, allowing for the quantification and sorting of cells based on the expression of specific glycans. This is particularly useful in cancer research and immunology, where changes in glycosylation are often associated with disease states.

  • Cell Tracking and Proliferation Studies: Labeled cells can be tracked in vivo or in vitro to monitor their migration, differentiation, and proliferation. The stable covalent bond ensures that the fluorescent signal is retained over long periods.

  • Immune Cell Interaction Studies: Specific populations of immune cells can be labeled to study their interactions with other cell types, such as cancer cells or pathogens.

Quantitative Data Summary

ParameterThis compoundAlexa Fluor 750Reference
Excitation Maximum (nm) ~750749
Emission Maximum (nm) ~775775
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~240,000
Quantum Yield Moderate to HighHigh
Photostability GoodExcellent
Brightness BrightVery Bright
Stain Index Data not availableData not available
Signal-to-Noise Ratio High (due to NIR emission)High (due to NIR emission)

Note: The performance of fluorophores can vary depending on the instrument, experimental conditions, and the biological sample. It is recommended to perform in-house validation for critical applications.

Experimental Protocols

The following protocols provide a general framework for labeling live cells with this compound for flow cytometry analysis. Optimization of concentrations and incubation times may be required for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars

This protocol describes the incorporation of azide groups into the cell surface glycans of live cells using an azide-modified sugar.

Materials:

  • Cells of interest (e.g., Jurkat, A549)

  • Complete cell culture medium

  • Azido sugar (e.g., Ac4ManNAz, stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FACS Buffer (e.g., PBS with 2% Fetal Bovine Serum and 1 mM EDTA)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 60-80%) in their appropriate culture medium.

  • Prepare Labeling Medium: Prepare the labeling medium by diluting the stock solution of the azido sugar into the complete cell culture medium to the desired final concentration (e.g., 25-50 µM for Ac4ManNAz). Include a vehicle control (DMSO only).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific sugar being used.

  • Cell Harvesting:

    • Suspension cells: Harvest by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Detach cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express) to preserve cell surface proteins.

  • Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

This protocol describes the labeling of azide-modified cells with this compound via a SPAAC reaction.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • FACS Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare Staining Solution: Dilute the this compound stock solution in FACS buffer to the desired final concentration (e.g., 10-50 µM). The optimal concentration should be determined empirically by titration.

  • Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time and temperature may need to be optimized.

  • Washing: Wash the cells three times with 1 mL of FACS buffer to remove any unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis: Transfer the cell suspension to a flow cytometry tube and analyze on a flow cytometer equipped with the appropriate lasers (e.g., 633 nm or 640 nm for excitation) and emission filters (e.g., a bandpass filter around 780 nm).

cluster_0 Cell Preparation & Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Flow Cytometry Analysis Start Start with Live Cells in Culture Add_Azido_Sugar Add Azido Sugar (e.g., Ac4ManNAz) to Culture Medium Start->Add_Azido_Sugar Incubate_1 Incubate for 1-3 Days Add_Azido_Sugar->Incubate_1 Harvest_Cells Harvest and Wash Cells Incubate_1->Harvest_Cells Resuspend_Cells Resuspend Cells in FACS Buffer Harvest_Cells->Resuspend_Cells Add_Cy7_DBCO Add this compound Resuspend_Cells->Add_Cy7_DBCO Incubate_2 Incubate for 30-60 min Add_Cy7_DBCO->Incubate_2 Wash_Cells Wash Cells to Remove Excess Dye Incubate_2->Wash_Cells Acquire_Data Acquire Data on Flow Cytometer Wash_Cells->Acquire_Data Analyze_Data Analyze Fluorescent Signal Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for labeling cells with this compound.

Data Analysis and Interpretation

Analysis of flow cytometry data for this compound-labeled cells follows standard procedures.

  • Gating: Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

  • Fluorescence Analysis: Analyze the fluorescence intensity of the Cyanine7 signal in the appropriate channel.

  • Controls: It is crucial to include proper controls in your experiment:

    • Unstained cells: To determine the level of background autofluorescence.

    • Cells treated with azido sugar but not Cy7 DBCO: To ensure there is no increase in background fluorescence from the metabolic labeling step alone.

    • Cells not treated with azido sugar but incubated with Cy7 DBCO: To assess the level of non-specific binding of the dye.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal Inefficient metabolic labeling.Optimize the concentration of the azido sugar and the incubation time for your specific cell line. Ensure the azido sugar reagent is not degraded.
Low concentration or short incubation time with Cy7 DBCO.Increase the concentration of Cy7 DBCO or extend the incubation time. Perform a titration to find the optimal concentration.
Incorrect flow cytometer settings.Ensure the correct laser line and emission filter are being used for Cyanine7.
High Background Fluorescence Non-specific binding of Cy7 DBCO.Increase the number of wash steps after staining. Include a protein-containing buffer (like FACS buffer) in the wash steps to reduce non-specific binding.
High concentration of Cy7 DBCO.Titrate the Cy7 DBCO to a lower concentration.
Cell death.Ensure cells are healthy and handle them gently. Use a viability dye to exclude dead cells from the analysis.
High Cell-to-Cell Variability Inconsistent metabolic labeling.Ensure a homogenous cell culture and consistent incubation conditions.
Incomplete reaction.Ensure proper mixing during the staining and incubation steps.

Conclusion

This compound, in conjunction with metabolic glycoengineering, provides a robust and highly specific method for labeling live cells for flow cytometry. Its near-infrared fluorescence minimizes background autofluorescence, leading to high signal-to-noise ratios and sensitive detection. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to successfully implement this powerful technology in their studies of cell biology, immunology, and drug development.

References

Application Notes and Protocols for Protein Conjugation with Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of proteins with the near-infrared (NIR) fluorescent dye, Cyanine7 (Cy7), utilizing Dibenzocyclooctyne (DBCO) click chemistry. This bioorthogonal ligation strategy, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the efficient and specific labeling of proteins under mild, aqueous conditions, making it an ideal tool for a wide range of applications, including in vivo imaging, flow cytometry, and immunofluorescence.[1][2] The reaction's high specificity stems from the fact that neither azides nor DBCO moieties are naturally present in biological systems, thus minimizing off-target reactions.[3]

The protocol outlined below is a two-stage process. The first stage involves the introduction of an azide functional group onto the target protein. The most common method for this, and the one detailed herein, is the reaction of an N-Hydroxysuccinimide (NHS) ester of an azide-containing molecule with the primary amines (lysine residues and the N-terminus) of the protein.[4][5] The second stage is the conjugation of the azide-modified protein with Cyanine7 DBCO. This copper-free click chemistry reaction results in the formation of a stable triazole linkage.

These application notes provide detailed experimental protocols for both the azidation of the protein and the subsequent conjugation with this compound, as well as a summary of key quantitative data and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful conjugation of proteins with this compound. These values should be considered as a starting point, and optimization may be necessary for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Azidation (Protocol 1)
Protein Concentration2-10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of Azide-NHS Ester10-30 foldA higher molar excess can increase the degree of azidation, but may also lead to protein precipitation.
Reaction BufferAmine-free (e.g., PBS, pH 7.2-8.5)Buffers containing primary amines (e.g., Tris) will compete with the protein for the NHS ester.
Reaction Time1-4 hours at Room Temperature or Overnight at 4°CLonger incubation times at lower temperatures can improve conjugation efficiency and protein stability.
Cy7 DBCO Conjugation (Protocol 2)
Protein Concentration1-10 mg/mLThe optimal concentration may vary depending on the protein.
Molar Excess of this compound2-10 foldA higher excess can drive the reaction to completion but may require more extensive purification.
Reaction BufferPBS, pH 7.2-7.4The reaction is generally insensitive to pH in the range of 4-11. Avoid buffers containing sodium azide.
Reaction Time2-12 hours at Room Temperature or Overnight at 4°CThe reaction is typically complete within a few hours at room temperature.
Characterization
Degree of Labeling (DOL)2-8The optimal DOL depends on the application. Higher DOLs can lead to fluorescence quenching.

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto the Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with azide groups by reacting it with an azide-functionalized N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • Azide-PEG-NHS ester (or similar azide-NHS ester)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (7 kDa MWCO)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Azide-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-30 fold molar excess of the 10 mM Azide-NHS ester solution to the protein solution.

    • Gently mix the reaction solution. The final concentration of DMSO should be below 20%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification of Azide-Modified Protein:

    • Remove the excess, unreacted Azide-NHS ester by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Alternatively, perform dialysis against PBS.

    • Collect the protein-containing fractions. The azide-modified protein is now ready for conjugation with this compound.

Protocol 2: Conjugation of this compound to Azide-Modified Protein

This protocol describes the copper-free click chemistry reaction between the azide-modified protein and this compound.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes (protected from light)

Procedure:

  • This compound Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 2-10 fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle rotation.

  • Purification of the Protein-Cy7 Conjugate:

    • Purify the conjugate from unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the protein-Cy7 conjugate. Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL) Determination:

      • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cyanine7).

      • Calculate the DOL using the following formula, accounting for the correction factor (CF) of the dye at 280 nm:

        • DOL = (A_max_dye * ε_protein) / ((A_280_protein - (A_max_dye * CF)) * ε_dye)

        • Where A_max_dye is the absorbance at ~750 nm, A_280_protein is the absorbance at 280 nm, and ε is the molar extinction coefficient.

    • SDS-PAGE Analysis:

      • Run the purified conjugate on an SDS-PAGE gel to confirm conjugation. The labeled protein should show a slight increase in molecular weight compared to the unlabeled protein.

Visualizations

experimental_workflow start Native Protein in Amine-Free Buffer azidation Protein Azidation (Azide-NHS Ester) start->azidation 10-30x molar excess Azide-NHS Ester purification1 Purification (Desalting Column) azidation->purification1 azide_protein Azide-Modified Protein purification1->azide_protein conjugation Cy7 DBCO Conjugation (SPAAC Reaction) azide_protein->conjugation 2-10x molar excess Cy7 DBCO purification2 Purification (Desalting Column) conjugation->purification2 final_product Protein-Cy7 Conjugate purification2->final_product characterization Characterization (DOL, SDS-PAGE) final_product->characterization

Caption: Experimental workflow for protein conjugation with this compound.

signaling_pathway Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Protein_N3 Protein-N₃ (Azide-Modified) Protein_NH2->Protein_N3 + Azide_NHS Azide-PEG-NHS Azide_NHS->Protein_N3 Amine-Reactive Chemistry Final_Conjugate Protein-Triazole-Cy7 Protein_N3->Final_Conjugate + Cy7_DBCO Cyanine7-DBCO Cy7_DBCO->Final_Conjugate SPAAC Click Chemistry

Caption: Chemical reaction scheme for protein conjugation with this compound.

References

Application Notes and Protocols for Labeling Azide-Modified Glycans with Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of azide-modified glycans using Cyanine7 (Cy7) DBCO. This method leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4] The process involves two key stages: the metabolic incorporation of an azide-containing sugar analog into cellular glycans, followed by the covalent attachment of the near-infrared fluorescent probe, Cy7 DBCO.[1] This technique enables highly specific and efficient labeling of glycans in various biological contexts, including living cells and in vivo models, without the need for a cytotoxic copper catalyst. The near-infrared emission of Cy7 allows for deep tissue penetration with minimal background autofluorescence, making it ideal for sensitive imaging applications.

The workflow begins with introducing an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cellular environment. Cells metabolize this analog and incorporate it into newly synthesized glycans, effectively displaying azide groups on the cell surface. Subsequently, the azide-modified glycans are treated with Cyanine7 DBCO. The dibenzocyclooctyne (DBCO) group on the Cy7 molecule reacts specifically and rapidly with the azide group to form a stable triazole linkage, resulting in fluorescently labeled glycoconjugates. This powerful technique is a valuable tool for studying glycan dynamics, identifying and tracking cells, and developing targeted therapeutic strategies.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum (nm)~750
Emission Maximum (nm)~779
Reactive GroupDibenzocyclooctyne (DBCO)
ReactivityAzide
ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SolubilityDMSO, DMF
Table 2: Recommended Reagent Concentrations for Cellular Labeling
ReagentStock Solution ConcentrationWorking ConcentrationIncubation TimeReference
Ac4ManNAz10-25 mM in DMSO25-50 µM in culture medium1-3 days
This compound1-5 mM in DMSO10-50 µM in serum-free medium or PBS30-60 minutes

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars

This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells using Ac4ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in an appropriate culture vessel (e.g., multi-well plates, chamber slides for microscopy) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store the stock solution at -20°C for long-term storage.

  • Metabolic Labeling: a. On the day of labeling, thaw the Ac4ManNAz stock solution. b. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically. c. Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions to allow for the metabolic incorporation of the azido sugar into cellular glycans.

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling with this compound.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with this compound

This protocol details the labeling of azide-modified glycans on the cell surface with this compound via SPAAC.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium or PBS

  • FACS buffer (PBS containing 2% FBS and 1 mM EDTA) for flow cytometry

Procedure:

  • Preparation of this compound Staining Solution: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Immediately before use, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 10-50 µM. The optimal concentration should be determined experimentally.

  • Labeling Reaction: a. Add the this compound staining solution to the washed, azide-labeled cells. b. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: a. After incubation, remove the staining solution and wash the cells three to four times with PBS to remove any unreacted this compound.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

    • For Fluorescence Microscopy: Image the cells using an appropriate NIR filter set.

    • For Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer equipped with a laser and filter suitable for Cy7 excitation and emission.

Visualization of Experimental Workflow

experimental_workflow cluster_metabolic_labeling Protocol 1: Metabolic Labeling cluster_fluorescent_labeling Protocol 2: Fluorescent Labeling start Seed Mammalian Cells prep_azide Prepare Ac4ManNAz Stock Solution (10 mM in DMSO) add_azide Add Ac4ManNAz to Culture Medium (25-50 µM) start->add_azide incubate_azide Incubate Cells (1-3 days, 37°C) add_azide->incubate_azide wash_azide Wash Cells with PBS incubate_azide->wash_azide prep_cy7 Prepare Cy7 DBCO Staining Solution (10-50 µM) wash_azide->prep_cy7 Proceed to Labeling add_cy7 Incubate Cells with Cy7 DBCO (30-60 min, 37°C) prep_cy7->add_cy7 wash_cy7 Wash Cells with PBS add_cy7->wash_cy7 analysis Analysis (Microscopy/Flow Cytometry) wash_cy7->analysis

Caption: Experimental workflow for labeling azide-modified glycans.

Signaling Pathway and Logical Relationship

The underlying principle of this application is not a signaling pathway in the traditional sense, but a bioorthogonal chemical reaction that occurs independently of cellular signaling. The logical relationship is a two-step process: metabolic incorporation of a chemical reporter followed by a specific chemical ligation.

logical_relationship cluster_cell Living Cell ac4manaz Ac4ManNAz (Azide Sugar Precursor) metabolism Cellular Metabolic Pathway ac4manaz->metabolism Uptake azide_glycan Azide-Modified Glycan on Cell Surface metabolism->azide_glycan Incorporation labeled_glycan Fluorescently Labeled Glycan azide_glycan->labeled_glycan Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cy7_dbco This compound (Fluorescent Probe) cy7_dbco->labeled_glycan

Caption: Bioorthogonal labeling of cellular glycans.

References

Application Notes: Cyanine7 DBCO for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for deep tissue applications due to the reduced light scattering and minimal tissue autofluorescence in the NIR window (700-900 nm). Cyanine7 (Cy7), a heptamethine cyanine dye, is a prominent fluorophore in this region, offering a high extinction coefficient and good fluorescence quantum yield. The conjugation of Cy7 to dibenzocyclooctyne (DBCO) creates a versatile tool for bioorthogonal chemistry. This "click chemistry" approach allows for the specific labeling of azide-modified biomolecules in a biological environment without the need for a toxic copper catalyst.

These application notes provide a comprehensive overview and detailed protocols for the use of Cyanine7 DBCO in deep tissue imaging, with a focus on a pre-targeting strategy for tumor imaging.

Principle of Pre-Targeting with this compound

A pre-targeting strategy separates the tumor-targeting event from the delivery of the imaging agent. This approach can improve the target-to-background signal ratio by allowing the targeting molecule (e.g., an azide-modified antibody) to accumulate at the tumor site and unbound antibody to clear from circulation before the administration of the small, rapidly clearing this compound imaging agent. The subsequent bioorthogonal click reaction between the azide and DBCO leads to the specific accumulation of the fluorophore at the target site.

Quantitative Data

The photophysical and in vivo performance characteristics of this compound and related cyanine dyes are crucial for designing and interpreting deep tissue imaging experiments.

PropertyValueNotes
Excitation Maximum (λex) ~750 nmFor Sulfo-Cyanine7 DBCO.[1][2]
Emission Maximum (λem) ~773 nmFor Sulfo-Cyanine7 DBCO.[1][2]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[1]
Fluorescence Quantum Yield (Φ) ~0.24In aqueous solution. The efficiency of converting absorbed light into emitted fluorescence.
Tumor-to-Background Ratio (TBR) ~2.5 - 6.0Varies depending on the targeting strategy, tumor model, and time point. A similar cyanine dye in a pre-targeting strategy achieved a TBR of 6. A novel cyanine dye for photoacoustic imaging showed a TBR of approximately 2.5.
In Vivo Biodistribution Primarily tumor and liverFollowing a pre-targeting strategy, DBCO-Cy5 was mainly observed in tumor allografts and the liver.

Experimental Protocols

Protocol 1: Azide Modification of a Targeting Antibody (e.g., Anti-EGFR)

This protocol describes the modification of an antibody with azide groups for use in a pre-targeting strategy.

Materials:

  • Anti-EGFR antibody (or other targeting antibody), azide-free

  • Azide-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Dialysis tubing (12-14 kDa MWCO) or spin concentrators

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains sodium azide, it must be removed. This can be achieved by dialysis against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS (pH 8.0-8.5).

  • Azide-PEG-NHS Ester Stock Solution:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Purification:

    • Remove unreacted Azide-PEG-NHS ester by dialysis against PBS (pH 7.4) at 4°C with at least three buffer changes, or by using an appropriate spin concentrator.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and, if the azide linker has a chromophore, the linker's absorbance. Alternatively, mass spectrometry can be used.

Protocol 2: In Vivo Pre-Targeting and Deep Tissue Imaging

This protocol outlines the in vivo administration of the azide-modified antibody and this compound for deep tissue tumor imaging in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model with EGFR-expressing cancer cells)

  • Azide-modified anti-EGFR antibody (from Protocol 1)

  • Sulfo-Cyanine7 DBCO

  • Sterile, pyrogen-free PBS

  • In vivo imaging system with appropriate NIR filters (Excitation: ~740-760 nm; Emission: ~770-800 nm)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage and acquire a baseline pre-injection fluorescence image.

  • Administration of Azide-Modified Antibody:

    • Administer the azide-modified anti-EGFR antibody via intravenous (tail vein) injection. A typical dose is in the range of 1-10 mg/kg body weight.

    • Allow the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation. This clearance period is typically 24-72 hours and should be optimized for the specific antibody.

  • Administration of this compound:

    • After the clearance period, administer Sulfo-Cyanine7 DBCO via intravenous (tail vein) injection. A typical dose is in the range of 0.5-5 mg/kg body weight.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection of this compound (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Adjust imaging parameters (e.g., exposure time) to achieve a good signal-to-noise ratio without saturation.

  • Ex Vivo Organ Imaging and Biodistribution:

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart) and acquire a final ex vivo fluorescence image.

    • The fluorescence intensity in each organ can be quantified to determine the biodistribution profile.

Visualizations

Signaling Pathway: EGFR Targeting

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates downstream signaling pathways involved in cell proliferation, survival, and migration. Its overexpression in many cancers makes it an excellent target for tumor imaging.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream_Signaling RAS-RAF-MAPK Pathway PI3K-AKT Pathway EGFR->Downstream_Signaling Activates Azide-Antibody Azide-Modified Anti-EGFR Antibody Azide-Antibody->EGFR Targets Click_Reaction Azide-Antibody->Click_Reaction Click Chemistry Cy7-DBCO Cyanine7 DBCO Cy7-DBCO->Click_Reaction Click_Reaction->EGFR Fluorescent Labeling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Pretargeting_Workflow Start Start Antibody_Modification 1. Azide Modification of Anti-EGFR Antibody Start->Antibody_Modification Purification1 2. Purification of Azide-Antibody Antibody_Modification->Purification1 Animal_Model 3. Tumor-Bearing Animal Model Purification1->Animal_Model Antibody_Injection 4. Inject Azide-Antibody (Time = 0h) Animal_Model->Antibody_Injection Clearance 5. Antibody Accumulation & Clearance (24-72h) Antibody_Injection->Clearance DBCO_Injection 6. Inject this compound Clearance->DBCO_Injection Imaging 7. In Vivo NIR Imaging (Multiple Time Points) DBCO_Injection->Imaging ExVivo 8. Ex Vivo Organ Imaging & Biodistribution Imaging->ExVivo End End ExVivo->End

References

Application Notes and Protocols for Cell Tracking Studies Using Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye, for cell tracking studies. This method leverages bioorthogonal copper-free click chemistry to specifically label and track cells in vitro and in vivo. The protocols outlined below are intended for professionals in research, and drug development, offering detailed methodologies for cell labeling, imaging, and data analysis.

The core of this technique lies in a two-step process. First, cells are metabolically engineered to express azide groups on their surface glycans by culturing them with an unnatural monosaccharide, N-azidoacetylmannosamine (Ac4ManNAz). Second, the azide-modified cells are covalently labeled with Cyanine7 DBCO through a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The resulting fluorescently labeled cells can then be tracked using various imaging modalities.

The use of Cyanine7, a NIR dye, offers significant advantages for in vivo studies, including deep tissue penetration and reduced autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1]

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (Absorbance)~750-753 nm[1][2]
Emission Maximum~773-775 nm[1][2]
Molar Extinction Coefficient~199,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.3
SolubilityWater, DMSO, DMF
pH StabilityStable from pH 4 to 10
Table 2: Recommended Labeling Conditions
ParameterConcentrationIncubation TimeTemperatureReference
Metabolic Labeling
Ac4ManNAz10-50 µM in cell culture medium1-3 days37°C
Copper-Free Click Chemistry
This compound5-30 µM in PBS with 1% FBS30-60 minutesRoom Temperature

Note: Optimal concentrations and incubation times should be empirically determined for each cell type and experimental setup to achieve bright labeling with minimal impact on cell viability. A study on A549 cells suggests an optimal concentration of 10 µM for Ac4ManNAz to ensure sufficient labeling efficiency while having the least effect on cellular systems.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups

This protocol describes the introduction of azide groups onto the cell surface glycans using Ac4ManNAz.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).

  • Incubation: Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol details the copper-free click chemistry reaction to label the azide-modified cells with this compound.

Materials:

  • Azide-modified cells (from Protocol 1)

  • This compound

  • DMSO or DMF

  • PBS containing 1% Fetal Bovine Serum (FBS)

  • Complete cell culture medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 5 mM). Briefly vortex to ensure the dye is fully dissolved. This should be done immediately before use.

  • Cell Preparation: Harvest the azide-modified cells and prepare a cell suspension in PBS with 1% FBS.

  • Cell Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 5-30 µM.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light. Gently mix the cells every 10-15 minutes to ensure uniform labeling.

  • Washing: To quench the reaction and remove unbound dye, add an equal volume of complete cell culture medium. Centrifuge the cells at 300-400 x g for 5 minutes. Carefully aspirate the supernatant and resuspend the cell pellet in cold PBS. Repeat the washing step 2-3 times.

  • Cell Viability and Labeling Efficiency Assessment: After the final wash, resuspend the cells in a small volume of PBS. Assess cell viability using a method such as trypan blue exclusion or a viability stain compatible with flow cytometry. Evaluate labeling efficiency by flow cytometry, exciting with a 633 nm or 640 nm laser and detecting in the far-red channel (e.g., >750 nm filter).

Protocol 3: In Vivo Imaging of this compound-Labeled Cells

This protocol provides a general procedure for whole-body imaging of labeled cells in a mouse model.

Materials:

  • Anesthetized mouse (e.g., with isoflurane)

  • This compound-labeled cells in a sterile injection vehicle (e.g., PBS)

  • In vivo imaging system (IVIS) or similar instrument equipped for NIR fluorescence imaging

  • Animal-safe heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Place the anesthetized mouse on the imaging stage of the in vivo imaging system.

  • Cell Injection: Intravenously inject the this compound-labeled cells via the tail vein. The number of injected cells will depend on the cell type and experimental goals.

  • Imaging: Acquire fluorescence images at various time points post-injection to track the biodistribution and localization of the labeled cells. Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~800 nm).

  • Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs) to determine the accumulation of cells in different organs or tissues over time.

Visualizations

G Metabolic Glycoengineering Pathway for Cell Surface Azide Expression cluster_0 Cellular Uptake and Metabolism cluster_1 Glycan Assembly and Cell Surface Display Ac4ManNAz Ac4ManNAz (N-azidoacetylmannosamine) ManNAz ManNAz Ac4ManNAz->ManNAz Deacetylation SialicAcid_Azide Azido-Sialic Acid ManNAz->SialicAcid_Azide Sialic Acid Biosynthesis Pathway Golgi Golgi Apparatus SialicAcid_Azide->Golgi Transport Glycoprotein Cell Surface Glycoprotein Golgi->Glycoprotein Glycosylation Azide_Glycoprotein Azide-Modified Glycoprotein Glycoprotein->Azide_Glycoprotein Incorporation of Azido-Sialic Acid Cyanine7_DBCO_Labeling Cyanine7_DBCO_Labeling

Caption: Metabolic pathway for engineering azide groups onto the cell surface.

G Experimental Workflow for Cell Tracking with this compound Start Start: Culture Cells MetabolicLabeling Metabolic Labeling with Ac4ManNAz (1-3 days) Start->MetabolicLabeling Washing1 Wash Cells (x3) MetabolicLabeling->Washing1 DBCO_Labeling Label with This compound (30-60 min) Washing1->DBCO_Labeling Washing2 Wash Cells (x3) DBCO_Labeling->Washing2 QC Quality Control: Viability & Labeling Efficiency Washing2->QC InVitro In Vitro Imaging (Microscopy) QC->InVitro InVivo In Vivo Injection & Imaging (IVIS) QC->InVivo DataAnalysis Data Analysis InVitro->DataAnalysis InVivo->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow for cell tracking using this compound.

G Copper-Free Click Chemistry: SPAAC Reaction Reactants Azide-Modified Cell Surface This compound Product Covalently Labeled Cell Reactants->Product Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Bioorthogonal reaction between an azide and DBCO.

References

Illuminating Biomolecules: Cyanine7 DBCO for Peptide and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the use of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye, for the specific and efficient labeling of peptides and oligonucleotides. Cy7 DBCO utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that enables rapid and bio-orthogonal conjugation without the need for a cytotoxic copper catalyst.[1][2][3][4][5] This makes it an ideal tool for labeling sensitive biological molecules in a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. Detailed protocols for the labeling and purification of both peptides and oligonucleotides are presented, along with key performance data and troubleshooting guidelines to assist researchers in achieving optimal conjugation results.

Introduction

The precise attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. Cyanine7 (Cy7) is a particularly valuable fluorophore due to its emission in the near-infrared (NIR) spectrum (~773 nm), a range where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies.

The dibenzocyclooctyne (DBCO) moiety enables a highly efficient and selective reaction with azide-functionalized molecules. This bio-orthogonal reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds readily under mild, physiological conditions without the need for a copper catalyst, which can be toxic to cells and interfere with the structure and function of the biomolecule of interest. The stability of the resulting triazole linkage ensures a robustly labeled product. This application note details the use of Cy7 DBCO for the targeted labeling of peptides and oligonucleotides containing an azide modification.

Product Information

Product Name: Cyanine7 DBCO (Cy7 DBCO) Chemical Structure: A near-infrared cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. Mechanism of Action: Reacts with azide-containing molecules via copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.

Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Weight~1259.53 g/mol (protonated)
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient (ε)~199,000 - 255,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.3
SolubilityWater, DMSO, DMF
Storage ConditionsStore at -20°C in the dark, desiccated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in using Cy7 DBCO for biomolecule labeling.

G cluster_0 Chemical Reaction: SPAAC Azide_Peptide Azide-Modified Peptide/ Oligonucleotide Labeled_Product Cy7-Labeled Peptide/ Oligonucleotide Azide_Peptide->Labeled_Product Strain-Promoted Cycloaddition Cy7_DBCO This compound Cy7_DBCO->Labeled_Product

Caption: SPAAC reaction between an azide-modified biomolecule and Cy7 DBCO.

G cluster_1 Experimental Workflow Start Start: Azide-Modified Biomolecule Prepare_Reagents Prepare Cy7 DBCO Stock Solution Start->Prepare_Reagents Incubate Incubate Biomolecule with Cy7 DBCO Prepare_Reagents->Incubate Purify Purify Labeled Conjugate (e.g., HPLC, SEC) Incubate->Purify Analyze Analyze Product (Spectroscopy, MS) Purify->Analyze End End: Purified Cy7-Labeled Biomolecule Analyze->End

Caption: General experimental workflow for labeling and purification.

G cluster_2 Conceptual Application: Cell Surface Receptor Tracking Labeled_Ligand Cy7-Labeled Peptide Ligand Binding Binding Labeled_Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis/ Internalization Binding->Internalization Imaging NIR Fluorescence Imaging Internalization->Imaging

Caption: Conceptual use of a Cy7-labeled peptide for cell receptor tracking.

Experimental Protocols

A. Labeling of Azide-Modified Peptides

This protocol provides a general guideline for labeling peptides that have been synthesized or modified to contain an azide group (e.g., via incorporation of azido-lysine or N-terminal azido-acetic acid).

Materials:

  • Azide-modified peptide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Purification system (e.g., HPLC with a C18 column, Size Exclusion Chromatography)

Procedure:

  • Peptide Preparation:

    • Dissolve the azide-modified peptide in PBS (or another suitable aqueous buffer, pH 7.2-7.5) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (like Tris) and azides.

  • Cy7 DBCO Stock Solution:

    • Prepare a 10 mM stock solution of Cy7 DBCO in anhydrous DMSO. Briefly vortex to ensure complete dissolution. This stock solution can be stored at -20°C for 2-3 months.

  • Labeling Reaction:

    • Add a 1.5 to 3-fold molar excess of the Cy7 DBCO stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid peptide precipitation.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the peptide and may require optimization.

  • Purification of the Labeled Peptide:

    • Following incubation, purify the Cy7-labeled peptide from unreacted dye and other impurities.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile by absorbance at 220 nm (for the peptide backbone) and ~750 nm (for the Cy7 dye).

    • Size Exclusion Chromatography (SEC): For larger peptides, desalting columns (e.g., Sephadex G-25) can be used to separate the labeled peptide from the smaller, unreacted dye molecule.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

    • Determine the concentration of the labeled peptide by measuring the absorbance at ~750 nm.

    • Store the purified, lyophilized peptide at -20°C or -80°C, protected from light.

B. Labeling of Azide-Modified Oligonucleotides

This protocol is designed for oligonucleotides that have been synthesized with an azide modification, typically at the 5' or 3' terminus.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Nuclease-free water

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) or PBS

  • Purification supplies (e.g., ethanol, sodium acetate, desalting columns, or HPLC)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free TE buffer or PBS to a concentration of 100-500 µM.

  • Cy7 DBCO Stock Solution:

    • Prepare a 10 mM stock solution of Cy7 DBCO in anhydrous DMSO as described in the peptide protocol.

  • Labeling Reaction:

    • Add a 2 to 5-fold molar excess of the Cy7 DBCO stock solution to the oligonucleotide solution.

    • Mix well by vortexing. If precipitation occurs, gentle warming (e.g., 37°C for a few minutes) may help.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. For some applications, incubation at 37°C can shorten the reaction time.

  • Purification of the Labeled Oligonucleotide:

    • Ethanol Precipitation: This is a common method to remove unreacted dye.

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

      • Add 3 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

      • Carefully discard the supernatant which contains the unreacted dye.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

    • HPLC Purification: For the highest purity, RP-HPLC or ion-exchange HPLC can be used.

    • Desalting Columns: Spin desalting columns can also be effective for removing excess dye.

  • Characterization and Storage:

    • Analyze the purified labeled oligonucleotide by gel electrophoresis (e.g., denaturing PAGE), which should show a mobility shift compared to the unlabeled oligo.

    • Quantify the product using UV-Vis spectrophotometry, measuring absorbance at 260 nm (for the oligonucleotide) and ~750 nm (for the Cy7 dye). Correction factors may be needed to account for the dye's absorbance at 260 nm.

    • Store the purified labeled oligonucleotide at -20°C in a nuclease-free environment, protected from light.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of Cy7 DBCO.Increase the molar ratio of Cy7 DBCO to the biomolecule (e.g., up to 10-fold excess).
Inactive Cy7 DBCO reagent.Use a fresh stock solution of Cy7 DBCO. Ensure anhydrous DMSO was used for reconstitution.
Presence of interfering substances in the buffer (e.g., sodium azide).Perform buffer exchange into a recommended buffer (e.g., PBS, pH 7.4) prior to labeling.
Short incubation time.Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C).
Precipitation of Peptide/Protein High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 20%.
High Background in Assays Incomplete removal of unreacted Cy7 DBCO.Optimize the purification method. For HPLC, ensure baseline separation between the labeled product and free dye. For precipitation, perform additional wash steps.
Non-specific binding of the dye.For cell-based assays, consider using a sulfonated version of the dye (sulfo-Cy7 DBCO) for increased water solubility and reduced non-specific binding. Note that Cy7 DBCO is not recommended for intracellular staining in fixed and permeabilized cells due to high background.

Conclusion

This compound is a powerful tool for the fluorescent labeling of peptides and oligonucleotides. Its near-infrared properties and participation in copper-free click chemistry make it exceptionally well-suited for creating highly specific and stable bioconjugates for a wide range of research and diagnostic applications. By following the detailed protocols and guidelines presented in this application note, researchers can achieve efficient and reliable labeling of their biomolecules of interest, paving the way for advanced studies in cellular imaging, molecular diagnostics, and drug delivery.

References

Preparing Cyanine7 DBCO Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is integral to copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in complex biological systems.[1] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~775 nm) is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering.[2] This document provides detailed protocols for the preparation of Cyanine7 DBCO stock solutions and guidelines for its application in cell labeling and in vivo imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueSource(s)
Molecular WeightVaries by manufacturer (e.g., ~995.13 g/mol )
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773-775 nm
SolubilityGood in DMSO, DMF, and water
Storage (Powder)-20°C, protect from light, desiccate
Storage (Stock Solution)-20°C or -80°C, protect from light, aliquot to avoid freeze-thaw cycles

Table 2: Recommended Concentrations for Stock and Working Solutions

ApplicationStock Solution ConcentrationWorking ConcentrationSource(s)
General Use1-10 mM in anhydrous DMSOVaries by application
Live Cell Labeling2 mM in DMSO10-50 µM (typically 15-25 µM)
In Vivo Imaging (Mice)2 mM in DMSO0.5-5 mg/kg body weight or 200 µL of 25 µM solution

Experimental Protocols

Protocol 1: Preparation of a 2 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 2 mM stock solution of this compound, a common starting concentration for further dilutions.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out a specific amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 2 mM solution of a compound with a molecular weight of 995.13 g/mol , you would weigh out 1.99 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. It is recommended to add the solvent to the vial containing the powder to ensure all the material is recovered.

  • Mixing: Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the dye, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution in DMSO is stable for several months.

Protocol 2: Quality Control of the Stock Solution

A simple quality control check can be performed using a spectrophotometer to confirm the presence and integrity of the dye.

Procedure:

  • Dilution: Prepare a dilute solution of the this compound stock in the appropriate solvent (e.g., DMSO or PBS).

  • Absorbance Measurement: Measure the absorbance spectrum of the diluted solution.

  • Verification: Confirm that the absorbance maximum is at approximately 750 nm, which is characteristic of the Cyanine7 chromophore.

Protocol 3: Labeling of Azide-Modified Live Cells

This protocol provides a general guideline for labeling cells that have been metabolically engineered to express azide groups on their surface.

Procedure:

  • Cell Preparation: Culture azide-modified cells in a suitable vessel (e.g., multi-well plate, glass-bottom dish).

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Working Solution Preparation: Prepare a working solution of this compound in cell culture medium at a final concentration of 10-25 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Incubation: Add the this compound working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.

  • Washing: Wash the cells three to four times with PBS to remove any unreacted dye.

  • Imaging: The cells are now ready for visualization using a fluorescence microscope or flow cytometer with appropriate NIR filters.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_app Application Example: Cell Labeling weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C/-80°C (Protect from Light) aliquot->store qc_check Spectrophotometry: Confirm Absorbance Max (~750 nm) store->qc_check prepare_working 1. Prepare Working Solution (10-25 µM) store->prepare_working incubate 2. Incubate with Azide-Modified Cells prepare_working->incubate wash 3. Wash to Remove Excess Dye incubate->wash image 4. Image Cells (NIR) wash->image

Caption: Workflow for preparing and using this compound.

click_chemistry Copper-Free Click Chemistry: DBCO-Azide Reaction reactant1 Cyanine7-DBCO product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) reactant1->product + reactant2 Azide-Modified Biomolecule reactant2->product

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Troubleshooting & Optimization

how to reduce background fluorescence with Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered when using Cyanine7 (Cy7) DBCO, with a focus on mitigating background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7 DBCO and what is it used for?

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group. It is primarily used in bioorthogonal chemistry for "copper-free click chemistry" reactions. The DBCO group reacts specifically with azide-tagged biomolecules, allowing for the covalent labeling of proteins, nucleic acids, or other targets in biological systems. Its fluorescence in the NIR spectrum is advantageous as it minimizes autofluorescence from biological samples.[1][2][3]

Q2: What are the primary sources of background fluorescence when using Cy7 DBCO?

High background fluorescence in experiments with Cy7 DBCO can originate from several sources:

  • Unbound Fluorophore: Incomplete removal of excess Cy7 DBCO after the labeling reaction is a common cause of diffuse background signal.[4]

  • Non-Specific Binding: The Cy7 DBCO probe may adhere to unintended cellular components or surfaces through hydrophobic or electrostatic interactions.[4]

  • Tissue Autofluorescence: Endogenous molecules within biological samples, such as collagen, elastin, and lipofuscin, can fluoresce, contributing to the background signal.

  • Sample Preparation and Imaging Conditions: The choice of fixation method, mounting media, and even the imaging vessel (e.g., plastic-bottom plates) can introduce background fluorescence. Cell culture media containing phenol red can also be a source of background.

  • Instrumental Noise: Background can also arise from the imaging system itself, such as detector noise or light leakage.

Q3: Is Cy7 DBCO suitable for all types of cellular staining?

Cy7 DBCO is generally not recommended for staining intracellular components of fixed and permeabilized cells due to a tendency for high background in these applications. It is better suited for labeling cell surface targets or biomolecules in solution.

Q4: How can I reduce autofluorescence from my biological sample?

Several strategies can be employed to minimize autofluorescence:

  • Wavelength Selection: Imaging in the near-infrared (NIR) spectrum, where Cy7 emits, naturally reduces autofluorescence compared to the visible spectrum.

  • Autofluorescence Quenchers: Commercially available reagents, such as TrueBlack®, can be used to quench autofluorescence, particularly from lipofuscin in tissue sections.

  • Photobleaching: Pre-treating the sample with high-intensity light can bleach endogenous fluorophores before imaging with your specific probe.

  • Dietary Modification (for in vivo imaging): For animal studies, using a purified or alfalfa-free diet can significantly reduce autofluorescence originating from the gastrointestinal tract.

Troubleshooting Guide: Reducing High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating sources of high background fluorescence in your experiments with this compound.

Step 1: Identify the Source of the Background

The first step is to determine the origin of the unwanted signal. This can be achieved by running a series of control experiments.

Control1 Unlabeled Sample Result1 Signal in Unlabeled Sample -> Autofluorescence Control1->Result1 Control2 Sample + Secondary Ab Only (if applicable) Result2 Signal in Secondary Only -> Non-specific Secondary Ab Binding Control2->Result2 Control3 Isotype Control Result3 Signal in Isotype Control -> Non-specific Primary Ab Binding Control3->Result3 Issue1 High Autofluorescence Result1->Issue1 Issue2 Non-Specific Antibody Binding Result2->Issue2 Result3->Issue2 Issue3 Unbound Cy7 DBCO

Caption: Control experiments to identify the source of background fluorescence.

Step 2: Optimize Your Staining Protocol

Once you have an idea of the source of the background, you can take targeted steps to improve your signal-to-noise ratio.

Start High Background Observed Titrate Titrate Cy7 DBCO Concentration Start->Titrate Wash Improve Washing Steps Titrate->Wash Still high background End Improved Signal-to-Noise Titrate->End Problem solved Block Optimize Blocking Wash->Block Still high background Wash->End Problem solved Purify Purify Labeled Sample Block->Purify Still high background Block->End Problem solved Purify->End Problem solved

Caption: Workflow for optimizing your staining protocol to reduce background.

A. Titrate Cy7 DBCO Concentration

Using an excessively high concentration of the fluorescent probe is a common cause of high background. It is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.

B. Improve Washing Steps

Inadequate washing leads to the retention of unbound probes.

  • Increase the number and duration of washes.

  • Add a mild detergent, such as Tween-20 (0.05% to 0.1%), to the wash buffer to help reduce non-specific interactions.

C. Use Appropriate Blocking Buffers

Blocking steps are essential to prevent the non-specific binding of your probe.

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%A common and effective blocking agent for many applications.
Normal Serum5-10%Use serum from the same species as the secondary antibody to block Fc receptors.
Dry Milk Powder1-5%A cost-effective option, but may not be suitable for all applications due to potential phosphoprotein cross-reactivity.
Fish Gelatin0.1-0.5%Can be effective in reducing certain types of non-specific binding.

D. Purify Labeled Biomolecules

For applications where a biomolecule is labeled with Cy7 DBCO and then used for further experiments (e.g., labeled extracellular vesicles), it is critical to remove the unbound dye.

Purification MethodPrincipleSuitability
Size Exclusion Chromatography (SEC) Separates molecules based on size.Effective for removing small molecule dyes from larger biomolecules.
Ultracentrifugation Pellets larger particles, leaving smaller molecules in the supernatant.Can be used, but may be less efficient at removing all unbound dye.
Ultrafiltration Uses a semi-permeable membrane to separate molecules based on size.A viable option for concentrating the labeled product and removing unbound dye.
Anion Exchange Chromatography (AEC) Separates molecules based on charge.Can be effective depending on the properties of the dye and the labeled molecule.

Experimental Protocols

Protocol 1: Titration of Cy7 DBCO-Conjugated Antibody

This protocol outlines a general procedure to determine the optimal concentration of a Cy7-conjugated antibody.

  • Prepare a Dilution Series: Prepare a series of dilutions of your Cy7-conjugated antibody in your blocking buffer. A typical starting range is 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Prepare identical samples (e.g., cells or tissue sections) for each antibody concentration to be tested.

  • Blocking: Block all samples according to your standard protocol.

  • Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other parameters (time, temperature) are constant.

  • Include Controls:

    • No Primary Antibody Control: A sample that goes through the entire staining process without the addition of the Cy7-conjugated antibody. This will determine the level of autofluorescence.

    • Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentrations as your primary antibody. This helps to assess non-specific binding of the antibody itself.

  • Washing: Wash all samples using your standard protocol. It is critical that the washing steps are identical for all samples.

  • Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.

Protocol 2: General Staining Protocol with Enhanced Washing
  • Fixation and Permeabilization (if necessary): Fix and permeabilize your samples as required for your specific application. Be aware that some fixatives can increase autofluorescence.

  • Blocking: Incubate samples in a blocking buffer (e.g., PBS with 3% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody/Probe Incubation: Incubate with your azide-tagged primary antibody (if applicable) at its optimal concentration.

  • Washing:

    • Wash 3 times for 5 minutes each with PBS containing 0.1% Tween-20.

  • Cy7 DBCO Incubation: Incubate with the optimal concentration of Cy7 DBCO in a buffer such as PBS for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash 2 times for 10 minutes each with PBS containing 0.1% Tween-20.

    • Wash 1 time for 10 minutes with PBS.

  • Mounting and Imaging: Mount your sample and proceed with imaging. For live-cell imaging, consider using an optically clear buffered saline solution or a medium designed to reduce background fluorescence. For fixed samples, use a mounting medium that preserves the fluorescence signal.

References

Technical Support Center: Improving the Efficiency of Cyanine7 DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyanine7 (Cy7) DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Cyanine7 DBCO to the azide-containing molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the Cy7 DBCO reagent for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-labeled molecule is precious or in limited supply, this ratio can be inverted.[1][2] For conjugations involving antibodies, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency.[1]

Q2: What are the recommended temperature and duration for the conjugation reaction?

A2: Cy7 DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C. Higher temperatures generally result in faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents and buffers are compatible with this compound conjugation?

A3: This conjugation chemistry is compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the Cy7 DBCO reagent has limited aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent below 20% to prevent protein precipitation. Amine-free buffers, such as PBS, are recommended as buffers containing primary amines (e.g., Tris) can interfere with NHS ester reactions if you are labeling your molecule with DBCO-NHS ester prior to the click chemistry reaction.

Q4: Can I use buffers containing sodium azide?

A4: No, it is crucial to avoid buffers containing sodium azide. Sodium azide will react with the DBCO moiety, competing with your azide-labeled molecule and significantly reducing the efficiency of your intended conjugation.

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 310 nm. As the reaction proceeds, the DBCO is consumed, leading to a decrease in the absorbance at this wavelength.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

If you are experiencing a low or no yield in your Cy7 DBCO conjugation reaction, consider the following potential causes and solutions:

Potential CauseTroubleshooting Steps
Incorrect Reagent Ratio Optimize the molar ratio of Cy7 DBCO to the azide-containing molecule. A common starting point is a 1.5 to 3-fold molar excess of the less critical component.
Suboptimal Reaction Conditions Increase the incubation time (up to 48 hours) or temperature (up to 37°C) if your molecules are stable under these conditions. Also, ensure the pH of the reaction buffer is between 7 and 9.
Degraded Reagents DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze. Use fresh reagents and allow them to come to room temperature before opening to prevent condensation. DBCO can also lose reactivity over time if not stored properly.
Presence of Interfering Substances Ensure your buffers are free of sodium azide, which competes with the azide on your target molecule. Also, for protein labeling with DBCO-NHS ester, avoid buffers containing primary amines like Tris.
Steric Hindrance If conjugating large molecules, their size can physically block the DBCO and azide groups from reacting. Consider using a DBCO reagent with a longer spacer arm (e.g., PEG linker) to increase the distance between the dye and the molecule, which can improve accessibility.
Precipitation of Reactants DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate. Keep the final concentration of organic co-solvents (like DMSO) below 20%.
Issue 2: Non-Specific Binding or Unexpected Side Reactions

If you observe non-specific binding or unexpected side products, consider these possibilities:

Potential CauseTroubleshooting Steps
Hydrophobic Interactions The hydrophobicity of the DBCO group can sometimes lead to aggregation of labeled proteins. Using DBCO reagents with hydrophilic linkers (e.g., PEG) can help mitigate this issue.
Reaction with Thiols While the reaction with azides is much faster, DBCO can react with sulfhydryl groups (-SH) found in cysteine residues. This is more likely to be a concern with prolonged incubation times or high concentrations of free thiols. If your protein has reactive cysteines, consider strategies to block them if they are not the intended conjugation site.
Inefficient Purification Unreacted Cy7 DBCO can lead to a high background signal. Ensure your purification method, such as size-exclusion chromatography, dialysis, or HPLC, is effective at removing all unconjugated dye.

Quantitative Data Summary

The efficiency of Cy7 DBCO conjugation is influenced by several factors. The following tables summarize key quantitative data to guide your experimental design.

Table 1: Recommended Reaction Conditions for Cy7 DBCO Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Cy7 DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 7.0 to 9.0Higher pH values generally increase SPAAC reaction rates.
Organic Co-solvent (e.g., DMSO) < 20%Higher concentrations can lead to protein precipitation.

Table 2: Spectroscopic Properties for Quantification

MoleculeAbsorbance Max (λmax)Molar Extinction Coefficient (ε)
Cyanine7 (Cy7)~750 nm~250,000 cm⁻¹M⁻¹
DBCO~310 nmNot typically used for final conjugate quantification.
Protein (e.g., IgG)~280 nm~210,000 cm⁻¹M⁻¹

Experimental Protocols

Protocol 1: General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general workflow for conjugating a Cy7 DBCO reagent to an azide-modified protein.

  • Prepare the Reactants:

    • Dissolve the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Set up the Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 20%.

    • Gently mix the reaction mixture.

  • Incubate the Reaction:

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light. For slower reactions, the incubation time can be extended up to 48 hours.

  • Purify the Conjugate:

    • Remove the unreacted Cy7 DBCO using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.

  • Characterize the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~750 nm (for Cy7).

Protocol 2: Quantification of the Degree of Labeling (DOL)

This protocol describes how to calculate the average number of Cy7 molecules conjugated to each protein molecule.

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).

  • Calculate the Concentration of Cy7:

    • [Cy7] = A₇₅₀ / ε_Cy7

      • where ε_Cy7 is the molar extinction coefficient of Cy7 at ~750 nm (~250,000 cm⁻¹M⁻¹).

  • Correct the Protein Absorbance:

    • The Cy7 dye also absorbs light at 280 nm. This contribution must be subtracted to determine the true absorbance of the protein.

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF_Cy7)

      • where CF_Cy7 is the correction factor for Cy7 at 280 nm (A₂₈₀ / A₇₅₀ of free Cy7 dye).

  • Calculate the Concentration of the Protein:

    • [Protein] = Corrected A₂₈₀ / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Cy7] / [Protein]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Azide-Modified Protein in Azide-Free Buffer mix Mix Protein and Cy7-DBCO prep_protein->mix prep_cy7 Prepare Cy7-DBCO Stock Solution (in DMSO/DMF) prep_cy7->mix incubate Incubate (RT or 4°C, protected from light) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Conjugate (UV-Vis for DOL) purify->characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_physical Physical Issues start Low or No Conjugation Yield check_ratio Incorrect Molar Ratio? start->check_ratio check_degradation Reagents Degraded? start->check_degradation check_interfering Interfering Substances Present? start->check_interfering check_time_temp Suboptimal Time/Temp? start->check_time_temp check_ph Incorrect pH? start->check_ph check_steric Steric Hindrance? start->check_steric check_precipitation Precipitation Occurred? start->check_precipitation solution_reagents Optimize Ratio / Use Fresh Reagents / Remove Interfering Substances check_ratio->solution_reagents check_degradation->solution_reagents check_interfering->solution_reagents solution_conditions Increase Time/Temp / Adjust pH check_time_temp->solution_conditions check_ph->solution_conditions solution_physical Use Longer Linker / Adjust Solvent Concentration check_steric->solution_physical check_precipitation->solution_physical

References

Cyanine7 DBCO Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyanine7 (Cy7) DBCO labeling. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during copper-free click chemistry experiments involving Cy7 DBCO.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format to help you navigate your experiments successfully.

Q1: I am observing very low or no fluorescence signal after my labeling reaction. What are the possible causes?

A1: Low or no fluorescence can stem from several factors, ranging from inefficient labeling to issues with the fluorophore itself. Here are the primary causes and troubleshooting steps:

  • Inefficient Labeling Reaction:

    • Suboptimal Molar Ratio: An incorrect ratio of Cy7 DBCO to your azide-containing molecule can lead to poor labeling efficiency. It is recommended to perform a titration to find the optimal molar ratio for your specific molecules.[1][2]

    • Incorrect pH: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is generally robust across a wide pH range (pH 4-10), but the optimal pH for labeling your specific biomolecule might vary.[3][4][5] For labeling primary amines with a DBCO-NHS ester prior to the click reaction, a pH of 8.0-9.0 is recommended.

    • Presence of Sodium Azide: If your buffers contain sodium azide as a preservative, it will compete with your azide-modified biomolecule for the DBCO reagent, leading to significantly lower labeling efficiency. Ensure all buffers are azide-free by using methods like dialysis or spin desalting columns.

  • Fluorophore-Related Issues:

    • Dye-Dye Quenching: If the degree of labeling (DOL) is too high, it can lead to self-quenching of the Cy7 fluorophores, resulting in a decreased fluorescence signal. You can determine the DOL via spectrophotometry and optimize it by adjusting the molar ratio of the reactants.

    • Photodegradation: Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light. Always store Cy7 DBCO and the labeled conjugates in the dark.

  • Degradation of DBCO:

    • The DBCO group can degrade over time, especially if stored improperly or exposed to moisture, which can render it inactive for the click reaction. It is recommended to prepare fresh solutions of DBCO reagents and store them desiccated at -20°C.

Q2: My labeled conjugate shows high background fluorescence in my imaging experiments. How can I reduce this?

A2: High background fluorescence is a common issue and can obscure your specific signal. Here are the likely causes and solutions:

  • Unconjugated Cy7 DBCO: The most common cause of high background is the presence of unreacted, free Cy7 DBCO in your sample. It is crucial to purify your labeled conjugate thoroughly to remove any excess dye.

    • Purification Methods: Size-exclusion chromatography (SEC) and tangential flow filtration (TFF) are effective methods for separating the larger labeled conjugate from the smaller, free dye. Specialized dye removal columns are also commercially available.

  • Non-Specific Binding: The Cy7 DBCO dye itself, although designed for minimal non-specific binding, can sometimes adhere to surfaces or cellular components.

    • Blocking: Use appropriate blocking agents (e.g., bovine serum albumin (BSA), gelatin) in your experimental buffer to minimize non-specific interactions.

    • Washing: Increase the number and duration of washing steps after the labeling reaction to remove non-specifically bound dye.

  • Intracellular Staining: Cy7 DBCO is generally not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background.

Q3: I am experiencing precipitation of my protein during the labeling reaction. What can I do to prevent this?

A3: Protein precipitation during labeling is often a result of altering the protein's properties by attaching the bulky and hydrophobic Cy7 DBCO molecule.

  • Lower Molar Ratio: Using a high molar excess of the labeling reagent can lead to the attachment of too many dye molecules, causing the protein to aggregate and precipitate. Reduce the molar ratio of Cy7 DBCO to your protein.

  • Optimize Reaction Conditions:

    • Protein Concentration: Ensure your protein concentration is within the recommended range (typically 2-10 mg/mL for antibodies).

    • Solvent Concentration: If dissolving the Cy7 DBCO in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (ideally less than 10%) to avoid denaturing the protein.

  • Use of PEG Linkers: Consider using a Cy7 DBCO reagent that incorporates a polyethylene glycol (PEG) spacer. PEG linkers are hydrophilic and can improve the solubility of the final conjugate, reducing the risk of precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data for Cyanine7 DBCO to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~750 nm
Emission Maximum (Em)~773 nm
Molar Extinction Coefficient255,000 cm⁻¹M⁻¹
Quantum Yield0.3

Table 2: Recommended Reaction Parameters for DBCO Labeling

ParameterRecommended Range/ValueNotesReference
DBCO-NHS Ester to Protein Molar Ratio 5:1 to 20:1Starting point: 10:1. Optimize for desired DOL.
Reaction Buffer pH (for NHS ester reaction) 8.0 - 9.0Optimal: 8.5 ± 0.5.
Reaction Time (for NHS ester reaction) 1 - 2 hoursCan be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C)
DBCO to Azide Molar Ratio (Click Reaction) 1.5:1 to 3:1A slight excess of the DBCO-molecule is often used.
Click Reaction Time 1 - 4 hoursCan be performed at room temperature or 4°C overnight.

Experimental Protocols

General Protocol for Antibody Labeling with Cy7 DBCO

This protocol outlines the general steps for labeling an antibody with Cy7 DBCO, starting with the introduction of an azide group, followed by the copper-free click reaction.

1. Antibody Preparation and Azide Installation (via NHS-Ester Chemistry)

  • Buffer Exchange: Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains Tris, glycine, or sodium azide, it must be dialyzed against PBS.

  • Adjust pH: Adjust the pH of the antibody solution to 8.5 ± 0.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).

  • Prepare Azide-NHS Ester: Prepare a fresh 10 mM stock solution of the azide-NHS ester in anhydrous DMSO.

  • Reaction: Add a 5 to 20-fold molar excess of the azide-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove the excess azide-NHS ester using a desalting column or dialysis against PBS, pH 7.4.

2. Copper-Free Click Reaction with Cy7 DBCO

  • Prepare Cy7 DBCO: Prepare a fresh 10 mM stock solution of Cy7 DBCO in anhydrous DMSO.

  • Reaction: Add a 1.5 to 3-fold molar excess of the Cy7 DBCO solution to the azide-modified antibody.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification: Purify the Cy7-labeled antibody conjugate to remove unreacted Cy7 DBCO using size-exclusion chromatography or tangential flow filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).

Visualizations

Experimental Workflow for Cy7 DBCO Labeling

experimental_workflow cluster_azide Step 1: Azide Installation cluster_click Step 2: Click Reaction cluster_analysis Step 3: Analysis Ab Antibody in Amine-Free Buffer pH_adjust Adjust pH to 8.5 Ab->pH_adjust Add_Azide Add Azide-NHS Ester pH_adjust->Add_Azide Incubate_Azide Incubate 1-2h at RT Add_Azide->Incubate_Azide Purify_Azide Purify Azide-Ab Incubate_Azide->Purify_Azide Add_DBCO Add Cy7 DBCO Purify_Azide->Add_DBCO Incubate_Click Incubate 1-4h at RT Add_DBCO->Incubate_Click Purify_Final Purify Cy7-Ab Conjugate Incubate_Click->Purify_Final DOL Determine DOL Purify_Final->DOL Application Downstream Application DOL->Application troubleshooting_low_signal Start Low/No Fluorescence Signal Check_Labeling Was Labeling Efficient? Start->Check_Labeling Check_DOL Determine DOL Check_Labeling->Check_DOL Yes Check_Storage Check Reagent Storage & Handling Check_Labeling->Check_Storage No High_DOL High DOL? (Quenching) Check_DOL->High_DOL Optimize_Ratio Optimize Molar Ratio High_DOL->Optimize_Ratio Yes Check_Purification Check Purification High_DOL->Check_Purification No Successful_Labeling Successful Labeling Optimize_Ratio->Successful_Labeling Check_Buffers Azide in Buffers? Check_Storage->Check_Buffers Check_Buffers->Optimize_Ratio No Remove_Azide Remove Sodium Azide Check_Buffers->Remove_Azide Yes Remove_Azide->Optimize_Ratio Check_Purification->Successful_Labeling

References

Technical Support Center: Optimizing Cyanine7 DBCO to Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing Cyanine7 DBCO (Dibenzocyclooctyne) and azide bioconjugation reactions. Here you will find answers to frequently asked questions, a guide to troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to an azide-modified molecule?

A1: The ideal molar ratio can vary depending on the specific molecules being conjugated and their concentrations. However, a common starting point is to use a molar excess of the this compound reagent. For labeling proteins or antibodies, a 1.5 to 3-fold molar excess of this compound to the azide-containing molecule is often recommended.[1][2] In situations where the azide-modified molecule is particularly precious or available in limited quantities, this ratio can be inverted, using an excess of the azide-containing molecule instead.[1][2] For conjugating to azide-modified oligonucleotides, a 2 to 4-fold molar excess of the DBCO-functionalized molecule is a good starting point.[3] For labeling azide-modified RNA, a 10-fold molar excess of the DBCO-containing reagent is recommended as a starting point, though optimization may be necessary.

Q2: What are the recommended reaction conditions (temperature and duration)?

A2: DBCO-azide reactions, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), are efficient over a range of temperatures, typically from 4°C to 37°C. Reactions are often carried out at room temperature (20-25°C) for 2 to 12 hours. For biomolecules that may be sensitive to longer incubations at room temperature, the reaction can be performed overnight at 4°C. In some instances, extending the incubation period up to 24-48 hours may help to improve the conjugation yield.

Q3: Which solvents and buffers are compatible with this reaction?

A3: A key consideration is to avoid buffers containing sodium azide , as it will react with the DBCO reagent and inhibit the desired conjugation. Amine-containing buffers such as Tris should also be avoided if you are using an NHS-ester activated DBCO for labeling your molecule, as they will react with the NHS ester. Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction. If the this compound reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 15-20%) to prevent precipitation of proteins.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Suboptimal Molar Ratio: The ratio of this compound to azide may not be optimal.Titrate the molar ratio of this compound to the azide-modified molecule. Start with the recommended ratios and test higher and lower excesses.
Degraded DBCO Reagent: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze. Improper storage can also lead to loss of reactivity.Allow the DBCO reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Store DBCO reagents desiccated at -20°C.
Presence of Inhibitors: The reaction buffer may contain sodium azide or primary amines (if using DBCO-NHS ester).Perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.
Steric Hindrance: The azide or DBCO group may be located in a sterically hindered position on the molecule, preventing efficient reaction.Consider using a DBCO reagent with a PEG spacer to increase the distance between the fluorophore and the reactive moiety, which can help overcome steric hindrance.
Precipitation of Reactants High Concentration of Organic Solvent: Using too much DMSO or DMF to dissolve the this compound can cause proteins to precipitate.Keep the final concentration of the organic solvent below 15-20%.
Hydrophobicity of DBCO: Attaching too many hydrophobic DBCO molecules to a protein can lead to aggregation and precipitation.Optimize the degree of labeling by adjusting the molar excess of the DBCO reagent during the initial labeling step.

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in an azide-free and amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified protein.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 1.5 to 3-fold molar excess of DBCO is recommended.

    • Ensure the final concentration of DMSO or DMF is below 20%.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cyanine7 (approximately 750 nm).

Quantitative Data Summary
ParameterRecommended Range/ValueCitation(s)
Molar Ratio (DBCO:Azide) for Proteins 1.5:1 to 3:1
Molar Ratio (DBCO:Azide) for Oligonucleotides 2:1 to 4:1
Molar Ratio (DBCO:Azide) for RNA 10:1 (starting point)
Reaction Temperature 4°C to 37°C
Reaction Duration 2 to 12 hours (can be extended)
Final Organic Solvent Concentration < 20%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein mix Mix Reactants (Control Molar Ratio) azide_protein->mix cy7_dbco This compound Stock Solution cy7_dbco->mix incubate Incubate (2-12h at RT or O/N at 4°C) mix->incubate purify Purify (Desalting Column) incubate->purify analyze Characterize (UV-Vis for DOL) purify->analyze

Caption: Workflow for conjugating this compound to an azide-modified protein.

troubleshooting_logic start Low/No Conjugation? check_ratio Optimize Molar Ratio? start->check_ratio Yes check_reagents Check Reagent Quality? check_ratio->check_reagents No solution_ratio Titrate DBCO:Azide Ratio check_ratio->solution_ratio Yes check_buffer Buffer Contains Azide/Amines? check_reagents->check_buffer No solution_reagents Use Fresh/Properly Stored Reagents check_reagents->solution_reagents Yes solution_buffer Perform Buffer Exchange check_buffer->solution_buffer Yes success Successful Conjugation check_buffer->success No solution_ratio->success solution_reagents->success solution_buffer->success

Caption: A logical flowchart for troubleshooting low conjugation yield.

References

Cyanine7 DBCO aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Cyanine7 (Cy7) DBCO Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Cy7 DBCO and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7 DBCO and why is aggregation a concern?

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This allows for its covalent attachment to azide-modified molecules via a copper-free click chemistry reaction.[1][2] Aggregation is a common issue with cyanine dyes, including Cy7 DBCO, due to the hydrophobic and planar nature of the cyanine core, which promotes intermolecular π-π stacking.[3][4] The hydrophobic DBCO moiety may also contribute to this tendency.[5] Aggregate formation can lead to several experimental problems, including:

  • Reduced fluorescent quantum yield: Aggregates often exhibit quenched fluorescence, leading to weaker signals.

  • Altered spectral properties: Aggregation can cause shifts in the absorption and emission spectra.

  • Decreased reactivity: The DBCO group within an aggregate may be sterically hindered, reducing its ability to participate in click chemistry reactions.

  • Precipitation and sample loss: Large aggregates can precipitate out of solution, leading to inaccurate concentrations and loss of valuable reagents.

  • In vivo complications: For in vivo imaging, aggregates can alter the biodistribution and pharmacokinetic profile of the conjugate and may lead to toxicity.

Q2: What are the main causes of Cy7 DBCO aggregation?

Several factors can induce or exacerbate the aggregation of Cy7 DBCO and its conjugates:

  • High Concentrations: Like many dyes, Cy7 DBCO is more prone to aggregate at higher concentrations.

  • Aqueous Environments: The hydrophobic nature of the Cy7 core leads to self-association in polar, aqueous buffers to minimize contact with water.

  • High Dye-to-Protein Ratios: Over-labeling a protein or other biomolecule with Cy7 DBCO increases the likelihood of dye-dye interactions on the surface, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence the stability of both the dye and the molecule it is conjugated to. High salt concentrations can sometimes promote aggregation of cyanine dyes.

  • Hydrophobicity of the Conjugated Molecule: If Cy7 DBCO is conjugated to a hydrophobic protein or peptide, the resulting conjugate will have a higher propensity to aggregate.

Troubleshooting Guide

Issue 1: I am observing precipitation in my Cy7 DBCO stock solution.

Potential Cause Recommended Solution
Poor Solubility in the Chosen Solvent Cy7 DBCO is generally soluble in organic solvents like DMSO and DMF, and has some solubility in water. For aqueous applications, consider using a sulfonated version of Cy7 DBCO (sulfo-Cy7-DBCO), which has enhanced water solubility.
High Concentration Prepare stock solutions at a reasonable concentration (e.g., 1-10 mM in DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solvent Quality Use anhydrous, high-quality solvents, as water contamination in organic solvents can reduce the solubility of hydrophobic compounds.

Issue 2: My protein-Cy7 DBCO conjugate is precipitating after the labeling reaction.

Potential Cause Recommended Solution
High Dye-to-Protein Ratio Reduce the molar ratio of Cy7 DBCO to your protein in the labeling reaction. A good starting point is a 5:1 to 10:1 molar excess of dye, followed by optimization.
Suboptimal Buffer Conditions Ensure the labeling buffer is appropriate for your protein's stability. The pH for copper-free click chemistry is typically between 4 and 11. Maintain a pH that ensures protein stability.
Presence of Aggregates in the Starting Dye Before conjugation, ensure your Cy7 DBCO stock solution is free of aggregates. You can check this by UV-Vis spectroscopy; the appearance of a shoulder or a new peak at a shorter wavelength than the main absorbance maximum can indicate aggregation.
Inefficient Removal of Unconjugated Dye Unconjugated, hydrophobic Cy7 DBCO can co-precipitate with the labeled protein. Purify the conjugate promptly after the reaction using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Issue 3: I am seeing a low yield in my copper-free click chemistry reaction with Cy7 DBCO.

G start Low Reaction Yield check_reagents Are the Cy7 DBCO and azide reagents viable? start->check_reagents check_conditions Are the reaction conditions optimal? check_reagents->check_conditions No solution_reagents Perform a small molecule control reaction. Test new lots of reagents. check_reagents->solution_reagents Yes check_solubility Is solubility or aggregation an issue? check_conditions->check_solubility No solution_conditions Optimize pH (typically 7-8.5). Increase reaction time and/or temperature. Increase concentration of one reagent (1.5-2x excess). check_conditions->solution_conditions Yes check_sterics Is steric hindrance a problem? check_solubility->check_sterics No solution_solubility Add organic co-solvent (e.g., DMSO, up to 10%). Use a sulfonated Cy7 DBCO for better aqueous solubility. Include additives like arginine or non-ionic surfactants. check_solubility->solution_solubility Yes solution_sterics Introduce a PEG spacer to the DBCO or azide moiety. check_sterics->solution_sterics Yes

Figure 1. Troubleshooting workflow for low yield in copper-free click chemistry reactions involving Cy7 DBCO.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with Cy7 DBCO

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of Cy7 DBCO in anhydrous DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the Cy7 DBCO stock solution to the protein solution. A starting point of 5-10 molar equivalents is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve efficiency.

  • Purification:

    • Remove unconjugated Cy7 DBCO and any aggregates by size-exclusion chromatography (SEC). Use a column with a suitable fractionation range for your protein. The first colored fraction to elute is typically the conjugated protein.

    • Alternatively, dialysis or the use of spin desalting columns can be employed for purification.

Protocol 2: Characterization of Cy7 DBCO-Protein Conjugates

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

  • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of your protein at 280 nm. A correction factor for the dye's absorbance at 280 nm may be needed.

  • Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of Cy7 at ~750 nm (typically around 250,000 cm⁻¹M⁻¹).

  • The DOL is the molar ratio of the dye to the protein.

DOL = (A_dye / ε_dye) / (A_protein / ε_protein)

Solutions to Mitigate Aggregation

1. Use of Sulfonated Dyes:

Using a sulfonated version of Cy7 DBCO (sulfo-Cy7-DBCO) can significantly improve water solubility and reduce aggregation.

G Cy7_DBCO Cy7 DBCO (Hydrophobic) Aggregation Aggregation in Aqueous Buffer Cy7_DBCO->Aggregation sulfo_Cy7_DBCO sulfo-Cy7-DBCO (Hydrophilic) Soluble Soluble Monomer in Aqueous Buffer sulfo_Cy7_DBCO->Soluble

Figure 2. Conceptual diagram illustrating how sulfonation improves the aqueous solubility of Cy7 DBCO and reduces aggregation.

2. Formulation with Additives:

The inclusion of certain excipients in the buffer can help to prevent or reverse aggregation.

Additive Mechanism of Action Typical Concentration
Arginine Acts as a "hydrophobic masker," interacting with hydrophobic patches on the dye and protein to prevent self-association.50-250 mM
Trehalose A disaccharide that acts as an osmolyte, stabilizing the protein structure and increasing the energy barrier for aggregation.5-10% (w/v)
Polysorbate 20/80 Non-ionic surfactants that can disrupt hydrophobic interactions and prevent surface-induced aggregation.0.01-0.1% (v/v)
β-cyclodextrin Can encapsulate the hydrophobic cyanine dye, preventing π-π stacking.Varies depending on the dye and conditions.

3. Asymmetrical Cyanine Dyes:

Recent research has shown that introducing asymmetry into the polymethine backbone of cyanine dyes can disrupt the π-π stacking that leads to aggregation, without negatively impacting their photophysical properties. While not a direct solution for commercially available Cy7 DBCO, this is an important consideration in the design of new and improved NIR dyes.

Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO Good
DMF Good
DCM Good
Water Soluble

Table 2: Properties of this compound

Property Value Reference
Excitation Maximum (Ex) ~750 nm
Emission Maximum (Em) ~775-780 nm
Molar Extinction Coefficient (ε) ~250,000-255,000 cm⁻¹M⁻¹
Molecular Weight ~850-995 g/mol (varies with salt form)
Reactive Group Dibenzocyclooctyne (DBCO)
Reacts With Azides

References

Technical Support Center: Purification of Cyanine7 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying Cyanine7 (Cy7) DBCO conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Cyanine7 DBCO conjugates?

A1: The most common and effective methods for purifying this compound conjugates are High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC) or gel filtration, and dialysis. The choice of method depends on the scale of the purification, the required purity, and the specific characteristics of the conjugated molecule (e.g., protein, antibody, or small molecule).

Q2: How do I choose the best purification method for my Cy7 DBCO conjugate?

A2: Selecting the appropriate purification method is critical for obtaining a high-purity conjugate with good recovery.

  • HPLC (Reverse-Phase or Ion-Exchange) is ideal for high-resolution purification and is often the method of choice for achieving the highest purity, especially for analytical purposes or when characterizing the conjugate.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration is a gentle method that separates molecules based on size. It is effective for removing unconjugated dye and is suitable for larger biomolecules like proteins and antibodies that might be sensitive to the organic solvents used in RP-HPLC.

  • Dialysis is a simple method for removing small molecule impurities, such as unconjugated Cy7 DBCO, from large protein or antibody conjugates. However, it is a less robust method for removing aggregated conjugates.

Q3: What purity and recovery rates can I expect from different purification methods?

A3: Purity and recovery are key metrics for a successful purification. The expected outcomes vary by method. The following table summarizes typical results for the purification of a Cy7 DBCO-protein conjugate:

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Reverse-Phase HPLC >95%70-90%High resolution, excellent for removing free dye and isomers.Can denature sensitive proteins due to organic solvents.
Ion-Exchange HPLC >90%80-95%Good for separating based on charge differences between labeled and unlabeled protein.Less effective at removing dye aggregates.
Size-Exclusion Chromatography >90%>90%Gentle, preserves protein activity, good for buffer exchange.Lower resolution than HPLC, may not separate species of similar size.
Dialysis Variable>95%Simple, inexpensive, good for removing small molecule impurities.Inefficient at removing aggregated conjugates, time-consuming.

Q4: How should I store my purified this compound conjugate?

A4: Proper storage is crucial to maintain the stability and fluorescence of your conjugate. For long-term storage, it is recommended to store the purified conjugate at -20°C or -80°C in a suitable buffer, protected from light. Aliquoting the sample can help to avoid repeated freeze-thaw cycles which can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound conjugate.

Problem 1: Low Recovery of the Conjugate
Possible Cause Recommended Solution
Precipitation of the conjugate during purification. This can be caused by the hydrophobic nature of the Cy7 dye, especially at high labeling ratios. Consider using a purification buffer with a small amount of non-ionic detergent or increasing the salt concentration. For HPLC, adjust the organic solvent gradient to be more gradual.
Non-specific binding to the chromatography resin. Ensure the column is properly equilibrated with the running buffer. For ion-exchange chromatography, you may need to optimize the salt concentration in your elution buffer.
Harsh elution conditions in HPLC. If using reverse-phase HPLC, minimize the exposure time to high concentrations of organic solvent. Consider switching to a less hydrophobic column or a different purification method like SEC for sensitive proteins.
Problem 2: Presence of Unconjugated "Free" Dye in the Final Product
Possible Cause Recommended Solution
Inefficient purification method. Dialysis alone may not be sufficient to remove all free dye. HPLC or SEC will provide more effective removal.
Aggregation of the free dye. Cyanine dyes are known to aggregate, which can cause them to co-elute with the conjugate in size-exclusion chromatography. Adding a small percentage of organic solvent (e.g., 5-10% acetonitrile) to the SEC mobile phase can help to disrupt these aggregates.
Incomplete reaction. Ensure your conjugation reaction has gone to completion. You can monitor the reaction using UV-Vis spectroscopy by observing the decrease in the DBCO absorbance peak around 310 nm.
Problem 3: Broad or Tailing Peaks in HPLC Chromatogram
Possible Cause Recommended Solution
Heterogeneity of the conjugate. A high degree of labeling can result in multiple conjugate species with slightly different hydrophobicities, leading to broader peaks. Optimizing the molar ratio of dye to protein during conjugation can help to achieve a more homogenous product.
Secondary interactions with the column. The Cy7 dye can have secondary interactions with the silica backbone of reverse-phase columns. Using a column with end-capping or adding a competing agent like triethylamine to the mobile phase can mitigate this.
Column degradation or contamination. Ensure the column is clean and has not exceeded its recommended lifetime. A guard column can help protect the analytical column.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

This protocol is a general guideline for purifying a Cy7 DBCO-protein conjugate.

  • Sample Preparation: After the conjugation reaction, centrifuge the sample at 10,000 x g for 10 minutes to remove any large aggregates.

  • Instrumentation:

    • HPLC system with a UV-Vis or fluorescence detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Time 0-5 min: 5% B

    • Time 5-35 min: 5% to 95% B (linear gradient)

    • Time 35-40 min: 95% B

    • Time 40-45 min: 95% to 5% B (linear gradient)

    • Time 45-50 min: 5% B

  • Detection: Monitor the elution at 280 nm (for protein) and ~750 nm (for Cy7). The conjugate will elute at a later retention time than the unlabeled protein due to the increased hydrophobicity of the Cy7 dye.

  • Fraction Collection: Collect the fractions corresponding to the conjugate peak and confirm purity by re-injecting a small aliquot.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or buffer exchange.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_end Final Product ReactionMixture Crude Conjugation Reaction Mixture HPLC HPLC (RP or IEX) ReactionMixture->HPLC High Purity SEC Size-Exclusion Chromatography ReactionMixture->SEC Gentle Separation Dialysis Dialysis ReactionMixture->Dialysis Bulk Impurity Removal PurifiedConjugate Purified Cy7 DBCO Conjugate HPLC->PurifiedConjugate SEC->PurifiedConjugate Dialysis->PurifiedConjugate

Caption: General workflow for the purification of this compound conjugates.

TroubleshootingLogic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Conjugate Recovery Precipitation Precipitation Problem->Precipitation Binding Non-specific Binding Problem->Binding HarshConditions Harsh Elution Problem->HarshConditions Solubility Improve Solubility (additives, gradient) Precipitation->Solubility OptimizeBuffer Optimize Buffer (salt concentration) Binding->OptimizeBuffer GentleMethod Use a Gentler Method (e.g., SEC) HarshConditions->GentleMethod

Caption: Troubleshooting logic for low recovery of this compound conjugates.

effect of temperature on Cyanine7 DBCO reaction time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cyanine7 (Cy7) DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, with a focus on the effect of temperature on reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for a Cyanine7 DBCO reaction?

A1: this compound reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2] The optimal temperature will depend on the specific reactants and the sensitivity of the biomolecules involved.

Q2: How does temperature affect the reaction time of a Cy7 DBCO conjugation?

A2: Generally, higher temperatures lead to faster reaction rates for DBCO-azide reactions.[1] For instance, increasing the temperature from 25°C (room temperature) to 37°C can significantly increase the reaction rate constant, leading to shorter reaction times.

Q3: How long should I expect my Cy7 DBCO reaction to take?

A3: Reaction times can vary from less than an hour to overnight (12-24 hours).[1][2] At room temperature (20-25°C), typical reaction times are between 4 to 12 hours. For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to ensure stability while still achieving good conjugation efficiency. In some cases, incubation for up to 48 hours may be necessary to maximize the yield, especially at lower temperatures or concentrations.

Q4: Can I perform the reaction at a temperature higher than 37°C to speed it up further?

A4: While higher temperatures do accelerate the reaction, temperatures above 37°C are generally not recommended, especially when working with sensitive biomolecules like proteins or antibodies. High temperatures can lead to denaturation and aggregation of these molecules, compromising the final conjugate. One study noted that for certain azido-purine nucleosides, a reaction with DBCO required heating to 50°C for the reaction to complete overnight. However, this is not a standard condition for most biomolecule conjugations.

Q5: Is it always better to react at a higher temperature for a faster reaction?

A5: Not necessarily. The choice of temperature is a trade-off between reaction speed and the stability of your molecules. For robust molecules, 37°C can be an excellent choice to shorten the reaction time. However, for delicate proteins or other sensitive biomolecules, a lower temperature like 4°C or room temperature is often preferred to maintain their structural and functional integrity, even if it requires a longer incubation period.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, with a focus on temperature-related problems.

Issue 1: Low or No Product Yield

If you are observing a low yield or no formation of your desired conjugate, consider the following troubleshooting steps related to temperature:

Potential CauseSuggested Solution
Reaction temperature is too low. The reaction may be proceeding too slowly at the current temperature. If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature to room temperature (25°C) or 37°C to accelerate the reaction rate.
Incubation time is insufficient for the chosen temperature. Lower temperatures require longer incubation times. If you are reacting at 4°C, try extending the incubation to 24 or even 48 hours. For room temperature reactions, ensure you are incubating for at least 4-12 hours.
Degradation of reactants at elevated temperatures. If you are reacting at 37°C and observing low yield, your Cy7 DBCO or the azide-containing molecule might be degrading. Assess the thermal stability of your individual components. Consider performing the reaction at a lower temperature for a longer duration.

Quantitative Data

The following table summarizes the effect of temperature on the second-order rate constants for the reaction of a sulfo DBCO-amine with two different azide-containing molecules. This data provides a quantitative insight into how temperature influences the reaction kinetics.

Temperature (°C)Azide ReactantBufferSecond-Order Rate Constant (M⁻¹s⁻¹)
253-azido-L-alaninePBS (pH 7)0.32 - 0.85
373-azido-L-alaninePBS (pH 7)Not explicitly stated, but trends show an increase with temperature.
251-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)Higher than 3-azido-L-alanine
253-azido-L-alanineHEPES (pH 7)0.55 - 1.22
373-azido-L-alanineHEPES (pH 7)Not explicitly stated, but trends show an increase with temperature.
251-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)Higher than 3-azido-L-alanine

Data adapted from a study on the kinetics of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The study used sulfo DBCO-amine as the alkyne.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general workflow for conjugating a Cy7 DBCO to an azide-containing molecule. Optimization may be required for specific applications.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES). Avoid buffers containing sodium azide, as it will react with the DBCO.

    • Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.

  • Reaction Setup:

    • Add the dissolved this compound to the solution of the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the reactants is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature.

      • For sensitive biomolecules: Incubate overnight at 4°C.

      • For standard reactions: Incubate for 4-12 hours at room temperature (20-25°C).

      • For faster reactions (with thermally stable molecules): Incubate for 1-4 hours at 37°C.

  • Purification:

    • After the incubation is complete, purify the conjugate to remove unreacted Cy7 DBCO and other reagents. Suitable methods include size-exclusion chromatography, dialysis, or HPLC.

Protocol for Monitoring Reaction Progress

The progress of the DBCO-azide reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309-310 nm, which decreases as the reaction proceeds.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at ~310 nm.

  • Sample Preparation:

    • Prepare the reaction mixture as described in the general protocol. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the Cy7 DBCO to the azide-containing molecule.

    • Immediately begin monitoring the absorbance at ~310 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.

Visualizations

Temperature_Effect_on_Reaction cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Low_Temp Low Temperature (e.g., 4°C) Slow_Rate Slower Reaction Rate Longer Reaction Time Low_Temp->Slow_Rate Leads to Stable_Molecule Biomolecule Stability Preserved Low_Temp->Stable_Molecule Favors High_Temp High Temperature (e.g., 37°C) Fast_Rate Faster Reaction Rate Shorter Reaction Time High_Temp->Fast_Rate Leads to Unstable_Molecule Potential for Biomolecule Degradation/Aggregation High_Temp->Unstable_Molecule Risks

Caption: Relationship between temperature and Cy7 DBCO reaction outcomes.

Troubleshooting_Workflow Start Low/No Product Yield Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Time Is the incubation time sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase temperature (if molecules are stable) Check_Temp->Increase_Temp No Check_Stability Are the reactants thermally stable? Check_Time->Check_Stability Yes Increase_Time Increase incubation time Check_Time->Increase_Time No Decrease_Temp Decrease temperature and increase incubation time Check_Stability->Decrease_Temp No Success Reaction Successful Check_Stability->Success Yes Increase_Temp->Success Increase_Time->Success Decrease_Temp->Success

Caption: Troubleshooting workflow for low yield in Cy7 DBCO reactions.

References

dealing with low signal in Cyanine7 DBCO experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyanine7 (Cy7) DBCO experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their labeling and imaging workflows.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7 DBCO and how does it work?

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This allows for its use in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with an azide-modified molecule (e.g., a protein, antibody, or small molecule) to form a stable triazole linkage, covalently attaching the bright and photostable Cy7 dye. This method is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][2] The fluorescence of Cy7 DBCO is within the near-infrared spectrum, which minimizes autofluorescence from biological samples.[3][4]

Q2: What are the key advantages of using Cy7 DBCO for fluorescence labeling?

Key advantages include:

  • Copper-Free Reaction: The SPAAC reaction does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1]

  • High Specificity: The reaction between DBCO and azide is highly selective, resulting in minimal off-target labeling.

  • Near-Infrared (NIR) Emission: Cy7 is a NIR dye, which leads to deeper tissue penetration and lower background autofluorescence compared to visible light fluorophores.

  • Good Photostability: Cy7 is a relatively photostable dye, allowing for longer imaging times.

  • pH Insensitivity: The fluorescence of Cy7 DBCO is stable over a wide pH range (pH 4-10).

Q3: Can I use Cy7 DBCO for intracellular staining?

Cy7 DBCO is generally not recommended for staining intracellular components of fixed and permeabilized cells due to the potential for high background signal. It is best suited for labeling cell surface molecules or for in vitro conjugations.

Troubleshooting Guide: Low Fluorescence Signal

Low or no fluorescence signal is a common issue in Cy7 DBCO experiments. The following guide provides potential causes and solutions to help you troubleshoot your experiments effectively.

Problem 1: Inefficient Labeling Reaction (SPAAC)

Q: I suspect the click chemistry reaction is not working efficiently. What factors should I consider?

A: Several factors can influence the efficiency of the SPAAC reaction. Consider the following:

  • Reagent Quality and Storage:

    • Cy7 DBCO: Ensure your Cy7 DBCO reagent is not degraded. It should be stored at -20°C in the dark and protected from light and moisture.

    • Azide-modified Molecule: Verify the integrity and purity of your azide-containing molecule.

  • Reaction Conditions:

    • Concentration: Ensure you are using an optimal concentration of both the Cy7 DBCO and the azide-modified molecule. A molar excess of one reactant is often recommended to drive the reaction to completion.

    • Temperature and Time: While SPAAC reactions can proceed at room temperature, higher temperatures (up to 37°C) can increase the reaction rate. Incubation times may need to be optimized; longer incubation can improve yield.

    • pH and Buffer: The pH of the reaction buffer can significantly impact the reaction rate. While Cy7 fluorescence is stable across a wide pH range, the reaction efficiency can be pH-dependent. Some studies suggest that buffers like HEPES may result in faster reaction rates compared to PBS at neutral pH.

  • Accessibility of Azide/DBCO Groups:

    • Steric hindrance can prevent the DBCO and azide groups from reacting. Ensure the azide group on your molecule of interest is accessible.

Problem 2: Suboptimal Imaging Parameters

Q: My labeling reaction seems to be successful, but I am still getting a low signal during imaging. What could be the issue?

A: Incorrect imaging settings are a frequent cause of low signal.

  • Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for Cy7. Cy7 has an excitation maximum around 750 nm and an emission maximum around 773 nm.

  • Low Laser Power/Exposure Time: Increase the laser power or exposure time to enhance signal detection. However, be mindful of photobleaching with excessive laser power.

  • Detector Settings: Ensure the gain on your detector (e.g., PMT on a confocal microscope) is set appropriately.

Problem 3: High Background Fluorescence

Q: I see a signal, but the background is very high, making it difficult to distinguish my target. How can I reduce the background?

A: High background can mask your specific signal. Here are some strategies to reduce it:

  • Washing Steps: Insufficient washing after the labeling reaction can leave unbound Cy7 DBCO, leading to high background. Increase the number and duration of your wash steps.

  • Blocking: For cell-based assays, ensure adequate blocking to prevent non-specific binding of the probe.

  • Autofluorescence:

    • Media: Use phenol red-free media for live-cell imaging, as phenol red is fluorescent.

    • Vessels: Use imaging plates or dishes with glass bottoms instead of plastic, as plastic can be autofluorescent.

    • Tissue Autofluorescence: In tissue imaging, autofluorescence can be a significant issue. Using a NIR dye like Cy7 already helps, but you can further reduce it by using an alfalfa-free diet for animal studies to minimize chlorophyll fluorescence in the gut.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your Cy7 DBCO experiments.

Table 1: Recommended Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 1 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 7.0 to 8.5Reaction rates can be pH-dependent; empirical optimization may be necessary.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFFor biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF and then added to the aqueous reaction mixture.

Experimental Protocols

Protocol 1: General Protocol for Labeling Azide-Modified Proteins with Cy7 DBCO in vitro
  • Prepare Protein Solution:

    • Dissolve your azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any azide-containing compounds (e.g., sodium azide).

  • Prepare Cy7 DBCO Solution:

    • Prepare a stock solution of Cy7 DBCO in anhydrous DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Labeling Reaction:

    • Add the Cy7 DBCO stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).

    • The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein precipitation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted Cy7 DBCO from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy7 dye (at ~750 nm).

Protocol 2: General Protocol for Labeling Live Cells with Cy7 DBCO
  • Metabolic Labeling (if applicable):

    • Culture cells in a medium containing an azide-functionalized metabolic precursor (e.g., an azido sugar) for 24-48 hours to allow for incorporation into cellular components.

  • Cell Preparation:

    • Harvest the cells and wash them twice with an appropriate buffer (e.g., PBS containing 1% FBS).

  • Prepare Cy7 DBCO Labeling Solution:

    • Dilute the Cy7 DBCO stock solution in a suitable buffer or cell culture medium to the desired final concentration (e.g., 5-50 µM).

  • Labeling Reaction:

    • Resuspend the cells in the Cy7 DBCO labeling solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three to four times with buffer to remove any unbound Cy7 DBCO.

  • Analysis:

    • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizations

ExperimentalWorkflow General Experimental Workflow for Cy7 DBCO Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_azide Prepare Azide-Modified Molecule reaction Incubate Azide-Molecule with Cy7 DBCO prep_azide->reaction prep_dbco Prepare Cy7 DBCO Stock Solution prep_dbco->reaction purify Purify Labeled Conjugate reaction->purify analyze Analyze by Microscopy, Flow Cytometry, etc. purify->analyze

Caption: General workflow for a Cy7 DBCO labeling experiment.

TroubleshootingWorkflow Troubleshooting Low Signal in Cy7 DBCO Experiments start Low or No Fluorescence Signal check_labeling Is the labeling reaction efficient? start->check_labeling check_imaging Are imaging settings optimal? check_labeling->check_imaging Yes optimize_reaction Optimize Reaction: - Check reagent quality - Adjust concentration, time, temp, pH - Ensure azide accessibility check_labeling->optimize_reaction No check_background Is the background high? check_imaging->check_background Yes optimize_imaging Optimize Imaging: - Check filter sets - Increase laser power/exposure - Adjust detector gain check_imaging->optimize_imaging No reduce_background Reduce Background: - Increase washing - Use blocking agents - Use appropriate media/vessels check_background->reduce_background Yes success Signal Improved check_background->success No optimize_reaction->success optimize_imaging->success reduce_background->success

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Cyanine7 DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine7 DBCO in copper-free click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not reacting with my azide-containing molecule. What are the common reasons for reaction failure?

Several factors can lead to a failed or low-yield this compound conjugation. The most common issues include:

  • Poor Reagent Quality or Degradation: The this compound or the azide-functionalized molecule may have degraded due to improper storage or handling. DBCO reagents are sensitive to moisture and light.[1][2]

  • Suboptimal Reaction Conditions: The pH, temperature, or solvent system may not be optimal for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Steric Hindrance: Bulky molecules or functional groups near the DBCO or azide moieties can physically prevent them from reacting.

  • Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the azide-containing molecule can limit the reaction.

  • Presence of Inhibitors: Contaminants in the reaction mixture, such as sodium azide in the buffer, can inhibit the reaction.

Q2: How should I store my this compound?

For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[1][2] When stored properly, it should be stable for at least 12 months.[1] For short-term storage, it can be kept at room temperature for up to three weeks, but prolonged exposure to light should be avoided. Once in solution, for instance in DMSO, it is recommended to use it within 1-3 months when stored at -20°C.

Q3: What is the optimal pH for the this compound reaction?

The SPAAC reaction is generally robust and can proceed over a range of pH values. However, for optimal and consistent results with biomolecules, a pH between 7 and 9 is recommended. It is crucial to avoid amine-containing buffers like Tris or glycine, as they can react with NHS esters if you are labeling your molecule with DBCO-NHS. Phosphate-buffered saline (PBS) is a commonly used buffer.

Q4: Can I use organic solvents in my reaction?

Yes, water-miscible organic solvents like DMSO or DMF can be used to dissolve this compound before adding it to the aqueous reaction buffer. However, the final concentration of the organic solvent should be kept low (typically below 20%) to prevent precipitation of proteins or other biomolecules.

Troubleshooting Guide

If you are experiencing a failed this compound reaction, follow this step-by-step troubleshooting guide.

Troubleshooting_Cyanine7_DBCO_Reaction cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_design Experimental Design Review start Start: No Reaction Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_quality Is this compound stored correctly? (-20°C, dark, desiccated) check_reagents->reagent_quality check_conditions 2. Assess Reaction Conditions ph_check Is the pH between 7 and 9? check_conditions->ph_check check_design 3. Evaluate Experimental Design ratio_check Is the molar ratio of DBCO to azide optimal? (e.g., 1.5-10:1 excess of one component) check_design->ratio_check success Successful Reaction failure Persistent Failure: Contact Technical Support azide_quality Is the azide partner stable and pure? reagent_quality->azide_quality Yes new_reagents Action: Use fresh, high-quality reagents. Confirm azide incorporation. reagent_quality->new_reagents No azide_quality->check_conditions Yes azide_quality->new_reagents No new_reagents->check_conditions buffer_check Is the buffer free of azides and primary amines? ph_check->buffer_check Yes optimize_conditions Action: Adjust pH, change buffer, and optimize temperature. ph_check->optimize_conditions No temp_check Is the temperature appropriate? (4-37°C) buffer_check->temp_check Yes buffer_check->optimize_conditions No temp_check->check_design Yes temp_check->optimize_conditions No optimize_conditions->check_design steric_hindrance Is steric hindrance a possibility? ratio_check->steric_hindrance Yes adjust_design Action: Optimize molar ratio. Introduce a PEG spacer to reduce hindrance. ratio_check->adjust_design No steric_hindrance->success No, reaction successful steric_hindrance->adjust_design Yes adjust_design->success Reaction successful adjust_design->failure Still no reaction

Caption: Troubleshooting workflow for a failed this compound reaction.

Quantitative Data Summary

The efficiency of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is influenced by several factors. The following table summarizes key quantitative data related to reaction conditions.

ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0While the reaction can proceed in a wider range, this is optimal for biomolecule stability and reaction efficiency.
Temperature 4°C - 37°CHigher temperatures generally increase the reaction rate. For sensitive biomolecules, 4°C with longer incubation is recommended.
Reaction Time 4 - 12 hoursCan be extended up to 48 hours for challenging conjugations or when using lower temperatures.
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)Using a molar excess of one of the reactants can drive the reaction to completion. The more abundant or less critical component should be in excess.
Organic Solvent < 20% (e.g., DMSO, DMF)Necessary for dissolving this compound, but high concentrations can lead to protein precipitation.
This compound Storage -20°C, in the dark, desiccatedStable for up to 12 months under these conditions. Can be stored at room temperature for up to 3 weeks.

Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.01.22
Borate10.01.18
DMEM~7.40.97
MES6.00.86
PBS7.00.85
RPMI~7.40.77

Experimental Protocols

General Protocol for Labeling a Protein with this compound-NHS Ester and Subsequent Click Reaction

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free and azide-free buffer at a concentration of 1-5 mg/mL.

    • If the buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into a suitable buffer like PBS.

  • This compound-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the unreacted this compound-NHS ester using a desalting column or by dialysis against an appropriate buffer.

  • Copper-Free Click Reaction:

    • Add the azide-functionalized molecule to the DBCO-labeled protein. A 1.5 to 10-fold molar excess of the azide is a good starting point.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the rate.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove excess azide-functionalized molecules.

Signaling Pathways and Experimental Workflows

The reaction between this compound and an azide-functionalized molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of bioorthogonal chemistry, meaning the reaction occurs specifically and efficiently in a complex biological environment without interfering with native biochemical processes.

SPAAC_Mechanism cluster_product Product DBCO Cyanine7-DBCO (Strained Alkyne) Triazole Cyanine7-Triazole-Molecule (Stable Conjugate) DBCO->Triazole [3+2] Cycloaddition Azide Azide-Molecule (R-N3) Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Validation & Comparative

A Head-to-Head Comparison: Cyanine7 DBCO vs. Alexa Fluor 750 DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of fluorescent probes is a critical step in ensuring experimental success. Among the near-infrared (NIR) options for copper-free click chemistry, Cyanine7 (Cy7) DBCO and Alexa Fluor 750 DBCO are two prominent contenders. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols, to aid in the selection of the optimal reagent for your research needs.

In the realm of bioconjugation, strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a robust method for labeling biomolecules in living systems without the need for cytotoxic copper catalysts. The choice of the fluorescent reporter in this reaction is paramount, directly impacting the sensitivity, resolution, and reliability of the experimental outcome. Both Cyanine7 and Alexa Fluor 750 are well-established dyes in the NIR spectrum, a region favored for its reduced tissue autofluorescence and deeper tissue penetration in in vivo imaging applications. Their dibenzocyclooctyne (DBCO) derivatives allow for straightforward and efficient labeling of azide-modified targets.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Cyanine7 DBCO and Alexa Fluor 750 DBCO, compiled from various sources. These parameters are crucial for predicting the performance of the dyes in different applications.

PropertyThis compoundAlexa Fluor 750 DBCO
Maximum Excitation (λex) ~750 nm[1]~749 nm[1]
Maximum Emission (λem) ~773 nm[1]~775 nm[2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]~240,000 - 290,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.30~0.12
Relative Brightness (ε x Φ) ~75,000~28,800 - 34,800
Molecular Weight ~1259.53 g/mol (protonated)Varies by manufacturer
Solubility Water, DMSO, DMFWater, DMSO, DMF
pH Sensitivity Stable from pH 4 to 10Generally pH-insensitive
Photostability Generally lower than Alexa Fluor dyesGenerally higher than cyanine dyes

Performance Comparison

From a photophysical standpoint, this compound exhibits a significantly higher quantum yield, resulting in a greater theoretical brightness compared to Alexa Fluor 750 DBCO. However, the practical performance of these dyes in experimental settings is influenced by a multitude of factors beyond their intrinsic properties.

Brightness and Photostability: While Cy7 has a higher theoretical brightness, Alexa Fluor dyes are renowned for their superior photostability and reduced tendency to form non-fluorescent aggregates, especially at high degrees of labeling. This increased photostability can be a critical advantage in experiments requiring long exposure times or intense illumination, such as time-lapse imaging or single-molecule studies. For in vivo imaging, the higher brightness of Cy7 may be advantageous for detecting targets in deep tissues, though this can be offset by its lower photostability during repeated imaging sessions.

Conjugate Stability: The stability of the dye-biomolecule conjugate is another crucial factor. Alexa Fluor dyes are generally considered to be more robust and less prone to degradation over time and across varying environmental conditions compared to their cyanine counterparts.

Cost-Effectiveness: Cyanine7 derivatives are often a more cost-effective option, which can be a significant consideration for large-scale screening or high-throughput applications. However, for demanding applications where performance is paramount, the higher cost of Alexa Fluor 750 DBCO may be justified by its enhanced photostability and reliability.

Experimental Protocols

To facilitate an objective in-house comparison of these two dyes, detailed methodologies for a typical protein labeling experiment and a subsequent cell imaging workflow are provided below.

Key Experiment: Comparative Labeling of an Antibody

Objective: To compare the labeling efficiency and fluorescence intensity of an antibody conjugated to either this compound or Alexa Fluor 750 DBCO.

G cluster_0 Antibody Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis antibody Azide-Modified Antibody reaction_cy7 Incubate with This compound antibody->reaction_cy7 reaction_af750 Incubate with Alexa Fluor 750 DBCO antibody->reaction_af750 purification_cy7 Remove excess Cy7 DBCO reaction_cy7->purification_cy7 purification_af750 Remove excess AF750 DBCO reaction_af750->purification_af750 analysis Spectrophotometry (DOL) Fluorometry (Brightness) SDS-PAGE (Conjugation) purification_cy7->analysis purification_af750->analysis

Workflow for comparative antibody labeling.

Materials:

  • Azide-modified antibody (e.g., via metabolic labeling or chemical modification)

  • This compound

  • Alexa Fluor 750 DBCO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or spin column for purification

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Reagent Preparation: Dissolve this compound and Alexa Fluor 750 DBCO in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup: In separate microcentrifuge tubes, add the azide-modified antibody to the reaction buffer. Add a 5- to 10-fold molar excess of either this compound or Alexa Fluor 750 DBCO to the respective tubes.

  • Incubation: Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye using a desalting column or a spin column according to the manufacturer's instructions.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~750 nm).

    • Fluorescence Measurement: Measure the fluorescence emission of the conjugates at their respective emission maxima to compare their relative brightness.

    • SDS-PAGE Analysis: Run the labeled antibodies on an SDS-PAGE gel and visualize the fluorescence to confirm successful conjugation.

Experimental Workflow for Comparative Cell Imaging

Objective: To compare the performance of this compound and Alexa Fluor 750 DBCO labeled antibodies for imaging azide-modified cells.

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Washing cluster_3 Imaging cells Culture azide-modified cells on imaging plates labeling_cy7 Incubate with Cy7-DBCO-Antibody cells->labeling_cy7 labeling_af750 Incubate with AF750-DBCO-Antibody cells->labeling_af750 washing Wash to remove unbound antibody labeling_cy7->washing labeling_af750->washing imaging Fluorescence Microscopy (Signal Intensity & Photostability) washing->imaging

Workflow for comparative cell imaging.

Procedure:

  • Cell Culture: Plate azide-modified cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Labeling: Incubate the cells with the Cyanine7-DBCO or Alexa Fluor 750-DBCO labeled antibodies at a predetermined concentration for 1-2 hours at 37°C.

  • Washing: Gently wash the cells with imaging buffer (e.g., phenol red-free medium) to remove unbound antibodies.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the near-infrared dyes.

    • Signal Intensity: Compare the initial fluorescence intensity of the cells labeled with each dye under identical imaging conditions.

    • Photostability: Perform time-lapse imaging to assess the rate of photobleaching for each dye by monitoring the decrease in fluorescence intensity over time.

Conclusion

The choice between this compound and Alexa Fluor 750 DBCO is contingent on the specific demands of the experiment. For applications where theoretical brightness and cost-effectiveness are the primary considerations, this compound presents a compelling option. However, for experiments that require high photostability, reliable performance at high degrees of labeling, and robust conjugate stability, Alexa Fluor 750 DBCO is likely to be the superior choice, despite its higher cost. The provided experimental protocols offer a framework for researchers to perform their own direct comparisons, ensuring the selection of the most suitable reagent to achieve high-quality, reproducible data.

References

A Comparative Guide to Cyanine7 DBCO and Other Near-Infrared Dyes for Advanced Bio-imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of molecular imaging, the selection of the optimal near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Cyanine7 (Cy7) DBCO with other commercially available NIR dyes equipped with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry applications. The focus is on providing quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable dye for your research needs.

Near-infrared dyes offer significant advantages for in vivo and deep-tissue imaging, primarily due to the reduced absorption and scattering of light by biological tissues in the NIR window (700-1700 nm). This results in deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible spectrum. The incorporation of a DBCO moiety allows for a highly specific and bioorthogonal conjugation to azide-modified biomolecules, a technique increasingly employed for in vivo tracking of cells, proteins, and other biological entities.

This guide will compare the key performance characteristics of Cy7 DBCO with other prominent NIR-DBCO dyes, including IRDye 800CW DBCO, Alexa Fluor 750 DBCO, and DyLight 755 DBCO.

Quantitative Comparison of Near-Infrared DBCO Dyes

The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following tables summarize the key quantitative data for Cyanine7 DBCO and its alternatives. It is important to note that these values can be influenced by the solvent, conjugation to biomolecules, and the specific experimental conditions.

Table 1: Spectral Properties of NIR-DBCO Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~750[1]~773-775[1]~199,000 - 255,000[1]~0.24 - 0.3[2]
sulfo-Cyanine7 DBCO ~750[2]~773~240,6000.24
IRDye 800CW DBCO ~774-778~789-794~240,000 (in PBS)~0.09 - 0.12 (in PBS, Water)
Alexa Fluor 750 DBCO ~749~775~270,000~0.12
DyLight 755 DBCO ~752~776~250,000Not widely reported

Table 2: Performance Characteristics of NIR-DBCO Dyes

DyeRelative PhotostabilityRelative BrightnessWater SolubilityTendency for Aggregation
This compound LowerHighLow (sulfo- version is high)Higher
sulfo-Cyanine7 DBCO LowerHighHighLower than non-sulfonated Cy7
IRDye 800CW DBCO HighHighHighLower
Alexa Fluor 750 DBCO HigherVery HighHighLower
DyLight 755 DBCO HighHighHighLower

Key Performance Considerations

Photostability: The ability of a fluorophore to resist photochemical destruction upon exposure to excitation light is crucial for long-term imaging experiments. While Cy7 is a widely used NIR dye, it is generally considered to have lower photostability compared to alternatives like Alexa Fluor and IRDye series. Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. A brighter dye allows for lower concentrations to be used, which can reduce potential cytotoxicity and non-specific binding. Alexa Fluor and IRDye series are renowned for their high brightness.

Water Solubility and Aggregation: For biological applications in aqueous environments, good water solubility is essential. Hydrophobic dyes have a higher tendency to aggregate, which can lead to fluorescence quenching and altered biological activity. The sulfonation of cyanine dyes (e.g., sulfo-Cyanine7 DBCO) significantly increases their water solubility and reduces aggregation. IRDye and Alexa Fluor dyes are also designed for high aqueous solubility.

Experimental Protocols

To facilitate the direct comparison of these dyes in your own laboratory setting, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Photostability of NIR Dyes in Solution

Objective: To quantify and compare the rate of photobleaching of different NIR-DBCO dyes under controlled illumination.

Materials:

  • NIR-DBCO dyes of interest (this compound, IRDye 800CW DBCO, etc.)

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Spectrofluorometer with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp)

  • Monochromator or bandpass filter to select the excitation wavelength

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each NIR-DBCO dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solutions in the desired experimental solvent (e.g., PBS) to a final concentration that gives an absorbance of 0.05-0.1 at the dye's absorption maximum to minimize inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the dye being tested.

    • Set the emission wavelength to the emission maximum of the dye.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

    • If available, use a neutral density filter to control the intensity of the excitation light.

  • Photobleaching Experiment:

    • Place the cuvette containing the dye solution in the spectrofluorometer.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a total duration that results in a significant decrease in fluorescence (e.g., 30-60 minutes).

    • If using a magnetic stirrer, ensure gentle and consistent stirring throughout the experiment.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging of Tumors

Objective: To compare the tumor-targeting and imaging performance of different NIR-DBCO dye-conjugated targeting moieties in a preclinical tumor model. This protocol utilizes a bioorthogonal pre-targeting strategy.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneously implanted tumors expressing a specific biomarker).

  • Azide-modified targeting moiety (e.g., antibody, peptide) specific for the tumor biomarker.

  • NIR-DBCO dyes (this compound, IRDye 800CW DBCO, etc.).

  • In vivo imaging system capable of NIR fluorescence detection.

  • Anesthetic for animal procedures.

  • Sterile saline or PBS for injections.

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse according to approved animal care protocols.

  • Pre-targeting:

    • Administer the azide-modified targeting moiety via intravenous (tail vein) injection. The optimal dose and circulation time should be determined empirically but is typically in the range of 12-72 hours to allow for target accumulation and clearance of unbound agent.

  • NIR-DBCO Dye Administration:

    • After the optimal circulation time for the targeting moiety, administer the NIR-DBCO dye via intravenous injection. The DBCO group will react in vivo with the azide groups on the targeting moiety that has accumulated at the tumor site.

  • In Vivo Imaging:

    • At various time points post-injection of the NIR-DBCO dye (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mouse and perform whole-body NIR fluorescence imaging.

    • Use appropriate excitation and emission filters for the specific NIR dye being used.

    • Acquire both white-light and fluorescence images to co-register the fluorescence signal with the animal's anatomy.

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor and a non-target tissue area (e.g., muscle) in the fluorescence images.

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

    • Compare the TBR values and the kinetics of signal accumulation and clearance for the different NIR-DBCO dyes.

Visualizing Workflows and Pathways

To better understand the experimental processes and their underlying principles, the following diagrams are provided.

Experimental_Workflow_for_Dye_Comparison cluster_prep 1. Sample Preparation cluster_measurement 2. Performance Measurement cluster_analysis 3. Data Analysis & Comparison Dye_Stock Prepare Dye Stock Solutions (1 mM in DMSO) Working_Sol Prepare Working Solutions (Absorbance ~0.1 in PBS) Dye_Stock->Working_Sol Photostability Photostability Assay (Continuous Illumination) Working_Sol->Photostability Measure Fluorescence Decay Quantum_Yield Quantum Yield Measurement (vs. Standard) Working_Sol->Quantum_Yield Measure Abs & Em Data_Norm Normalize Data Photostability->Data_Norm Brightness Brightness Calculation (Ext. Coeff. x QY) Quantum_Yield->Brightness Comparison Compare Performance Metrics (Half-life, QY, Brightness) Data_Norm->Comparison Selection Select Optimal Dye Comparison->Selection

Fig. 1: Experimental workflow for comparing the performance of different NIR dyes.

Bioorthogonal_Labeling_Workflow cluster_pretargeting 1. Pre-targeting cluster_labeling 2. Bioorthogonal Labeling cluster_imaging 3. In Vivo Imaging Inject_Targeting Inject Azide-Modified Targeting Moiety (e.g., Antibody) Circulation Allow for Circulation and Target Accumulation (12-72h) Inject_Targeting->Circulation Clearance Unbound Moiety Clears from Circulation Circulation->Clearance Click_Reaction In Vivo Click Reaction (SPAAC) at Target Site Clearance->Click_Reaction Azide available at target Inject_Dye Inject NIR-DBCO Dye Inject_Dye->Click_Reaction Image_Acquisition Acquire NIR Fluorescence Images at Various Time Points Click_Reaction->Image_Acquisition Fluorescently Labeled Target Data_Analysis Quantify Signal and Tumor-to-Background Ratio Image_Acquisition->Data_Analysis Evaluation Evaluate Dye Performance for In Vivo Efficacy Data_Analysis->Evaluation

Fig. 2: Workflow for in vivo tumor imaging using a bioorthogonal pre-targeting strategy with NIR-DBCO dyes.

Conclusion

The choice of a near-infrared dye for bio-imaging applications is a multifaceted decision that requires careful consideration of the specific experimental requirements. This compound is a widely accessible and effective NIR dye, particularly in its sulfonated form which offers improved water solubility. However, for applications demanding the highest photostability and brightness, alternatives such as Alexa Fluor 750 DBCO and IRDye 800CW DBCO may offer superior performance. This guide provides the necessary quantitative data and experimental protocols to empower researchers to make an informed decision based on their specific needs, ultimately leading to more robust and reproducible experimental outcomes.

References

A Head-to-Head Comparison of Cyanine7 DBCO Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of an appropriate bioorthogonal chemistry is paramount. This guide provides an objective comparison of alternatives to the widely used Cyanine7 (Cy7) DBCO probe, focusing on quantitative performance data, detailed experimental protocols, and visual workflows to inform your selection process.

The near-infrared (NIR) fluorophore Cyanine7, valued for its deep tissue penetration and minimal autofluorescence, is frequently conjugated to dibenzocyclooctyne (DBCO) for copper-free click chemistry applications. While the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-modified target is a robust and reliable bioorthogonal reaction, alternative chemistries offer significant advantages in terms of reaction kinetics. This guide will compare Cy7 DBCO with its primary alternatives: Cy7 conjugated to a trans-cyclooctene (TCO) or a tetrazine moiety, which participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Performance Comparison

The choice of a bioorthogonal probe is often a balance between reaction speed, stability, and the photophysical properties of the fluorescent reporter. The following table summarizes the key quantitative data for Cy7 DBCO and its main alternatives.

FeatureCyanine7 DBCOCyanine7-TCOCyanine7-TetrazineReferences
Bioorthogonal Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA)Inverse-Electron-Demand Diels-Alder (iEDDA)[1]
Reactive Partner AzideTetrazinetrans-Cyclooctene (TCO)[1]
Second-Order Rate Constant (k₂) ~0.1 - 1.0 M⁻¹s⁻¹>800 M⁻¹s⁻¹ (up to 3.3 x 10⁶ M⁻¹s⁻¹ with strained TCO)>800 M⁻¹s⁻¹ (up to 3.3 x 10⁶ M⁻¹s⁻¹ with strained TCO)[1][2]
Excitation Maximum (λex) ~753 nm~750 nm~750 nm[3]
Emission Maximum (λem) ~775 nm~773 nm~773 nm
Extinction Coefficient (ε) ~255,000 cm⁻¹M⁻¹~199,000 cm⁻¹M⁻¹~199,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.3~0.3 (inferred from parent dye)~0.3
Stability High stability of both DBCO and the resulting triazole linkage.TCO can be prone to isomerization; the resulting dihydropyridazine is stable.Tetrazines can have variable stability in aqueous media.

Experimental Workflows and Logical Relationships

To visualize the application of these probes, the following diagrams illustrate a typical bioorthogonal labeling workflow and the reaction mechanisms.

G cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Introduce Azide, TCO, or Tetrazine moiety into biomolecule Introduce Azide, TCO, or Tetrazine moiety into biomolecule Incubate with complementary Cy7 probe (DBCO, Tetrazine, or TCO) Incubate with complementary Cy7 probe (DBCO, Tetrazine, or TCO) Introduce Azide, TCO, or Tetrazine moiety into biomolecule->Incubate with complementary Cy7 probe (DBCO, Tetrazine, or TCO) Wash to remove unbound probe Wash to remove unbound probe Incubate with complementary Cy7 probe (DBCO, Tetrazine, or TCO)->Wash to remove unbound probe Image and quantify fluorescence Image and quantify fluorescence Wash to remove unbound probe->Image and quantify fluorescence

General workflow for a bioorthogonal labeling experiment.

G cluster_0 SPAAC Reaction cluster_1 iEDDA Reaction (Cy7-TCO) cluster_2 iEDDA Reaction (Cy7-Tetrazine) Cy7-DBCO Cy7-DBCO Labeled Target (Triazole) Labeled Target (Triazole) Cy7-DBCO->Labeled Target (Triazole) Azide-Target Azide-Target Azide-Target->Labeled Target (Triazole) Cy7-TCO Cy7-TCO Labeled Target (Dihydropyridazine) Labeled Target (Dihydropyridazine) Cy7-TCO->Labeled Target (Dihydropyridazine) Tetrazine-Target Tetrazine-Target Tetrazine-Target->Labeled Target (Dihydropyridazine) Cy7-Tetrazine Cy7-Tetrazine Labeled Target (Dihydropyridazine) Labeled Target (Dihydropyridazine) Cy7-Tetrazine->Labeled Target (Dihydropyridazine) TCO-Target TCO-Target TCO-Target->Labeled Target (Dihydropyridazine)

Comparison of bioorthogonal reaction mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for labeling proteins with Cy7-TCO and Cy7-Tetrazine.

Protocol 1: Labeling of a Tetrazine-Modified Protein with Cy7-TCO

This protocol describes the labeling of a protein that has been pre-functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Cy7-TCO stock solution (e.g., 1 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Reactant Preparation: Prepare the tetrazine-modified protein in the reaction buffer to a final concentration of 1-10 µM.

  • Ligation Reaction: Add the Cy7-TCO stock solution to the protein solution to a final concentration of 1.1-2 molar equivalents.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: If necessary, remove the excess, unreacted Cy7-TCO by size-exclusion chromatography.

  • Characterization: Confirm labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Protocol 2: Labeling of a TCO-Modified Protein with Cy7-Tetrazine

This protocol outlines the procedure for labeling a protein functionalized with a TCO group.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Cy7-Tetrazine stock solution (e.g., 1 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer to a final concentration of 1-10 µM.

  • Ligation Reaction: Add the Cy7-Tetrazine stock solution to the protein solution to a final concentration of 1.1-2 molar equivalents.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.

  • Purification: Purify the labeled protein from unreacted Cy7-Tetrazine using a size-exclusion chromatography column.

  • Characterization: Analyze the final conjugate by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry to confirm successful labeling.

Conclusion

The choice between this compound and its TCO or tetrazine-based alternatives depends on the specific requirements of the experiment.

  • This compound remains a highly reliable and stable probe for SPAAC reactions, suitable for applications where reaction speed is not the primary concern.

  • Cyanine7-TCO and Cyanine7-Tetrazine offer a significant advantage in terms of reaction kinetics, with the iEDDA reaction being orders of magnitude faster than SPAAC. This makes them ideal for in vivo imaging and the labeling of low-abundance biomolecules where rapid and efficient conjugation is critical.

When selecting a probe, researchers should consider the trade-offs between the exceptional speed of the iEDDA reaction and the well-established stability of the DBCO-azide ligation. For applications demanding the fastest possible labeling, Cy7-TCO and Cy7-Tetrazine are superior alternatives to Cy7 DBCO.

References

A Head-to-Head Comparison: Validating the Specificity of Cyanine7 DBCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the specificity of a labeling reagent is paramount. This guide provides an objective comparison of Cyanine7 Dibenzocyclooctyne (DBCO), a widely used reagent in copper-free click chemistry, with its alternatives. We delve into the experimental data to validate its specificity and provide detailed protocols for researchers to assess labeling performance in their own experimental setups.

Quantitative Comparison of Labeling Reagents

To provide a clear overview of the performance of Cyanine7 DBCO against its common alternatives, the following table summarizes key quantitative parameters. The primary alternative discussed is Cyanine7 functionalized with a trans-cyclooctene (TCO) group, which participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.

FeatureThis compound (SPAAC)Cyanine7-TCO (iEDDA)References
Reaction Partner AzideTetrazineN/A
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-AlderN/A
Second-Order Rate Constant (k₂) ~0.1 - 1.0 M⁻¹s⁻¹ (with benzyl azide)~10³ - 10⁶ M⁻¹s⁻¹[1]
Primary On-Target Reaction Formation of a stable triazole linkage with azides.Formation of a stable dihydropyridazine linkage with tetrazines.N/A
Known Off-Target Reactivity Slow reaction with thiols (cysteine residues) via a thiol-yne mechanism.Generally considered highly bioorthogonal with minimal side reactions reported in biological systems.[2]
Relative Specificity High, but potential for low-level thiol reactivity should be considered.Very High, due to the extremely fast kinetics of the iEDDA reaction.N/A

Experimental Protocols

To rigorously validate the specificity of this compound labeling in your specific application, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of On-Target and Off-Target Labeling in Cell Lysates via Mass Spectrometry

This protocol outlines a method to identify and quantify both the intended azide-labeled proteins and potential off-target proteins (e.g., those with reactive thiols) that are labeled by this compound.

1. Preparation of Cell Lysate: a. Culture a relevant cell line (e.g., HEK293T) and metabolically label with an azide-containing amino acid analogue (e.g., azidohomoalanine, AHA) for 24-48 hours to introduce azides into newly synthesized proteins. b. As a negative control, culture a separate batch of cells in standard methionine-containing medium. c. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). d. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. Labeling Reaction: a. To 1 mg of protein from both the AHA-labeled and control lysates, add this compound to a final concentration of 100 µM. b. As a comparison, to a separate 1 mg aliquot of AHA-labeled and control lysates, add Cyanine7-TCO to a final concentration of 100 µM (note: the corresponding tetrazine-functionalized target would be needed for a direct comparison, this serves to assess non-specific binding of the TCO-dye itself). c. Incubate the reactions for 1 hour at room temperature with gentle agitation, protected from light.

3. Sample Preparation for Mass Spectrometry: a. Perform a chloroform/methanol precipitation to remove excess dye and detergents. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide. d. Digest the proteins into peptides using trypsin overnight at 37°C. e. Desalt the peptides using a C18 desalting column.

4. LC-MS/MS Analysis: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will identify peptides and any modifications. Search for the mass shift corresponding to the this compound adduct on both azidohomoalanine-containing peptides (on-target) and cysteine-containing peptides (potential off-target).

5. Data Analysis: a. Use a suitable proteomics software suite to search the MS data against a protein database. b. Quantify the number of identified spectra corresponding to on-target (AHA-labeled) and off-target (cysteine-labeled) peptides in both the experimental and control samples. c. The ratio of on-target to off-target identifications will provide a quantitative measure of labeling specificity.

Protocol 2: In-Gel Fluorescence Competition Assay

This protocol provides a simpler, more visual method to assess the specificity of this compound for azide-labeled proteins in a complex mixture.

1. Prepare Cell Lysates: a. Prepare AHA-labeled and control cell lysates as described in Protocol 1.

2. Competitive Labeling: a. To 50 µg of AHA-labeled lysate, add this compound to a final concentration of 10 µM. b. In a separate tube, to 50 µg of AHA-labeled lysate, first add a 10-fold molar excess of a non-fluorescent DBCO-containing competitor (e.g., DBCO-amine) and incubate for 30 minutes. Then, add this compound to a final concentration of 10 µM. c. To 50 µg of the control lysate, add this compound to a final concentration of 10 µM. d. Incubate all reactions for 1 hour at room temperature, protected from light.

3. SDS-PAGE and Fluorescence Imaging: a. Add SDS-PAGE loading buffer to each reaction and resolve the proteins on a polyacrylamide gel. b. Image the gel using a near-infrared fluorescence scanner with an appropriate excitation and emission filter set for Cyanine7. c. Subsequently, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) and image again.

4. Analysis: a. In the AHA-labeled sample, you should observe fluorescently labeled protein bands. b. In the competition sample, the fluorescence signal should be significantly reduced, demonstrating that the labeling is specific to the azide-DBCO reaction. c. In the control lysate, any observed fluorescence indicates non-specific binding of the this compound probe.

Visualizing the Workflow and Logic

To better illustrate the experimental design and the logic behind validating specificity, the following diagrams are provided.

experimental_workflow cluster_lysate Cell Lysate Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_results Results Lysate_AHA AHA-labeled Lysate Label_DBCO Add Cy7-DBCO Lysate_AHA->Label_DBCO Label_TCO Add Cy7-TCO Lysate_AHA->Label_TCO Lysate_Ctrl Control Lysate Lysate_Ctrl->Label_DBCO Lysate_Ctrl->Label_TCO MS LC-MS/MS Label_DBCO->MS Gel SDS-PAGE Label_DBCO->Gel Label_TCO->MS Specificity Quantify Specificity MS->Specificity NonSpecific Assess Non-Specific Binding Gel->NonSpecific signaling_pathway cluster_on_target On-Target Reaction (SPAAC) cluster_off_target Potential Off-Target Reaction (Thiol-yne) Azide Azide-modified Protein Triazole Stable Triazole Linkage (Specific Labeling) Azide->Triazole Fast Reaction DBCO Cyanine7-DBCO DBCO->Triazole Thiol Cysteine Residue (Thiol) Thioether Thioether Adduct (Non-Specific Labeling) Thiol->Thioether Slow Reaction DBCO2 Cyanine7-DBCO DBCO2->Thioether

References

Comparative Guide to the Cytotoxicity of Cyanine7 DBCO in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in live-cell imaging and drug development, the choice of fluorescent probe is critical. An ideal probe offers bright, stable fluorescence with minimal impact on cellular health and function. This guide provides a comparative assessment of the cytotoxicity of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) dye commonly used in copper-free click chemistry, against other fluorescent dyes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

Data Presentation: Comparative Cytotoxicity of Fluorescent Dyes

The following table summarizes the available cytotoxicity data for Cyanine7 DBCO and alternative fluorescent probes. It is important to note that direct comparative studies for this compound are limited; therefore, data from related cyanine dyes are included to provide context. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity.

Dye/ProbeClass/ApplicationCell Line(s)IC50 (µM)Key Findings & Remarks
Cyanine7 (Cy7) DBCO Near-Infrared Cyanine Dye for Copper-Free Click ChemistryNot explicitly reportedNot explicitly reportedGenerally considered to have higher toxicity than Cy5 counterparts. Cytotoxicity can be influenced by the counterion.[1]
Cyanine5 (Cy5) DBCO Red Fluorescent Cyanine Dye for Copper-Free Click ChemistryVariousReported as having low cytotoxicityOften preferred for live-cell applications where lower toxicity is critical. No apparent cytotoxicity or animal toxicity has been reported for some formulations.[2]
Indocyanine Green (ICG) Near-Infrared Cyanine Dye (FDA approved for clinical use)Various> 100 (in the dark)Low intrinsic toxicity in the absence of light.[3]
IRDye 800CW Near-Infrared Fluorescent DyeVariousNot explicitly reportedWidely used for in vivo imaging, suggesting good tolerance.
MitoTracker Red CMXRos Mitochondrial StainHeLa~ 10-20Known to have some level of cytotoxicity, especially at higher concentrations or with prolonged exposure.
Hoechst 33342 Nuclear StainVarious~ 1-10Can induce apoptosis at concentrations used for staining.
Propidium Iodide (PI) Nuclear Stain (Membrane Impermeant)Not applicable (used to identify dead cells)Not applicableExcluded by live cells, therefore considered non-toxic to them.
Calcein AM Viability Dye (Membrane Permeant)Not applicable (stains live cells)Not applicableNon-fluorescent until cleaved by esterases in live cells; the product is well-retained and considered non-toxic.

Experimental Protocols: Assessing Cytotoxicity

A standard method to assess the cytotoxicity of fluorescent dyes is to use a combination of viability dyes that differentiate between live and dead cells. The following protocol outlines a common procedure using Calcein AM and Propidium Iodide (PI).

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (and other dyes for comparison)

  • Calcein AM stock solution (1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test dyes in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dyes. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the dyes) and an untreated control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing Calcein AM and PI in PBS. A typical final concentration is 2 µM for Calcein AM and 5 µg/mL for PI.

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the Calcein AM/PI staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with filters for Calcein (Excitation/Emission: ~495/~515 nm, green) and PI (Excitation/Emission: ~535/~617 nm, red).

    • Alternatively, quantify the fluorescence intensity using a multi-well plate reader.

    • Live cells will fluoresce green (Calcein positive), and dead cells will fluoresce red (PI positive).

    • Calculate the percentage of live and dead cells for each condition.

    • Plot the percentage of viable cells against the dye concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 dye_prep Prepare serial dilutions of this compound incubation1->dye_prep treatment Treat cells with dye concentrations dye_prep->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 staining_sol Prepare Calcein AM/PI staining solution incubation2->staining_sol wash Wash cells with PBS staining_sol->wash stain Add staining solution and incubate wash->stain imaging Image with fluorescence microscope/plate reader stain->imaging quantify Quantify live (green) and dead (red) cells imaging->quantify ic50 Calculate IC50 value quantify->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for Cyanine Dye-Induced Cytotoxicity

Cyanine dyes, particularly lipophilic and cationic ones like Cy7, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential.[4] This accumulation can disrupt mitochondrial function and initiate apoptosis.

G Proposed Signaling Pathway for Cyanine Dye Cytotoxicity Cy7 This compound Mito Mitochondrion Cy7->Mito Accumulation MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Disruption ROS Increased Reactive Oxygen Species (ROS) MMP->ROS CytoC Cytochrome c Release MMP->CytoC ROS->MMP Further Damage Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cyanine dye-induced mitochondrial disruption leading to apoptosis.

Conclusion

The selection of a fluorescent dye for live-cell imaging requires a careful balance between performance and biocompatibility. While this compound offers the advantage of near-infrared fluorescence and utility in copper-free click chemistry, researchers should be mindful of its potential for higher cytotoxicity compared to some alternatives like Cyanine5 DBCO. The experimental protocol provided in this guide offers a standardized method for evaluating the cytotoxicity of this compound and other fluorescent probes within a specific cellular context. Understanding the potential mechanisms of toxicity, such as mitochondrial disruption, can further aid in the interpretation of experimental results and the design of robust live-cell imaging studies. It is recommended that researchers perform their own dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell type and application.

References

A Head-to-Head Comparison: Cyanine7 DBCO vs. Cy5 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for experimental success. Among the array of choices for copper-free click chemistry, Cyanine7 (Cy7) DBCO and Cyanine5 (Cy5) DBCO stand out as popular options for labeling azide-tagged biomolecules. This guide provides an objective comparison of their brightness and performance, supported by their photophysical properties and general experimental protocols.

The brightness of a fluorophore is a critical determinant of signal-to-noise ratio in fluorescence imaging and detection assays. It is directly proportional to the product of its molar extinction coefficient (ε) and quantum yield (Φ). The molar extinction coefficient represents the efficiency with which the molecule absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

Quantitative Comparison of Photophysical Properties

To facilitate a direct comparison, the key photophysical properties of Cyanine7 DBCO and Cy5 DBCO are summarized in the table below. These values are compiled from various supplier specifications and may exhibit slight variations between batches and manufacturers.

PropertyThis compoundCy5 DBCOReference(s)
Excitation Maximum (λex) ~750 nm~646 - 651 nm[1][2][3]
Emission Maximum (λem) ~773 nm~662 - 670 nm[1][2]
Molar Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.3~0.2 - 0.27
Calculated Brightness (ε x Φ) ~59,700 - 76,500 ~50,000 - 67,500
Spectral Range Near-Infrared (NIR)Far-Red

Based on the calculated brightness, This compound exhibits a potentially higher intrinsic brightness compared to Cy5 DBCO. However, the optimal choice depends on the specific application, available instrumentation, and the biological system under investigation. The near-infrared emission of Cy7 DBCO is particularly advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering by biological tissues.

Signaling Pathway and Experimental Workflow

The core of this comparison lies in the application of these dyes in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent labeling of azide-modified biomolecules with a DBCO-functionalized fluorophore.

G cluster_0 Cellular Environment cluster_1 Labeling and Detection Biomolecule Biomolecule of Interest (e.g., Protein, Glycan) Azide Azide-tagged Biomolecule Biomolecule->Azide Dye Cyanine-DBCO (Cy7 or Cy5) Azide->Dye Copper-Free Click Chemistry LabeledBiomolecule Fluorescently Labeled Biomolecule MetabolicLabeling Metabolic Labeling with Azide-modified Precursor MetabolicLabeling->Biomolecule Incorporation Dye->LabeledBiomolecule SPAAC Reaction Detection Fluorescence Detection (Microscopy, Flow Cytometry) LabeledBiomolecule->Detection

Figure 1. General workflow for bioorthogonal labeling using SPAAC. An azide-modified precursor is introduced into a biological system and incorporated into a biomolecule of interest. The azide-tagged biomolecule then reacts with a DBCO-functionalized cyanine dye via copper-free click chemistry, resulting in a fluorescently labeled biomolecule that can be detected using various fluorescence-based techniques.

Experimental Methodologies

The following protocols provide a general framework for utilizing this compound and Cy5 DBCO for labeling proteins and cells. Optimization of concentrations, incubation times, and buffer conditions is recommended for each specific experimental setup.

General Protocol for Antibody Labeling with Cyanine-DBCO

This protocol describes the labeling of an antibody with an azide-functionalized linker followed by conjugation with a Cyanine-DBCO dye.

  • Antibody Preparation:

    • Start with a purified antibody solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • Introduction of Azide Groups:

    • React the antibody with a 10- to 20-fold molar excess of an NHS-ester-PEG-Azide linker for 30-60 minutes at room temperature.

    • Remove the excess azide linker using a desalting column equilibrated with PBS.

  • Copper-Free Click Chemistry Reaction:

    • Add this compound or Cy5 DBCO to the azide-modified antibody at a 2- to 5-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Remove unconjugated dye using a desalting column or size-exclusion chromatography.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the cyanine dye (750 nm for Cy7, ~650 nm for Cy5).

G Antibody Purified Antibody AzideAb Azide-Modified Antibody Antibody->AzideAb NHS Ester Reaction AzideLinker NHS-Azide Linker AzideLinker->AzideAb LabeledAb Fluorescently Labeled Antibody AzideAb->LabeledAb SPAAC Reaction CyanineDBCO Cyanine-DBCO (Cy7 or Cy5) CyanineDBCO->LabeledAb Purification Purification LabeledAb->Purification

Figure 2. Workflow for antibody labeling via copper-free click chemistry.

General Protocol for Live Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of live cells with an azide-containing sugar followed by fluorescent labeling with a Cyanine-DBCO dye.

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with an azide-modified monosaccharide (e.g., 25-50 µM N-azidoacetylmannosamine for labeling sialic acids) for 24-48 hours. This allows for the incorporation of azide groups onto cell surface glycans.

  • Labeling with Cyanine-DBCO:

    • Wash the cells twice with warm PBS or serum-free medium to remove unincorporated azide sugar.

    • Prepare a 1-10 µM solution of this compound or Cy5 DBCO in a serum-free medium.

    • Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unbound dye.

    • Replace the wash buffer with a fresh culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~730-760 nm, Emission: ~770-800 nm) or Cy5 (Excitation: ~620-650 nm, Emission: ~660-690 nm).

Conclusion

Both this compound and Cy5 DBCO are powerful tools for bioorthogonal labeling. While this compound offers the advantage of potentially higher intrinsic brightness and emission in the near-infrared spectrum, making it ideal for in vivo and deep-tissue imaging, Cy5 DBCO remains a robust and widely used fluorophore with excellent photophysical properties in the far-red spectrum. The ultimate choice between these two dyes should be guided by the specific experimental requirements, including the sensitivity needed, the instrumentation available, and the biological context of the study. The provided protocols offer a starting point for the successful application of these versatile fluorescent probes in a variety of research settings.

References

A Comparative Guide to the Photostability of Cyanine7 DBCO and Other Cyanine Dames

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust fluorescent probe is paramount to achieving reliable and reproducible results. Photostability, the intrinsic ability of a fluorophore to withstand photodegradation upon exposure to light, is a critical parameter that directly impacts the quality and duration of imaging experiments. This guide provides a comparative analysis of the photostability of Cyanine7 (Cy7) DBCO against other commonly used cyanine dyes: Cy5, Cy5.5, and Cy7.

Cyanine dyes are a versatile class of synthetic fluorophores widely employed in biological research due to their high molar extinction coefficients and tunable fluorescence spectra. However, their susceptibility to photobleaching—the irreversible loss of fluorescence—can be a significant limitation. This comparison aims to provide a clear overview of the available photostability data to aid in the selection of the most appropriate dye for specific research needs.

Quantitative Photostability Comparison

DyePhotostability MetricValueRemarks
Cyanine7 DBCO Qualitative AssessmentPhotostableDescribed as a bright and photostable near-IR dye in product literature.[1] Quantitative data on photobleaching quantum yield or half-life is not readily available.
Cy5 Photobleaching Quantum Yield (Φb)5 x 10⁻⁶Measured in cuvette experiments at excitation intensities far below the saturation range.[2]
Photobleaching Lifetime (τ)5.6 ± 1.9 sMeasured via single-molecule TIRF microscopy in the absence of a photostabilizer.[3]
Cy5.5 Qualitative AssessmentBright and PhotostableGenerally described as a bright and photostable near-IR probe.[1] Specific quantitative photostability data is limited in the reviewed literature.
Cy7 Relative PhotostabilityLess photostable than Cy5In a direct comparison, the fluorescence emission intensity of Cy7 decreased more rapidly than that of Cy5 under the same irradiation conditions.[4]

Note: The photostability of a fluorescent dye is highly dependent on its local environment, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity and wavelength of the excitation light. The values presented here should be considered as representative examples under specific experimental conditions.

Experimental Protocol for Photostability Measurement

To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of fluorescent dyes using fluorescence microscopy is provided below. This method allows for the determination of the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.

Objective: To quantify and compare the photobleaching rates of different cyanine dyes under controlled and consistent imaging conditions.

Materials:

  • Fluorescent dyes of interest (e.g., this compound, Cy5, Cy5.5, Cy7) conjugated to a biomolecule (e.g., antibody, oligonucleotide) or as free dyes.

  • Microscope slides and coverslips.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Antifade mounting medium (optional, but recommended for comparative studies).

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with excitation wavelengths appropriate for the dyes being tested.

    • A set of filters (excitation, dichroic, and emission) optimized for each dye.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Time-lapse imaging software.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled sample at a suitable concentration in the imaging buffer.

    • Mount a small volume of the solution between a microscope slide and a coverslip. If using an antifade medium, mix the sample with the medium according to the manufacturer's instructions before mounting.

    • For immobilized samples, ensure the labeled biomolecules are attached to the coverslip surface.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the objective lens (e.g., 60x or 100x oil immersion) and focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is crucial to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Using the time-lapse software, set up an acquisition sequence to capture images at regular intervals (e.g., every 5-10 seconds).

    • The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.

    • Begin the time-lapse acquisition to continuously illuminate the sample and record the fluorescence decay.

  • Data Analysis:

    • Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) over the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).

Experimental Workflow

The following diagram illustrates the key steps involved in a typical photostability comparison experiment.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cluster_comparison Comparison Dye_Selection Select Cyanine Dyes (Cy7 DBCO, Cy5, Cy5.5, Cy7) Sample_Prep Prepare Labeled Samples (e.g., in PBS) Dye_Selection->Sample_Prep Mounting Mount Samples on Microscope Slides Sample_Prep->Mounting Microscope_Setup Set Up Microscope (Consistent Illumination) Mounting->Microscope_Setup Image_Acquisition Acquire Time-Lapse Images Microscope_Setup->Image_Acquisition Measure_Intensity Measure Fluorescence Intensity (ROI) Image_Acquisition->Measure_Intensity Background_Correction Correct for Background Measure_Intensity->Background_Correction Normalization Normalize Intensity Data Background_Correction->Normalization Curve_Fitting Fit Photobleaching Curve (Exponential Decay) Normalization->Curve_Fitting Half_Life Determine Photobleaching Half-Life (t₁/₂) Curve_Fitting->Half_Life Compare_Data Compare Photostability of Different Dyes Half_Life->Compare_Data

Experimental workflow for comparing the photostability of cyanine dyes.

Signaling Pathways and Logical Relationships

In the context of photobleaching, the primary process is the light-induced degradation of the fluorophore. This is not a signaling pathway in the biological sense but rather a photochemical process. The following diagram illustrates the simplified Jablonski diagram depicting the electronic state transitions of a fluorophore that lead to fluorescence and photobleaching.

Jablonski_Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence S1->S0 Non-radiative Decay (e.g., heat) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction (with O₂)

Simplified Jablonski diagram illustrating fluorescence and photobleaching pathways.

References

A Comparative Guide to Cyanine7 DBCO for Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. Cyanine7 (Cy7) DBCO has emerged as a prominent near-infrared (NIR) dye for these applications, prized for its utility in copper-free click chemistry. This guide provides an objective comparison of Cyanine7 DBCO with its common alternatives, supported by experimental data and detailed protocols to inform your selection process.

This compound is a fluorescent molecule combining a Cy7 fluorophore with a dibenzocyclooctyne (DBCO) group. This design allows it to react with azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free "click chemistry" is highly bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. Its emission in the near-infrared spectrum (around 773 nm) is advantageous for deep tissue imaging, as longer wavelength light experiences less scattering and absorption by biological tissues, leading to higher signal-to-background ratios.[1][2]

Performance Comparison of this compound and Alternatives

The primary competitors to this compound are other near-infrared dyes functionalized with a DBCO group for copper-free click chemistry. These include derivatives of Alexa Fluor 750, DyLight 750, and IRDye 750. The choice between these dyes often depends on the specific requirements of the experiment, such as the desired brightness, photostability, and the nature of the biological target.

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound and its spectrally similar alternatives.

Table 1: Photophysical Properties of NIR Fluorescent Dyes

FeatureCyanine7Alexa Fluor 750DyLight 750/755
Excitation Max (λex) ~750 nm[1]~750 nm[2]~754 nm[3]
Emission Max (λem) ~773 nm~782 nm~776 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~290,000~270,000
Quantum Yield (Φ) ~0.30~0.12Not widely reported
Relative Brightness (ε x Φ) ~75,000~34,800Not widely reported

Note: Photophysical properties can be influenced by the solvent and conjugation to biomolecules.

From a photophysical standpoint, Cyanine7 exhibits a significantly higher quantum yield, resulting in greater theoretical brightness compared to Alexa Fluor 750. However, in vivo performance is also influenced by factors such as non-specific binding and dye stability.

Table 2: Comparison of Bioorthogonal Reaction Kinetics

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO + Azide~1-2Copper-free, bioorthogonal, stable triazole product. Slower than IEDDA.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine (Tz) + trans-cyclooctene (TCO)~800 - 30,000Extremely fast kinetics, bioorthogonal.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene offers significantly faster kinetics than the DBCO-azide reaction. This can be a critical advantage in applications where the concentration of reactants is low or when rapid labeling is required.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for key applications.

Protocol 1: General Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimidyl (NHS) ester, preparing it for reaction with an azide-modified target.

Materials:

  • Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • DBCO-NHS ester (e.g., from a commercial supplier)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.5

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.5.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation: Add the dissolved DBCO-NHS ester to the antibody solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification: Remove unconjugated DBCO-NHS ester using a desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: In Vivo Imaging of Tumor Targeting with a Cy7-DBCO Labeled Antibody

This protocol outlines a typical workflow for in vivo imaging in a mouse tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Azide-modified targeting molecule (e.g., a small molecule or antibody)

  • This compound

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Probe Preparation: Prepare the Cy7-DBCO labeled targeting molecule. If starting with an azide-modified molecule, react it with Cy7-DBCO in PBS. Purify the conjugate using a desalting column to remove excess dye.

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Injection: Administer the Cy7-DBCO labeled probe via intravenous (e.g., tail vein) injection. The typical dose may range from 0.5-5 mg/kg body weight.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe. Use excitation and emission filters appropriate for Cy7 (e.g., excitation ~740 nm, emission ~790 nm).

  • Ex Vivo Analysis: At the final time point, euthanize the animal and dissect major organs and the tumor for ex vivo imaging to confirm the in vivo signal distribution.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Protocol 3: Cell Surface Labeling and Flow Cytometry Analysis

This protocol describes the labeling of azide-modified cell surfaces with a DBCO-conjugated fluorophore for analysis by flow cytometry.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound (or other DBCO-conjugated dye)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer with a laser capable of exciting the NIR dye (e.g., 633 nm or 640 nm laser)

Procedure:

  • Cell Preparation: Harvest the azide-labeled cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

  • Staining: Add the DBCO-conjugated dye to the cell suspension at a pre-determined optimal concentration (typically 10-50 µM).

  • Incubation: Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells three times with ice-cold Flow Cytometry Staining Buffer by centrifugation (300-400 x g for 5 minutes).

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filters.

Visualization of a Key Biological Application: GPCR Internalization

This compound can be a powerful tool for studying dynamic cellular processes like G protein-coupled receptor (GPCR) internalization. A ligand for a specific GPCR can be modified with an azide group and then labeled with Cy7-DBCO. This allows for the visualization and tracking of the receptor as it is internalized by the cell upon ligand binding.

GPCR_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Azide-Ligand + Cy7-DBCO GPCR GPCR Ligand->GPCR Binding Receptor_Complex Ligand-GPCR Complex Clathrin_Pit Clathrin-Coated Pit Receptor_Complex->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Trafficking Recycling Recycling to Membrane Endosome->Recycling Sorting Lysosome Lysosomal Degradation Endosome->Lysosome Sorting Recycling->GPCR Re-sensitization

References

Evaluating the Performance of Cyanine7 DBCO in Different Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorophore and conjugation strategy is paramount to achieving high-quality, reproducible data. Cyanine7 (Cy7) dyes, with their emission spectra in the NIR window (700-900 nm), offer significant advantages for deep tissue imaging due to reduced tissue autofluorescence and light scattering.[1][2] The incorporation of a dibenzocyclooctyne (DBCO) functional group allows for copper-free click chemistry, a bioorthogonal reaction that enables the specific labeling of molecules in a biological environment without interfering with native biochemical processes. This guide provides a comprehensive evaluation of Cyanine7 DBCO's performance in various tissues, comparing it with other common NIR dyes and presenting supporting experimental data.

Comparative Biodistribution of NIR Fluorophores

The biodistribution of a fluorescent probe is a critical factor in determining its suitability for in vivo imaging. The following table summarizes the observed distribution patterns of Cyanine7, both free and conjugated, in comparison to other widely used NIR dyes. The data is compiled from preclinical studies in mouse models.

Fluorophore/ConjugatePrimary Accumulation TissuesSecondary Accumulation TissuesKey Findings
Free Cyanine7 (Cy7) KidneysLiverRapid renal clearance is the primary elimination pathway for the unconjugated dye.[3]
Cyanine7-labeled Nanovesicles/Exosomes Liver, TumorSpleenThe liver plays a dominant role in the clearance of these larger constructs. Significant tumor accumulation is observed, likely due to the enhanced permeability and retention (EPR) effect.[3]
DBCO-Cy5 Tumor, Liver-Demonstrates successful in vivo labeling and significant accumulation in tumor tissues with some liver uptake.[4]
Indocyanine Green (ICG) Liver-Has a very short plasma half-life and is primarily taken up by the liver.
SIDAG (a hydrophilic ICG derivative) KidneysTumorExhibits a shift toward renal elimination due to its increased hydrophilicity and shows clear tumor demarcation.
Alexa Fluor 750-labeled Antibody Liver-Some studies indicate higher liver retention compared to other Alexa Fluor dyes, suggesting the fluorophore can influence the biodistribution of the conjugated molecule.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo imaging study to evaluate the biodistribution of a Cy7-DBCO conjugated targeting molecule.

G cluster_prep Preparation Phase cluster_admin Administration & Imaging Phase cluster_analysis Analysis Phase prep_animal Animal Model Preparation (e.g., Tumor Xenograft) anesthesia Anesthesia of Animal prep_animal->anesthesia prep_probe Preparation of Cy7-DBCO Conjugated Targeting Molecule injection Intravenous Injection of Cy7-DBCO Probe prep_probe->injection anesthesia->injection in_vivo_imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->in_vivo_imaging euthanasia Euthanasia & Organ Harvest in_vivo_imaging->euthanasia ex_vivo_imaging Ex Vivo Imaging of Organs euthanasia->ex_vivo_imaging quantification Quantitative Analysis (Radiant Efficiency) ex_vivo_imaging->quantification

Caption: Workflow for in vivo biodistribution study of a Cy7-DBCO labeled probe.

Key Experimental Protocols

Below are detailed methodologies for conducting in vivo and ex vivo imaging experiments to assess the performance of this compound in different tissues.

In Vivo Imaging Protocol

This protocol is adapted from established methods for in vivo imaging in mice with cyanine dyes.

  • Animal Model: SPF BALB/c nude mice (6-8 weeks old, weighing 18-20 grams) are commonly used. For tumor studies, mice are engrafted with a suitable cancer cell line (e.g., CT26 colon adenocarcinoma).

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of 2% sodium pentobarbital (215 mg/kg) or using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Probe Administration:

    • Dilute the this compound-conjugated molecule in a suitable vehicle (e.g., DMSO, PBS). The final concentration should be optimized, with a typical starting dose around 0.5 mg/kg.

    • Administer a volume of 100-200 µL via intravenous tail vein injection.

  • Imaging:

    • Place the anesthetized mouse in a prone position within an in vivo imaging system (e.g., IVIS).

    • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor biodistribution and clearance.

    • Use appropriate excitation and emission filters for Cy7 (e.g., Excitation: 700-770 nm, Emission: 790 nm long-pass).

    • The exposure time should be optimized to achieve a good signal-to-noise ratio without detector saturation.

Ex Vivo Organ Analysis Protocol

This protocol outlines the steps for analyzing the biodistribution of the fluorescent probe in individual organs following the final in vivo imaging time point.

  • Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.

  • Quantitative Analysis:

    • Draw regions of interest (ROIs) around each organ in the ex vivo image.

    • Measure the average radiant efficiency (photons/s/cm²/sr) within each ROI to quantify the probe accumulation.

  • (Optional) Histological Analysis:

    • Fix the dissected organs in 4% paraformaldehyde for at least 4 hours.

    • Process the tissues for sectioning (e.g., paraffin embedding or cryosectioning).

    • Image the tissue sections using a fluorescence microscope to visualize the microscopic distribution of the Cy7-DBCO probe.

Bio-orthogonal Labeling Strategy

The use of DBCO in this compound facilitates a highly specific and efficient labeling reaction with molecules containing an azide group. This copper-free click chemistry reaction is bioorthogonal, meaning it can occur within a living system without interfering with native biological processes.

G cluster_reactants Reactants cluster_product Product Cy7_DBCO Cyanine7-DBCO Labeled_Target Cy7-Labeled Targeting Molecule Cy7_DBCO->Labeled_Target Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Target_Azide Azide-Modified Targeting Molecule Target_Azide->Labeled_Target

Caption: Bio-orthogonal labeling via copper-free click chemistry.

References

A Comparative Guide to the Cross-Reactivity of Cyanine7 DBCO and Alternative Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of bioorthogonal labeling is paramount for generating reliable data. This guide provides an objective comparison of the cross-reactivity of Cyanine7 Dibenzocyclooctyne (DBCO) with a key alternative, the tetrazine-trans-cyclooctene (Tz/TCO) system. The focus is on the potential for off-target reactions with endogenous nucleophiles, particularly thiols, supported by experimental data and detailed protocols for assessing probe specificity.

The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azides is a cornerstone of copper-free click chemistry, valued for its bioorthogonality.[1][2] However, understanding the potential for side reactions is critical for the accurate interpretation of experimental results. A notable off-target reaction for cyclooctyne probes is the thiol-yne addition with cysteine residues in proteins.[3]

Performance Comparison: Cyanine7 DBCO vs. Cyanine7-Tetrazine

To provide a clear comparison, this guide evaluates this compound against a commonly used alternative, a Cyanine7-functionalized tetrazine, which reacts with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) reaction.

FeatureThis compoundCyanine7-Tetrazine/TCOKey Considerations
Primary Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Both are highly efficient bioorthogonal reactions.
Reaction Partner Azidetrans-Cyclooctene (TCO)The choice of reaction partner dictates the labeling strategy.
Reaction Kinetics (k₂) with Target ~0.1 - 1 M⁻¹s⁻¹ (with benzyl azide)[1][4]>10³ M⁻¹s⁻¹ (with TCO)The Tz/TCO reaction is significantly faster, which can be advantageous for capturing rapid processes or when using low probe concentrations.
Primary Cross-Reactivity Concern Thiol-yne reaction with cysteine residuesIsomerization of some TCO derivatives in the presence of thiols; potential for tetrazine degradation.Both systems exhibit some level of interaction with thiols, but the nature and consequences differ.
**Thiol Cross-Reactivity Rate (k₂) **~0.81 M⁻¹s⁻¹ (DBCO with cysteine in a specific peptide context)Generally considered less reactive with thiols than DBCO, though some TCO derivatives show instability.Direct comparative kinetic data under identical conditions is limited. However, the desired SPAAC reaction is orders of magnitude faster than the thiol side reaction for DBCO.
Stability in Biological Media Generally stable, but buffers containing azides should be avoided.Varies depending on the tetrazine substituent; some are highly stable while others can degrade.Probe stability should be empirically determined for long-term experiments.

Experimental Protocols

To ensure the specificity of labeling and to quantify potential cross-reactivity, the following experimental protocols are recommended.

Protocol 1: Quantification of Thiol Cross-Reactivity

This protocol is designed to quantify the extent of non-specific labeling of a thiol-containing protein with this compound or a Cyanine7-tetrazine/TCO system.

1. Reagent Preparation:

  • Thiol-Containing Protein: Prepare a stock solution of a cysteine-containing protein (e.g., Bovine Serum Albumin, which has free thiols) at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
  • Azide-Labeled Control Protein: Prepare a stock solution of an azide-labeled version of the same protein at 10 mg/mL in PBS.
  • This compound: Prepare a 1 mM stock solution in DMSO.
  • Cyanine7-Tetrazine and TCO-Protein: Prepare a 1 mM stock solution of Cyanine7-tetrazine in DMSO. Separately, prepare a TCO-labeled version of the control protein.
  • Blocking Reagent: 50 mM N-ethylmaleimide (NEM) in PBS.

2. Experimental Procedure:

  • Sample A (Thiol Reactivity): To the thiol-containing protein solution, add this compound to a final concentration of 10 µM.
  • Sample B (Blocked Thiol Control): Pre-incubate the thiol-containing protein solution with 5 mM NEM for 30 minutes at room temperature to block free thiols. Then, add this compound to a final concentration of 10 µM.
  • Sample C (Positive Control - Azide Reactivity): To the azide-labeled protein solution, add this compound to a final concentration of 10 µM.
  • Alternative Probe Samples: Repeat the above steps using the Cyanine7-tetrazine and the corresponding TCO-labeled and unlabeled proteins.
  • Incubate all samples for 2 hours at 37°C, protected from light.

3. Analysis:

  • Separate the proteins from the unreacted probe using SDS-PAGE.
  • Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for Cyanine7 (e.g., Ex: 750 nm, Em: 780 nm).
  • Quantify the fluorescence intensity of the protein bands in each lane using densitometry software.
  • The difference in fluorescence intensity between Sample A and Sample B indicates the extent of thiol-dependent non-specific labeling. The intensity of Sample C serves as a benchmark for the desired specific labeling.

Protocol 2: In-Cell Assessment of Non-Specific Labeling

This protocol uses flow cytometry to assess the non-specific binding of fluorescent probes in a cellular context.

1. Cell Preparation:

  • Culture a cell line of interest to ~80% confluency.
  • Prepare two populations of cells: one that has been metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz) and a control population without azide labeling.

2. Labeling Procedure:

  • Resuspend both cell populations in fresh, serum-free media.
  • Add this compound to both cell populations at a final concentration of 5 µM.
  • For the tetrazine alternative, add the TCO-functionalized probe to cells metabolically labeled with a corresponding dienophile, and to a negative control cell population.
  • Incubate for 1 hour at 37°C, protected from light.
  • Wash the cells three times with PBS to remove unbound probe.

3. Flow Cytometry Analysis:

  • Analyze the fluorescence of the cell populations using a flow cytometer equipped with a laser and filter set appropriate for Cyanine7.
  • Compare the mean fluorescence intensity of the azide-labeled cells to the unlabeled control cells. A significant shift in fluorescence in the control cells indicates non-specific binding.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the key workflows.

experimental_workflow_thiol_reactivity cluster_reagents Reagents cluster_conditions Experimental Conditions cluster_analysis Analysis Thiol_Protein Thiol-Containing Protein Sample_A Sample A: Thiol Protein + Cy7 DBCO Thiol_Protein->Sample_A Sample_B Sample B: Thiol Protein + NEM + Cy7 DBCO Thiol_Protein->Sample_B Azide_Protein Azide-Labeled Protein Sample_C Sample C: Azide Protein + Cy7 DBCO Azide_Protein->Sample_C Cy7_DBCO This compound Cy7_DBCO->Sample_A Cy7_DBCO->Sample_B Cy7_DBCO->Sample_C NEM NEM (Blocker) NEM->Sample_B SDS_PAGE SDS-PAGE Sample_A->SDS_PAGE Sample_B->SDS_PAGE Sample_C->SDS_PAGE Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan Quantification Quantification Fluorescence_Scan->Quantification

Caption: Workflow for quantifying thiol cross-reactivity of this compound.

cell_labeling_workflow cluster_cells Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Azide_Cells Azide-Labeled Cells Incubate_Azide Incubate with This compound Azide_Cells->Incubate_Azide Control_Cells Control Cells Incubate_Control Incubate with This compound Control_Cells->Incubate_Control Wash Wash Cells Incubate_Azide->Wash Incubate_Control->Wash Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry

Caption: Workflow for in-cell assessment of non-specific labeling.

Signaling Pathway Context

The choice of a bioorthogonal probe is often dictated by the biological system under investigation. For instance, in studying cell surface receptor dynamics, a probe with minimal non-specific binding to the extracellular matrix is crucial. The following diagram illustrates a generic signaling pathway initiated by ligand binding to a cell surface receptor, a common application for fluorescent labeling.

signaling_pathway Ligand Ligand Receptor Cell Surface Receptor (Azide-Labeled) Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation DBCO_Probe This compound DBCO_Probe->Receptor SPAAC Reaction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Labeling of a cell surface receptor to study signaling pathways.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. For scientists and drug development professionals utilizing Cyanine7 DBCO, a near-infrared fluorescent dye, understanding the correct disposal procedures is a critical aspect of laboratory safety and chemical handling. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for chemical waste management in research settings.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary. The following are general but essential precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid or in solution).

  • Work Area: Conduct all handling and preparation for disposal within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, follow your laboratory's established spill cleanup procedures.

Step-by-Step Disposal Protocol for this compound

Given that the specific hazards of this compound are not fully detailed without a substance-specific Safety Data Sheet (SDS), it is prudent to treat it as hazardous chemical waste. Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated lab supplies (e.g., pipette tips, tubes) in a designated, leak-proof hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, compatible hazardous waste container. While some institutional guidelines may permit the drain disposal of very dilute, non-mutagenic dyes, it is best to err on the side of caution with novel dyes unless explicitly approved by your EHS department.[1][2]

    • Solutions of this compound in organic solvents (e.g., DMSO, DMF) must be collected as hazardous waste. These should be segregated from aqueous waste streams.[3]

    • Never mix incompatible waste types. For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.[4]

2. Waste Container Management:

  • Compatibility: Ensure the waste container is made of a material compatible with the waste being collected (e.g., polyethylene for many organic and aqueous solutions).[5]

  • Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (i.e., "this compound" and any solvents)

    • The approximate concentration or percentage of each component

    • The date when waste was first added to the container (accumulation start date)

  • Closure: Keep waste containers securely capped at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion of the contents.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled, sealed hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a well-ventilated area away from sinks or floor drains.

  • Utilize secondary containment, such as a larger bin or tray, for all liquid hazardous waste containers to contain any potential leaks.

  • The total volume of hazardous waste in an SAA is typically limited (e.g., up to 55 gallons, though laboratory limits may be lower).

4. Arranging for Final Disposal:

  • Once a waste container is full or has been in the SAA for the maximum allowable time (often six to twelve months, depending on institutional and federal regulations), arrange for its removal.

  • Contact your institution's EHS department or hazardous waste management office to schedule a pickup.

  • Only trained hazardous waste professionals should handle the transport of waste from the SAA to the central accumulation facility for final disposal.

Regulatory Framework

The disposal of chemical waste in laboratories is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Academic and research institutions may operate under specific regulations like the EPA's Subpart K, which provides alternative, flexible standards for managing hazardous waste in laboratories. Adherence to these regulations and your institution's specific Laboratory Management Plan is mandatory.

Disclaimer: This document provides general guidance. Researchers must consult their institution-specific policies and the manufacturer's Safety Data Sheet (SDS) for this compound for complete and definitive disposal instructions.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Generate This compound Waste is_solid Is the waste solid or liquid-contaminated solid (e.g., gloves, tubes)? start->is_solid solid_waste Solid Hazardous Waste Container: - Label with 'this compound' - Collect contaminated labware, gloves, etc. is_solid->solid_waste Yes is_aqueous Is the liquid waste an aqueous solution? is_solid->is_aqueous No (Liquid) store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->store aqueous_waste Aqueous Hazardous Waste Container: - Label with 'Aqueous this compound Waste' - Include % of dye and water is_aqueous->aqueous_waste Yes organic_waste Organic Hazardous Waste Container: - Label with 'Organic this compound Waste' - Specify solvent(s) and % composition is_aqueous->organic_waste No (Organic Solvent) aqueous_waste->store organic_waste->store pickup Contact EHS for waste pickup when full or time limit is reached. store->pickup

Caption: Decision workflow for proper segregation of this compound waste streams.

References

Personal protective equipment for handling Cyanine7 DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyanine7 dibenzocyclooctyne (DBCO). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Hazard Identification and Risk Assessment

Cyanine7 DBCO is a near-infrared fluorescent dye covalently linked to a dibenzocyclooctyne (DBCO) functional group. While specific toxicity data for this compound is not extensively documented, a risk assessment should consider the hazards associated with both the cyanine dye and the DBCO moiety.

  • Cyanine Dyes : Some cyanine dyes have been reported to have harmful effects on cells, particularly after light exposure.[1] They can be toxic if inhaled, ingested, or absorbed through the skin.[2] Certain cyanine dyes may also cause eye, skin, and respiratory system irritation.[2]

  • DBCO (Dibenzocyclooctyne) : The DBCO group is a strained alkyne used in copper-free click chemistry.[3][4] While generally considered biocompatible for this purpose, the reactivity of the strained ring system warrants careful handling to avoid unintended reactions. The hazards of the material have not been thoroughly investigated, and caution is advised.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in solid form or in solution.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement. However, chemical splash goggles or a face shield worn over safety glasses are strongly recommended to protect against splashes when handling solutions.
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact. If prolonged or direct contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat is essential to protect skin and clothing from spills and contamination.
Respiratory Protection Not generally requiredWork in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. A respirator may be necessary if there is a risk of generating aerosols and engineering controls are not sufficient.
Foot Protection Closed-toe ShoesClosed-toe shoes are required in all laboratory settings to protect against spills and falling objects.

Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container, protected from light.

  • For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.

  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the same recommended conditions.

Preparation of Solutions:

  • Engineering Controls : All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

  • Solvent Selection : Dissolve this compound in a suitable solvent as recommended by the supplier. Anhydrous DMSO or DMF are commonly used for initial stock solutions.

  • Weighing : When weighing the solid, use a microbalance within a fume hood or a ventilated balance enclosure to prevent the dispersal of fine powder.

  • Dissolution : Add the solvent to the vial containing the pre-weighed this compound. Cap the vial tightly and vortex or sonicate until fully dissolved.

Experimental Use:

  • This compound is used in copper-free click chemistry reactions with azide-containing molecules.

  • These reactions are bioorthogonal and can be performed in aqueous buffers.

  • Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with some forms of the reagent.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, must be disposed of as chemical waste.

  • Waste Collection : Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials : Dispose of all single-use items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, in the designated chemical waste container.

  • Decontamination : Decontaminate work surfaces with an appropriate cleaning agent after handling the compound.

  • Disposal Route : Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

ParameterValueSource
Excitation Maximum (λex) 750 nm
Emission Maximum (λem) 773 nm
Molar Extinction Coefficient (ε) 199,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield 0.3
Long-term Storage (Solid) -20°C in the dark, desiccated
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling and use of this compound in a typical laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Goggles, Gloves) B Work in a Chemical Fume Hood or Well-Ventilated Area A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO or DMF) C->D E Perform Copper-Free Click Chemistry Reaction with Azide-Containing Molecule D->E F Incubate Reaction Mixture E->F G Purify Conjugated Product F->G H Collect All Waste (Solid & Liquid) G->H I Dispose of Contaminated PPE H->I J Decontaminate Work Area I->J K Store Waste in Labeled Hazardous Waste Container J->K

Caption: Workflow for Safe Handling of this compound.

References

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